Idrocilamide
描述
This compound has been reported in Erythrophleum chlorostachys with data available.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
structure
Structure
3D Structure
属性
IUPAC Name |
(E)-N-(2-hydroxyethyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-9-8-12-11(14)7-6-10-4-2-1-3-5-10/h1-7,13H,8-9H2,(H,12,14)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCTXCOERRNGLW-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6961-46-2, 35241-61-3 | |
| Record name | Idrocilamide [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006961462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Idrocilamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13297 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Idrocilamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63229 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Idrocilamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58207 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Idrocilamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44979 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Idrocilamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.414 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E)-N-(2-hydroxyethyl)-3-phenylprop-2-enamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IDROCILAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C816LUB1O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the GABAergic Actions of Idrocilamide: A Review of Current Knowledge
For Researchers, Scientists, and Drug Development Professionals
Introduction to Idrocilamide
This compound is a centrally acting skeletal muscle relaxant used in the treatment of muscle spasms and spasticity associated with various musculoskeletal and neurological conditions.[1][2] Its therapeutic effects are primarily attributed to its ability to reduce neuronal excitability within the central nervous system (CNS).[1] A key component of this mechanism is believed to be the enhancement of GABAergic neurotransmission, the primary inhibitory system in the brain and spinal cord.
Postulated Mechanism of Action on GABA Receptors
The prevailing understanding is that this compound enhances the activity of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the CNS.[1] This potentiation of GABAergic signaling leads to a decrease in the firing rate of neurons, resulting in muscle relaxation. The general mechanism of action of drugs that enhance GABAergic transmission, particularly at the GABA-A receptor, involves allosteric modulation. These modulators bind to a site on the receptor that is distinct from the GABA binding site, inducing a conformational change that increases the receptor's affinity for GABA or the efficacy of GABA-induced chloride ion channel opening. This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential.
While the precise nature of this compound's interaction with GABA receptors is not detailed in the available literature, it is hypothesized to act as a positive allosteric modulator of GABA-A receptors.
Hypothetical Signaling Pathway
Based on the general understanding of GABA-A receptor modulation, the signaling pathway for a positive allosteric modulator like this compound would be as follows:
References
Unraveling the Interaction of Idrocilamide with Voltage-Gated Calcium Channels: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the interaction between the muscle relaxant Idrocilamide (B1674384) and voltage-gated calcium channels (VGCCs). Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's mechanism of action, with a focus on its effects on calcium signaling in skeletal muscle.
Executive Summary
This compound is a skeletal muscle relaxant and anti-inflammatory agent utilized in the topical treatment of muscular pain and lumbago.[1] Its therapeutic effects are attributed to a dual mechanism of action: a central effect involving the enhancement of GABAergic transmission and a peripheral action characterized by the inhibition of calcium-dependent processes within muscle fibers.[2][3] This guide delves into the specifics of its peripheral mechanism, particularly its interaction with the machinery governing calcium influx and release in skeletal muscle, which is pivotal for excitation-contraction coupling.
Molecular Mechanism of Action
This compound, also known by its developmental code LCB29, exerts its muscle relaxant properties through a multifaceted approach.[2][4] While it has a central nervous system component, its direct action on muscle tissue is of significant interest.[3] The primary peripheral mechanism involves the modulation of intracellular calcium dynamics, which are fundamental to muscle contraction.[2]
Dual Sites of Action in Skeletal Muscle
Research on isolated rat soleus muscle fibers has revealed that this compound possesses two distinct sites of action that contribute to the depression of mechanical tension:
-
Intracellular Action: this compound acts intracellularly to decrease the release of calcium from the sarcoplasmic reticulum (SR).[4] The SR is the primary intracellular storage site for calcium in muscle cells, and its release is a critical step in initiating contraction.
-
External Action: The drug also acts externally to facilitate the voltage-dependent inactivation of the voltage sensor responsible for excitation-contraction coupling.[4] This action is noteworthy as its effectiveness is dependent on the external calcium concentration.[4]
Interaction with Voltage-Gated Calcium Channels and Related Signaling
While direct patch-clamp studies detailing the specific interaction of this compound with various subtypes of voltage-gated calcium channels (e.g., L-type, T-type, N-type) are not extensively documented in publicly available literature, the existing evidence strongly points towards a modulatory role on calcium signaling pathways crucial for muscle function.
The voltage sensor for excitation-contraction coupling in skeletal muscle is the dihydropyridine (B1217469) receptor (DHPR), a type of L-type voltage-gated calcium channel. The finding that this compound facilitates the voltage-dependent inactivation of this sensor suggests a direct or allosteric interaction with the DHPR or a closely associated protein.[4] This action would lead to a reduction in the signal for calcium release from the SR, thereby promoting muscle relaxation.
The observed decrease in SR calcium release further supports the hypothesis of an interaction with the excitation-contraction coupling apparatus.[4] This could occur through a direct effect on the ryanodine (B192298) receptor (RyR), the calcium release channel on the SR membrane, or by modulating the interaction between the DHPR and the RyR.
The following diagram illustrates the proposed signaling pathway affected by this compound in skeletal muscle.
Quantitative Data
Currently, there is a lack of publicly available quantitative data, such as IC50 or Ki values, detailing the potency of this compound on specific voltage-gated calcium channel subtypes. The primary study identified focused on the functional effects on muscle tension rather than direct channel current measurements.[4]
Table 1: Summary of this compound's Effects on Muscle Fiber Tension
| Parameter | Effect of 50 µM this compound (LCB29) | Reference |
| Depolarization-induced tension amplitude | ~25% decrease (intracellular application) | [4] |
| Caffeine-induced contracture tension | ~25% decrease | [4] |
| Voltage-dependent inactivation of tension | Facilitated (external application, Ca2+-dependent) | [4] |
| Spontaneous relaxation of K+ contractures | Accelerated | [4] |
Experimental Protocols
The key experimental evidence for this compound's mechanism of action on muscle fibers comes from studies on isolated rat soleus muscle. The following summarizes the methodologies employed in this research.[4]
Preparation of Muscle Fibers
Single fibers from the soleus muscle of Wistar rats were dissected and chemically skinned to allow for direct application of substances to the intracellular environment. For experiments involving external application, intact fiber segments were used.
Voltage Clamp and Tension Measurement
A cut-end voltage-clamp technique was utilized to control the membrane potential of the muscle fibers. Mechanical tension was measured using a sensitive force transducer. This setup allows for the simultaneous measurement of electrical and mechanical properties of the muscle fiber.
Solutions and Drug Application
Fibers were bathed in physiological solutions with controlled ionic compositions. This compound (LCB29) was applied either intracellularly by diffusion from the cut ends of the fiber or externally by adding it to the bathing solution. Caffeine was used to directly induce calcium release from the sarcoplasmic reticulum, bypassing the voltage sensor.
The workflow for these experiments can be visualized as follows:
Conclusion and Future Directions
The available evidence indicates that this compound's muscle relaxant properties are, in part, mediated by a direct effect on the excitation-contraction coupling machinery in skeletal muscle. Its ability to facilitate the inactivation of the voltage sensor and decrease sarcoplasmic reticulum calcium release points to a significant interaction with calcium signaling pathways.
To further elucidate the precise molecular targets and the nature of the interaction, future research should focus on:
-
Direct Electrophysiological Studies: Utilizing patch-clamp techniques on isolated myocytes or cell lines expressing specific voltage-gated calcium channel subtypes to directly measure the effect of this compound on channel currents.
-
Binding Assays: Performing radioligand binding assays to determine if this compound directly binds to the DHPR or other components of the excitation-contraction coupling complex.
-
Molecular Modeling: Employing computational methods to predict the binding site and mode of interaction of this compound with the three-dimensional structures of relevant ion channels.
A more detailed understanding of this compound's interaction with voltage-gated calcium channels will not only refine our knowledge of its therapeutic action but also potentially guide the development of novel muscle relaxants with improved specificity and efficacy.
References
- 1. [Tissue and systemic diffusion of this compound after cutaneous administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Two sites of action for LCB29 (this compound) in depressing mechanical tension of rat soleus muscle fibers? - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Purification of Idrocilamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for Idrocilamide, a compound with muscle relaxant and anti-inflammatory properties. The information is curated for professionals in the fields of chemical research, drug development, and medicinal chemistry, offering detailed experimental protocols, data presentation in tabular format, and visualizations of experimental workflows and biological signaling pathways.
Synthesis of this compound
This compound, chemically known as N-(2-hydroxyethyl)cinnamamide, can be synthesized through several routes. The most common methods involve the amidation of cinnamic acid or its derivatives with ethanolamine (B43304). Below are summaries of various reported synthetic strategies and a detailed experimental protocol for a representative method.
A variety of synthetic routes to this compound have been reported, with varying reagents, conditions, and yields. The primary approaches include the reaction of cinnamic acid with ethanolamine using a coupling agent, the conversion of cinnamic acid to cinnamoyl chloride followed by reaction with ethanolamine, and the direct aminolysis of cinnamate (B1238496) esters.
| Method No. | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 1 | Cinnamic Acid | CH₂Cl₂, Et₃N, ClCO₂Me, room temp, 2 h | 82 | [1] |
| 2 | Cinnamic Acid | Et₃N, ClCO₂Me, CH₂Cl₂; then aq. HCl | 75 | [1] |
| 3 | Cinnamic Acid | SOCl₂, THF, reflux | Not Indicated | [2] |
| 4 | Cinnamic Acid | H₂SO₄, room temp | 68 | [1] |
| 5 | Cinnamic Acid | Na₂CO₃, MeOH, 80 °C, 2 h | 87 | [1] |
| 6 | Cinnamoyl Chloride | Ethanolamine, CH₂Cl₂; then aq. Na₂CO₃, room temp, 16 h | 78 | [2] |
| 7 | Cinnamoyl Chloride | Ethanolamine, CH₂Cl₂, Et₃N, room temp, 4 h | 78 | [2] |
| 8 | Methyl Cinnamate | Ethanolamine, Na₂CO₃ (as base) | up to 99 | [3] |
Detailed Experimental Protocol: Synthesis from Cinnamoyl Chloride
This protocol describes the synthesis of this compound from cinnamoyl chloride and ethanolamine, a common and high-yielding method.
Materials:
-
Cinnamoyl chloride
-
Ethanolamine
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Triethylamine (B128534) (Et₃N)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethanolamine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Dissolve cinnamoyl chloride (1.1 equivalents) in dichloromethane and add it to the dropping funnel.
-
Add the cinnamoyl chloride solution dropwise to the stirred ethanolamine solution over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification of this compound
The crude this compound obtained from synthesis requires purification to remove unreacted starting materials, byproducts, and residual solvents. The primary methods for purification are recrystallization and column chromatography.
Recrystallization
Recrystallization is a technique based on the differential solubility of the compound and impurities in a suitable solvent at different temperatures.[4]
Solvent Selection: A suitable solvent for recrystallization should dissolve this compound well at elevated temperatures but poorly at low temperatures. Given the polar nature of this compound due to its hydroxyl and amide groups, polar solvents are generally good candidates. Ethanol, or a mixed solvent system such as ethanol-water or ethyl acetate-hexane, can be effective.[4]
Detailed Protocol for Recrystallization:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) and a boiling chip.
-
Heat the mixture on a hot plate with stirring until the solid dissolves completely. If necessary, add more solvent dropwise to achieve complete dissolution.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven to remove residual solvent.
Column Chromatography
Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase.
Stationary and Mobile Phase Selection: For a moderately polar compound like this compound, silica (B1680970) gel is a suitable stationary phase. The mobile phase (eluent) is typically a mixture of a nonpolar and a polar solvent. A common choice is a gradient of ethyl acetate (B1210297) in hexane. A stability-indicating HPLC method for this compound utilizes a mobile phase of 0.1 M sodium dodecyl sulphate, 10% n-propanol, and 0.3% triethylamine in 0.02 M phosphoric acid (pH 6), which could be adapted for preparative column chromatography.[5]
Detailed Protocol for Column Chromatography:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 20% ethyl acetate in hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the mobile phase, gradually increasing the polarity (e.g., from 20% to 50% ethyl acetate in hexane) to separate the components.
-
Collect fractions and monitor them by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Experimental Workflows and Signaling Pathways
Synthesis and Purification Workflow
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Idrocilamide (B1674384): Molecular Structure and Chemical Characteristics
This compound, known by trade names such as Talval and Srilane, is a pharmacologically active compound recognized for its skeletal muscle relaxant and anti-inflammatory properties.[1] It is primarily used as a topical cream for the management of lumbago and other muscular pains.[1] This technical guide provides a comprehensive overview of its molecular structure, chemical characteristics, and mechanism of action, with a focus on data relevant to research and drug development.
Molecular Structure
This compound is chemically known as (2E)-N-(2-hydroxyethyl)-3-phenylprop-2-enamide.[2][3] Its structure consists of a cinnamoyl group attached to an N-(2-hydroxyethyl)amide moiety. The molecule is achiral and the trans (E) isomer is the active form.[4]
Structural Identifiers:
-
SMILES: O=C(NCCO)/C=C/C1=CC=CC=C1[5]
-
InChI: 1S/C11H13NO2/c13-9-8-12-11(14)7-6-10-4-2-1-3-5-10/h1-7,13H,8-9H2,(H,12,14)/b7-6+[2][3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C11H13NO2 | [2][5][6][7] |
| Molecular Weight | 191.23 g/mol | [2][4][5][6][7] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 101 °C | [7] |
| Boiling Point | 439.4 °C at 760 mmHg | [7] |
| Density | 1.146 g/cm³ | [7] |
| XLogP3 | 0.9 | [7] |
| Hydrogen Bond Donor Count | 2 | [7] |
| Hydrogen Bond Acceptor Count | 2 | [7] |
| Rotatable Bond Count | 4 | [7] |
| Topological Polar Surface Area | 49.3 Ų | [2][7] |
| CAS Number | 6961-46-2 | [2][6][8] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various routes, typically involving the amidation of cinnamic acid or its derivatives with 2-aminoethanol. A recently reported eco-friendly approach involves a solvent-free aminolysis reaction catalyzed by zinc-containing species.[9]
General Experimental Protocol for Synthesis via Amidation
A generalized workflow for a common synthetic approach is outlined below. Specific reaction conditions, such as the choice of coupling agents, solvents, and purification methods, can be optimized.
Caption: Generalized workflow for the synthesis and characterization of this compound.
Mechanism of Action
This compound exerts its therapeutic effects through a multi-faceted mechanism of action, targeting both the central nervous system and peripheral muscle tissues.[10][11] Its dual action contributes to its efficacy as a muscle relaxant and anti-inflammatory agent.
The primary mechanisms of action include:
-
Enhancement of GABAergic Activity: this compound acts centrally on the nervous system to enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[10] This leads to a reduction in neuronal excitability and a decrease in muscle spasticity.[10]
-
Inhibition of Calcium Ion Influx: At the peripheral level, this compound influences the function of calcium channels within muscle cells.[10] By inhibiting the influx of calcium ions, it reduces the contractile response of muscle fibers, thereby alleviating muscle rigidity.[10]
-
Interaction with the Nitric Oxide (NO) Pathway: It has been suggested that this compound may also interact with the nitric oxide (NO) pathway.[10] By potentially enhancing NO synthesis or mimicking its effects, it can contribute to the relaxation of smooth muscles.[10]
-
Direct Depressant Effect: Studies have also indicated a direct depressant effect of this compound on the mechanical tension of muscle fibers.
Caption: Signaling pathway for the mechanism of action of this compound.
Clinical Significance and Applications
This compound is clinically used for the topical treatment of muscle pain and inflammation.[1] Studies have shown that topical application of this compound results in significant concentrations of the drug in various tissues, including subcutaneous fat, muscle, and synovium, with low systemic diffusion.[12] Electrophysiological studies in spastic patients have suggested that its myorelaxant effects may be due to modifications of interneuronal reactivity.[13] It is important to note that this compound has been reported to be a potent inhibitor of caffeine (B1668208) metabolism.[1]
This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. Further investigation into its detailed pharmacological profile and potential therapeutic applications is warranted.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C11H13NO2 | CID 1550874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. nbinno.com [nbinno.com]
- 7. echemi.com [echemi.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. [Tissue and systemic diffusion of this compound after cutaneous administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrophysiological analysis of the mode of action of muscle relaxants in spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic analysis of Idrocilamide (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idrocilamide, with the IUPAC name (E)-N-(2-hydroxyethyl)-3-phenylprop-2-enamide, is a compound of interest in pharmaceutical research.[1][2] A thorough understanding of its molecular structure and purity is paramount for its development and application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the comprehensive characterization of this molecule. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, including predicted and comparative experimental data, detailed experimental protocols, and visual representations of analytical workflows and structural information.
While experimental spectra for this compound were not publicly available at the time of this writing, this guide utilizes predicted spectroscopic data and experimental data from closely related analogs to provide a robust analytical framework. Specifically, data from N,N-bis(2-hydroxyethyl) cinnamamide (B152044) and various N-phenyl cinnamamide derivatives are used for comparative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Predicted ¹H NMR data for this compound suggests the presence of distinct proton environments corresponding to its molecular structure.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| C=CH (vinyl) | 6.3 - 7.7 | Doublet |
| Phenyl-H | 7.2 - 7.6 | Multiplet |
| NH | broad | Singlet |
| -CH₂- (ethylene) | 3.5 - 3.8 | Multiplet |
| -OH | broad | Singlet |
Data is predicted and should be confirmed with experimental results.
For comparison, the experimental ¹H NMR spectrum of the related compound N-phenylcinnamamide shows signals at δ 7.77 (d, J = 15.5 Hz, 1H), 7.56 (m, 4H), 7.36 (m, 6H), and 6.53 (d, J = 15.5 Hz, 1H).[3]
¹³C NMR Spectroscopy
Predicted ¹³C NMR data for this compound is summarized below, indicating the chemical shifts for the different carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (amide) | ~166 |
| C=C (vinyl) | 118 - 142 |
| Aromatic C | 127 - 135 |
| -CH₂- (ethylene) | 43, 61 |
Data is predicted and should be confirmed with experimental results.
For comparison, the experimental ¹³C NMR data for N-(4-chlorophenyl)cinnamamide shows peaks at δ 164.4, 142.0, 139.2, 135.9, 130.7, 129.8, 129.5, 128.7, 128.5, 122.5, and 121.5.[3]
Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining ¹H and ¹³C NMR spectra of a small organic molecule like this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, and number of scans.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A sufficient number of scans is required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohol) | 3500 - 3200 | Broad |
| N-H (amide) | 3400 - 3200 | Medium |
| C-H (aromatic) | 3100 - 3000 | Medium |
| C-H (alkene) | 3100 - 3000 | Medium |
| C=O (amide I) | 1680 - 1630 | Strong |
| C=C (alkene) | 1650 - 1600 | Medium |
| N-H bend (amide II) | 1640 - 1550 | Medium |
| C-N stretch | 1400 - 1000 | Medium |
| C-O stretch | 1260 - 1000 | Strong |
Experimental Protocol for FT-IR Spectroscopy
For a solid sample like this compound, the following protocol can be used:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The exact mass of this compound is 191.0946 g/mol .[2]
Expected Fragmentation Pattern
Under electron ionization (EI), this compound is expected to fragment in a predictable manner.
Table 4: Expected Mass-to-Charge Ratios (m/z) in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure | Expected m/z |
| [M]⁺ | C₁₁H₁₃NO₂⁺ | 191 |
| [M - H₂O]⁺ | C₁₁H₁₁NO⁺ | 173 |
| [M - C₂H₄O]⁺ | C₉H₉NO⁺ | 147 |
| [C₉H₇O]⁺ | Cinnamoyl cation | 131 |
| [C₇H₇]⁺ | Phenyl cation | 91 |
| [C₆H₅]⁺ | Benzene cation | 77 |
Fragmentation patterns can vary depending on the ionization method and energy.
The mass spectrum of the related N,N-bis(2-hydroxyethyl) cinnamamide shows a molecular ion peak at m/z 235, with other significant fragments at m/z 217, 204, 131, 103, and 77.
Experimental Protocol for Mass Spectrometry
A general protocol for obtaining an electron ionization mass spectrum is as follows:
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for samples that are amenable to GC.
-
Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions and record their abundance.
-
Data Processing: The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
Mandatory Visualizations
Conclusion
This technical guide outlines the fundamental spectroscopic techniques for the characterization of this compound. While experimental data is pending public availability, the provided predicted data, comparative analysis with related compounds, and detailed experimental protocols offer a comprehensive framework for researchers, scientists, and drug development professionals. The application of NMR, IR, and MS, as detailed in this guide, is crucial for confirming the identity, structure, and purity of this compound, thereby ensuring the quality and reliability of research and development efforts.
References
Pharmacokinetics of Idrocilamide: absorption, distribution, metabolism, and excretion
This technical guide provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) of the skeletal muscle relaxant, idrocilamide (B1674384). The content is tailored for researchers, scientists, and professionals engaged in drug development, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing key processes.
Absorption
This compound can be administered via several routes, with its absorption profile varying significantly depending on the method of delivery.
Bioavailability
The systemic availability of this compound is highest following intravenous administration and considerably lower for oral and topical routes.
Table 1: Quantitative Data on the Absorption of this compound
| Parameter | Route of Administration | Dose | Value | Reference |
| Absolute Bioavailability | Oral | 400 mg | 30% | [1] |
| Topical (ointment) | 400 mg or 7 x 200 mg | ~1% | [1] | |
| Absorption Rate | Cutaneous vs. Oral | - | Decreased by a factor of 1.7 | [1] |
Following oral administration, this compound is absorbed through the gastrointestinal tract.[2] It exhibits moderate bioavailability when taken orally.[2]
Distribution
After entering the systemic circulation, this compound is distributed throughout the body.
Tissue Penetration
Studies involving topical application have shown that this compound penetrates various tissues. In a study of patients undergoing knee replacement, topical administration resulted in significant concentrations of the drug in subcutaneous fat, muscle, tendon, synovium, and knee capsule.[3] Notably, tissue levels were consistently higher than those found in synovial fluid and plasma, suggesting limited systemic diffusion with topical use.[3] Following oral administration, this compound is widely distributed, including to the central nervous system.[2]
Table 2: Quantitative Data on the Distribution of this compound
| Parameter | Route of Administration | Tissue Samples | Findings | Reference |
| Tissue Concentration | Topical | Subcutaneous fat, muscle, tendon, synovium, knee capsule | Higher than synovial fluid and plasma levels | [3] |
Metabolism
The biotransformation of this compound is a key aspect of its pharmacokinetic profile.
Metabolic Site and Pathways
The liver is the primary site of this compound metabolism.[2][3] It is broken down into various metabolites, some of which may contribute to its therapeutic effects.[2] The specific metabolic pathways are not detailed in the available literature but are presumed to involve standard Phase I and Phase II enzymatic reactions.
Excretion
The elimination of this compound and its metabolites from the body is primarily handled by the renal system.
Route of Elimination and Half-Life
This compound and its metabolites are mainly excreted through the kidneys via urine.[2] The elimination half-life of the drug is approximately one hour and remains consistent across intravenous, oral, and topical routes of administration.[1] After topical application, the concentration of this compound in the urine was found to be below the limit of detection.[1]
Table 3: Quantitative Data on the Excretion of this compound
| Parameter | Route of Administration | Value | Reference |
| Elimination Half-life | i.v., p.o., topical | ~1 hour | [1] |
| Urinary Excretion | Topical | Below detection limit | [1] |
Experimental Protocols
Detailed methodologies for the key pharmacokinetic studies are summarized below.
Pharmacokinetics and Bioavailability Study
-
Objective : To determine the bioavailability, absorption and elimination rates, and volume of distribution of this compound for different application routes.
-
Methodology :
-
Dosing : 60 mg administered intravenously, 400 mg orally, and 400 mg or 7 x 200 mg as a topical ointment.[1]
-
Sampling : Serum and urine levels were determined for the intravenous and oral routes. Serum concentrations were measured 10 times within 24 hours after each application.[1]
-
Analytical Method : The specific analytical method for quantification was not detailed in the abstract but was likely a validated chromatographic technique.
-
Tissue and Systemic Diffusion Study
-
Objective : To study the percutaneous diffusion of a 10% glycero-alcoholic this compound solution.
-
Methodology :
-
Subjects : Ten patients scheduled for total knee replacement.[3]
-
Dosing : Four 200 mg doses of this compound were applied to the suprapatellar area at 12-hour intervals before surgery.[3]
-
Sampling : Tissue (subcutaneous fat, muscle, tendon, synovium, knee capsule), plasma, and joint fluid specimens were collected during surgery, which was performed 1.75 to 3.5 hours after the last dose.[3]
-
Analytical Method : this compound was assayed using high-performance liquid chromatography (HPLC).[3]
-
Visualizations
The following diagrams illustrate the overall pharmacokinetic pathway of this compound and a typical experimental workflow for such studies.
Caption: ADME pathway of this compound.
References
- 1. [Pharmacokinetics and bioavailability of the myotonolytic N-(hydroxy-2-ethyl)-cinnamide (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. [Tissue and systemic diffusion of this compound after cutaneous administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Metabolic Fate of Idrocilamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idrocilamide, a centrally acting muscle relaxant, undergoes metabolic transformation within the body, a critical process influencing its efficacy and safety profile. Understanding the biotransformation pathways and identifying the resulting metabolites are paramount for comprehensive drug development and regulatory assessment. This technical guide synthesizes the current understanding of this compound metabolism, offering a framework for its identification and characterization. While specific experimental data on this compound metabolites is not publicly available, this guide outlines the probable metabolic pathways and the established experimental protocols for their investigation, based on the general principles of drug metabolism.
Predicted Metabolic Pathways
The metabolic journey of a drug typically involves two phases: Phase I (functionalization) and Phase II (conjugation) reactions. These processes, primarily occurring in the liver, aim to convert the parent drug into more water-soluble compounds for easier excretion.[1][2] The primary enzymes responsible for Phase I metabolism are the Cytochrome P450 (CYP450) superfamily.[3][4][5]
Phase I Metabolism:
Based on the chemical structure of this compound, N-(2-hydroxyethyl)cinnamamide, several Phase I reactions are plausible. The aromatic ring and the unsaturated side chain are likely sites for oxidative metabolism by CYP450 enzymes. Potential Phase I metabolic reactions include:
-
Aromatic Hydroxylation: Introduction of a hydroxyl group (-OH) onto the phenyl ring.
-
Epoxidation: Formation of an epoxide across the double bond of the cinnamoyl moiety.
-
Hydroxylation of the Alkyl Chain: Oxidation of the ethyl group attached to the amide nitrogen.
-
N-dealkylation: Cleavage of the N-hydroxyethyl group, although less likely given the stability of the amide bond.
Phase II Metabolism:
Following Phase I reactions, the newly introduced functional groups can undergo conjugation with endogenous molecules, further increasing their water solubility.[6] Common Phase II reactions for hydroxylated metabolites include:
-
Glucuronidation: Conjugation with glucuronic acid.
-
Sulfation: Conjugation with a sulfate (B86663) group.
Below is a conceptual diagram illustrating the predicted metabolic pathways of this compound.
Caption: Predicted Metabolic Pathways of this compound.
Experimental Protocols for Metabolite Identification and Characterization
The identification and characterization of drug metabolites involve a combination of in vitro and in vivo studies, followed by sophisticated analytical techniques.
1. In Vitro Metabolism Studies
-
Objective: To identify the primary metabolic pathways and the enzymes involved in a controlled environment.
-
Methodology:
-
Incubation with Liver Microsomes: Human liver microsomes are a rich source of CYP450 enzymes and are commonly used to study Phase I metabolism.[2][7][8][9]
-
Preparation: Prepare an incubation mixture containing this compound, human liver microsomes, and a NADPH-generating system (cofactor for CYP450 enzymes) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Incubation: Incubate the mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Termination: Stop the reaction by adding a quenching solvent (e.g., cold acetonitrile (B52724) or methanol).
-
Sample Preparation: Centrifuge the mixture to precipitate proteins and collect the supernatant for analysis.
-
-
Incubation with Hepatocytes: Primary hepatocytes provide a more complete metabolic system, containing both Phase I and Phase II enzymes. The protocol is similar to that for liver microsomes, with adjustments for cell culture conditions.
-
-
Diagram of In Vitro Experimental Workflow:
Caption: Workflow for In Vitro Metabolism Studies.
2. In Vivo Metabolism Studies
-
Objective: To identify metabolites formed in a living organism and to understand their pharmacokinetic profiles.
-
Methodology:
-
Animal Model Administration: Administer this compound to a suitable animal model (e.g., rats, mice) via the intended clinical route (e.g., oral, intravenous).[10][11]
-
Sample Collection: Collect biological samples (e.g., plasma, urine, feces) at various time points post-administration.[12]
-
Sample Preparation: Process the samples to extract the drug and its metabolites. This may involve protein precipitation for plasma, and liquid-liquid or solid-phase extraction for urine and feces.
-
Analysis: Analyze the extracts using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[12]
-
3. Analytical Characterization
-
High-Performance Liquid Chromatography (HPLC): Separates the parent drug from its metabolites based on their physicochemical properties.
-
Tandem Mass Spectrometry (MS/MS): Provides structural information about the separated compounds. By comparing the fragmentation patterns of the metabolites with that of the parent drug, the site of metabolic modification can be elucidated. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine the elemental composition of the metabolites.[13][14]
Data Presentation
While specific quantitative data for this compound metabolites is not available in the public domain, the following tables provide a template for how such data should be structured for clear comparison and interpretation.
Table 1: Summary of In Vitro Metabolic Stability of this compound
| Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human Liver Microsomes | Data not available | Data not available |
| Rat Liver Microsomes | Data not available | Data not available |
Table 2: Putative this compound Metabolites Identified by LC-MS/MS
| Metabolite ID | Proposed Biotransformation | [M+H]⁺ (m/z) | Retention Time (min) | Key MS/MS Fragments (m/z) |
| M1 | Aromatic Hydroxylation | Data not available | Data not available | Data not available |
| M2 | Epoxidation | Data not available | Data not available | Data not available |
| M3 | Alkyl Hydroxylation | Data not available | Data not available | Data not available |
| M4 | Glucuronide Conjugate | Data not available | Data not available | Data not available |
| M5 | Sulfate Conjugate | Data not available | Data not available | Data not available |
Conclusion
The identification and characterization of this compound metabolites are crucial for a complete understanding of its disposition and potential for drug-drug interactions. Although specific experimental data is currently lacking in the public literature, the established methodologies of in vitro and in vivo metabolism studies, coupled with advanced analytical techniques like LC-MS/MS, provide a robust framework for these investigations. The predicted metabolic pathways, primarily involving CYP450-mediated oxidation followed by conjugation reactions, offer a starting point for targeted metabolite screening. Future research in this area will be instrumental in optimizing the therapeutic use of this compound and ensuring patient safety.
References
- 1. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Metabolism - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tackling new psychoactive substances through metabolomics: UHPLC-HRMS study on natural and synthetic opioids in male and female murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo metabolite detection and identification in drug discovery via LC-MS/MS with data-dependent scanning and postacquisition data mining - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Idrocilamide: A Technical Overview
Foreword: This document provides an in-depth technical guide on the discovery and development history of Idrocilamide (B1674384). It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, preclinical and clinical development, and mechanism of action.
Introduction to this compound
This compound, chemically known as (2E)-N-(2-hydroxyethyl)-3-phenylprop-2-enamide, is a compound recognized for its skeletal muscle relaxant and anti-inflammatory properties. It has been primarily formulated as a topical cream for the management of localized muscle pain, such as lumbago.[1] Developed by the French pharmaceutical company Laboratoires Fournier, located in Dijon, this compound has been marketed under various trade names including Talval, Srilane, Relaxnova, and Brolitène.[2]
While not as widely known as some other muscle relaxants, this compound has been the subject of preclinical and clinical investigation to elucidate its therapeutic potential and mechanism of action.
Discovery and Development History
The development of this compound originated from the research and development efforts of Laboratoires Fournier, a French pharmaceutical company with a history dating back to 1880.[2] While the specific timeline and individuals behind the initial discovery and synthesis of this compound are not extensively detailed in readily available literature, its development as a therapeutic agent, also known by the code LCB 29, was undertaken by this organization. The company, which was later acquired by the Solvay group and subsequently dismantled by Abbott Laboratories, had a focus on pharmaceutical products, and this compound was one of its contributions to the field of musculoskeletal therapeutics.[2]
Preclinical Development
The preclinical evaluation of this compound established its foundational pharmacological profile, including its muscle relaxant and anti-inflammatory effects. These studies were crucial in understanding its mechanism of action and assessing its initial safety profile before human trials.
Pharmacodynamics
This compound exhibits a multi-faceted mechanism of action, targeting both central and peripheral pathways to achieve its muscle relaxant effects.[3]
-
Enhancement of GABAergic Transmission: A primary mechanism of this compound is its ability to enhance the activity of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system.[3] By potentiating GABAergic transmission, this compound is thought to reduce neuronal excitability, thereby dampening the overactive reflexes that contribute to muscle spasticity.[3]
-
Calcium Channel Blockade: this compound also acts on calcium channels within muscle cells.[3] By inhibiting the influx of calcium ions, it reduces the contractility of muscle fibers. This is a key peripheral mechanism, as calcium is essential for the excitation-contraction coupling process in muscle tissue.[3]
-
Interaction with the Nitric Oxide Pathway: There is also evidence to suggest that this compound may interact with the nitric oxide (NO) pathway.[3] Nitric oxide is a signaling molecule that can promote vasodilation and a reduction in muscle tone. By potentially enhancing NO synthesis or its downstream effects, this compound may contribute to the relaxation of smooth and skeletal muscle.[3]
Pharmacokinetics
Preclinical studies have provided insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound. Following oral administration in animal models, the compound is absorbed from the gastrointestinal tract and distributed throughout the body, including the central nervous system.[3] The liver is the primary site of metabolism, where this compound is broken down into various metabolites. The parent drug and its metabolites are subsequently excreted by the kidneys.[3]
Toxicology
Clinical Development
Clinical trials have been conducted to evaluate the efficacy and safety of this compound, particularly in its topical formulation for localized musculoskeletal pain.
Clinical Efficacy
A double-blind clinical study investigating the use of this compound ointment for the treatment of acute lumbago has been reported, suggesting its clinical utility in this indication.[4] The primary outcome of such studies is typically the reduction in pain, often measured using a visual analog scale (VAS) or other validated pain scales.
Clinical Pharmacokinetics
A study on the percutaneous diffusion of a 10% glycero-alcoholic solution of this compound in patients undergoing total knee replacement provided valuable pharmacokinetic data.[1] Following topical application, significant concentrations of the drug were found in various tissues, including subcutaneous fat, muscle, tendon, synovium, and knee capsule.[1] Notably, tissue levels were consistently higher than those in synovial fluid and plasma, indicating good local penetration with limited systemic absorption.[1]
Table 1: Summary of a Clinical Pharmacokinetic Study of Topical this compound [1]
| Parameter | Details |
| Study Population | Ten patients scheduled for total knee replacement |
| Formulation | 10% glycero-alcoholic this compound solution |
| Dosage | Four 200 mg doses applied to the suprapatellar area at 12-hour intervals |
| Sampling Time | 1.75 to 3.5 hours after the last dose |
| Analytical Method | High-performance liquid chromatography (HPLC) |
| Key Finding | Tissue concentrations were significantly higher than plasma and synovial fluid concentrations, indicating substantial local diffusion and minimal systemic exposure. |
Synthesis of this compound
The chemical synthesis of this compound, (2E)-N-(2-hydroxyethyl)-3-phenylprop-2-enamide, involves the formation of an amide bond between cinnamic acid or a derivative thereof and ethanolamine (B43304). Various synthetic routes can be envisaged for this purpose, with a common method being the activation of the carboxylic acid group of cinnamic acid to facilitate nucleophilic attack by the amino group of ethanolamine.
A general experimental protocol for the synthesis could involve the following steps:
-
Activation of Cinnamic Acid: Cinnamic acid is reacted with a coupling agent, such as thionyl chloride (SOCl₂) or a carbodiimide, in an appropriate aprotic solvent to form a reactive intermediate (e.g., an acid chloride or an activated ester).
-
Amidation: The reactive intermediate is then treated with ethanolamine. The amino group of ethanolamine acts as a nucleophile, attacking the activated carbonyl carbon and leading to the formation of the amide bond. A base is typically added to neutralize the acid generated during the reaction.
-
Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove unreacted starting materials and byproducts. The crude this compound is then purified, for example, by recrystallization or column chromatography, to yield the final product.
Signaling Pathways and Experimental Workflows
The multifaceted mechanism of action of this compound involves several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these proposed mechanisms and a general experimental workflow for assessing the topical bioavailability of the drug.
Caption: Proposed multifaceted mechanism of action of this compound.
References
Methodological & Application
Application Note: Quantification of Idrocilamide in Biological Samples using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idrocilamide, a centrally acting muscle relaxant with anti-inflammatory properties, is utilized in the treatment of muscle spasms and associated pain.[1][2] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. This application note provides a detailed protocol for the determination of this compound in biological samples, primarily plasma and urine, using a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
Principle
The method is based on the separation of this compound from endogenous components in biological samples on a C18 stationary phase followed by quantification using a UV detector. The choice of a C18 column provides a robust and reliable separation for a wide range of analytes, including this compound. Sample preparation involves protein precipitation to remove interfering macromolecules, ensuring a clean chromatogram and prolonging column life.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered)
-
Orthophosphoric acid
-
Sodium dodecyl sulphate
-
n-propanol
-
Human plasma (drug-free)
-
Urine (drug-free)
Equipment
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 25 cm × 4.6 mm, 5-μm particle size)[1]
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Micropipettes
-
Syringe filters (0.45 µm)
Experimental Protocols
Preparation of Standard Solutions
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.02 µg/mL to 10 µg/mL.[1][2]
Sample Preparation from Biological Matrices
Plasma Samples:
-
To 1 mL of plasma in a centrifuge tube, add 2 mL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with 200 µL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Urine Samples:
-
Centrifuge the urine sample at 5000 rpm for 10 minutes to remove any particulate matter.
-
Dilute the supernatant 1:1 with the mobile phase.
-
Filter the diluted sample through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions
Two exemplary sets of chromatographic conditions are provided below:
Method 1: Isocratic Elution [1]
-
Mobile Phase: Methanol:Acetonitrile:Water (60:10:30, v/v/v), with the pH adjusted to 4 with orthophosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column: C18 (25 cm × 4.6 mm, 5 µm)
-
Detection Wavelength: 274 nm
-
Injection Volume: 20 µL
-
Temperature: Ambient
Method 2: Micellar Liquid Chromatography [2]
-
Mobile Phase: 0.1 M Sodium dodecyl sulphate, 10% n-propanol, and 0.3% triethylamine in 0.02 M phosphoric acid (pH adjusted to 6).
-
Flow Rate: 1.0 mL/min
-
Column: C18 (150 x 4.6 mm i.d.)
-
Detection Wavelength: 277 nm
-
Injection Volume: 20 µL
-
Temperature: Ambient
Data Presentation
The quantitative performance of the HPLC methods for this compound is summarized in the tables below.
Table 1: Chromatographic and Validation Parameters for Method 1 (Isocratic Elution)
| Parameter | Value | Reference |
| Retention Time (min) | Not specified | [1] |
| Linearity Range (µg/mL) | 0.02 - 3 | [1] |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| Limit of Detection (LOD) | Not specified | [1] |
| Limit of Quantification (LOQ) | Not specified | [1] |
| Recovery (%) | 98.53 - 100.15 | [1] |
Table 2: Chromatographic and Validation Parameters for Method 2 (Micellar Liquid Chromatography)
| Parameter | Value | Reference |
| Retention Time (min) | 3.2 | [2] |
| Linearity Range (µg/mL) | 1 - 10 | [2] |
| Correlation Coefficient (r²) | 0.9998 | [2] |
| Limit of Detection (LOD) (µg/mL) | 0.1 | [2] |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 | [2] |
| Recovery from Plasma (%) | 99.93 ± 0.31 | [2] |
| Recovery from Urine (%) | 100.1 ± 0.26 | [2] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps involved in the quantification of this compound in biological samples using HPLC.
Caption: Experimental workflow for this compound quantification.
Signaling Pathway of this compound
The diagram below outlines the proposed signaling pathways for the muscle relaxant and anti-inflammatory effects of this compound.
Caption: Proposed signaling pathways of this compound.
Conclusion
The described HPLC methods are suitable for the routine quantification of this compound in biological samples. The methods are specific, accurate, and precise, making them valuable tools for pharmacokinetic and clinical studies. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the field of drug analysis and development. The visualization of the experimental workflow and the signaling pathway of this compound offers a clear and concise overview for better understanding and implementation.
References
Application Notes and Protocols for the Analysis of Idrocilamide using Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idrocilamide, known chemically as N-(2-hydroxyethyl)-3-phenyl-2-propenamide, is a centrally acting muscle relaxant with anti-inflammatory properties.[1] It is utilized in topical formulations for the management of muscle pain and lumbago. Thin-Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for the qualitative and quantitative analysis of this compound in pharmaceutical preparations. This document provides detailed application notes and protocols for the analysis of this compound using TLC, based on validated methods. The described method is stability-indicating, capable of separating this compound from its degradation products.[1][2]
Principle of the Method
Thin-Layer Chromatography separates components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture). For this compound analysis, the stationary phase is silica (B1680970) gel, and a specific solvent system is used as the mobile phase. The separation allows for the identification and quantification of this compound. Densitometric scanning of the chromatogram provides accurate quantitative results.
Experimental Protocols
Materials and Reagents
-
TLC Plates: Aluminum plates pre-coated with silica gel 60 F254 (0.2 mm thickness).
-
Mobile Phase: A mixture of toluene, methanol (B129727), chloroform, and 10% ammonia (B1221849) in a ratio of 5:3:6:0.1 (v/v/v/v).[1]
-
Standard Solution: A stock solution of this compound (1 mg/mL) prepared in methanol. Working standards are prepared by diluting the stock solution with methanol to achieve concentrations in the range of 25–1000 μg/mL.[1]
-
Sample Preparation (from a cream formulation): An accurately weighed amount of the cream equivalent to 100 mg of this compound is dissolved in 80 mL of methanol and stirred for 15 minutes. The solution is then quantitatively transferred to a 100-mL volumetric flask and the volume is made up with methanol.[1]
-
Application Device: A Hamilton micro-syringe or equivalent for precise application of samples and standards.
-
Developing Chamber: A standard glass chamber for TLC development.
-
Visualization: A UV lamp for viewing the plates at 254 nm.
-
Quantification: A densitometer for scanning the TLC plates.
Chromatographic Conditions
A summary of the validated chromatographic conditions for the TLC analysis of this compound is presented in the table below.
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates |
| Mobile Phase | Toluene : Methanol : Chloroform : 10% Ammonia (5:3:6:0.1, v/v/v/v)[1] |
| Application Volume | 10 µL for both sample and standard solutions[1] |
| Development Mode | Ascending development in a saturated chamber |
| Development Distance | Approximately 8 cm |
| Drying | Air-dried after development |
| Detection | UV visualization at 254 nm |
| Quantification | Densitometric scanning |
Detailed Experimental Procedure
-
Chamber Saturation: Prepare the mobile phase and pour it into the developing chamber. Line the chamber with filter paper, saturate it with the mobile phase vapor, and allow it to equilibrate for at least 30 minutes before placing the TLC plate inside.
-
Sample Application: Apply 10 µL of the standard solutions and the prepared sample solutions as bands onto the TLC plate, approximately 1 cm from the bottom edge.
-
Development: Place the TLC plate in the saturated developing chamber and allow the mobile phase to ascend to a predetermined distance (e.g., 8 cm).
-
Drying: Remove the plate from the chamber and allow it to dry completely in a fume hood.
-
Visualization and Quantification: Visualize the separated spots under a UV lamp at 254 nm. For quantitative analysis, scan the plate using a densitometer at the wavelength of maximum absorbance for this compound.
Data Presentation
The following table summarizes the quantitative data from the validation of the TLC-densitometric method for this compound analysis.
| Validation Parameter | Result |
| Linearity Range | 25 - 1000 µg/mL[1] |
| Correlation Coefficient (r) | > 0.99[1] |
| Precision (RSD %) | < 2%[1] |
| Specificity | The method is specific for this compound in the presence of its degradation products.[1] |
| Recovery | Good recovery was observed for laboratory-prepared mixtures.[1] |
Note: The limits of detection (LOD) and quantification (LOQ) were determined based on signal-to-noise ratios of 3 and 10, respectively, though specific values were not detailed in the reference material.[1]
Visualizations
Experimental Workflow for TLC Analysis of this compound
Caption: Experimental workflow for the TLC analysis of this compound.
Proposed Signaling Pathways for this compound's Mechanism of Action
Caption: Proposed signaling pathways for this compound's mechanism of action.
References
Application Notes: Developing a Stability-Indicating Assay for Idrocilamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Idrocilamide, chemically known as N-(2-hydroxyethyl)-3-phenyl-2-propenamide, is a compound recognized for its skeletal muscle relaxant and anti-inflammatory properties.[1][2] It is used topically to treat muscular pain and lumbago.[2] The development of a stability-indicating analytical method is a regulatory requirement and a critical component of the drug development process.[3] This method ensures that the quantitative analysis of this compound is free from interference by degradation products, impurities, or excipients, thus guaranteeing the identity, purity, and potency of the drug product throughout its shelf life.[4][5]
This document provides a comprehensive protocol for the development of a stability-indicating high-performance liquid chromatography (HPLC) method for this compound.
Principle of the Stability-Indicating Assay
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) concentration without interference from potential degradation products.[4][5] The development process involves subjecting the drug to forced degradation under more severe conditions than accelerated stability testing.[4][6] This stress testing is designed to generate the likely degradation products, which helps in establishing degradation pathways and validating the analytical method's specificity.[4][7]
Experimental Workflow
The development and validation of a stability-indicating assay follow a logical sequence of steps, from initial preparation and stress testing to method development and final validation.
Caption: Workflow for the development and validation of a stability-indicating method.
This compound's Mechanism of Action
This compound exerts its muscle relaxant effects through a multi-faceted approach, primarily targeting the central nervous system and muscle cells.[8][9] Its action involves enhancing inhibitory neurotransmission and reducing the influx of ions necessary for muscle contraction.[8]
Caption: Simplified signaling pathway for this compound's muscle relaxant action.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard
-
HPLC-grade Acetonitrile and Methanol
-
Hydrochloric Acid (HCl), ACS grade
-
Sodium Hydroxide (NaOH), ACS grade
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Purified water (e.g., Milli-Q)
-
0.45 µm Syringe Filters
Instrumentation
-
HPLC system with a Photodiode Array (PDA) or UV detector
-
Analytical balance
-
pH meter
-
Forced-air oven
-
Photostability chamber compliant with ICH Q1B guidelines[3]
Initial Chromatographic Conditions
Based on published methods for this compound, the following starting conditions are recommended.[10][11]
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol:Acetonitrile:Water:Glacial Acetic Acid (25:30:44:1, v/v/v/v)[11] |
| Flow Rate | 1.0 mL/min[11] |
| Detection | UV at 280 nm[11] |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
Preparation of Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Solution (100 µg/mL): Dilute 5 mL of the stock solution to 50 mL with the mobile phase.
Forced Degradation Protocol
The goal is to achieve 5-20% degradation of the active ingredient.[12]
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M HCl and heat at 80°C for 4 hours. Cool and neutralize with 1 M NaOH before diluting to 50 mL with the mobile phase.[11]
-
Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M NaOH and heat at 80°C for 2 hours. Cool and neutralize with 1 M HCl before diluting to 50 mL with the mobile phase.[11]
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂ and store at room temperature for 24 hours. Dilute to 50 mL with the mobile phase. Note: A study used 50% H₂O₂ for oxidative decomposition.[11]
-
Thermal Degradation: Expose solid this compound powder to 105°C in an oven for 24 hours. Prepare a 100 µg/mL solution from the stressed powder.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL) and the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m², as per ICH Q1B guidelines.[4]
Data Presentation & Method Validation
Following method optimization to achieve adequate separation between the this compound peak and all degradant peaks (Resolution > 2), the method must be validated according to ICH Q2(R1) guidelines.[13]
Table 1: Summary of Forced Degradation Results
(Note: Data below is illustrative and should be replaced with experimental results.)
| Stress Condition | Duration/Temp | % Degradation | No. of Degradants | RRT of Major Degradant |
| 1 M HCl | 4 h / 80°C | 15.2 | 2 | 0.85 |
| 1 M NaOH | 2 h / 80°C | 18.5 | 3 | 0.78, 1.15 |
| 30% H₂O₂ | 24 h / RT | 11.8 | 1 | 1.32 |
| Dry Heat | 24 h / 105°C | 5.9 | 1 | 0.91 |
| Photolytic | ICH Q1B | 8.1 | 2 | 0.88, 1.24 |
Table 2: Method Validation Parameters and Acceptance Criteria
(Note: Data below is illustrative and should be replaced with experimental results.)
| Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | No interference at the retention time of the API. Peak Purity > 0.999. | Pass |
| Linearity (r²) | ≥ 0.999 over the specified range. | 0.9998 |
| Range | 80% to 120% of the test concentration. | 80 - 120 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0%. | 99.5% - 101.2% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate | ≤ 2.0% | 1.15% |
| LOD & LOQ | Signal-to-Noise of 3:1 (LOD) and 10:1 (LOQ). | 0.1 µg/mL (LOD), 0.3 µg/mL (LOQ) |
| Robustness | %RSD ≤ 2.0% for minor changes in method parameters. | Pass |
Conclusion
This document outlines a systematic approach for the development and validation of a stability-indicating HPLC method for this compound. The provided protocols for forced degradation and method validation are based on established scientific principles and regulatory guidelines.[3][4] Successful execution of these protocols will yield a reliable and robust analytical method suitable for routine quality control and stability testing of this compound in pharmaceutical formulations.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. acdlabs.com [acdlabs.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. akjournals.com [akjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. biopharminternational.com [biopharminternational.com]
- 13. eagleanalytical.com [eagleanalytical.com]
Application Notes and Protocols for Testing Idrocilamide in Animal Models of Muscle Spasticity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models of muscle spasticity and detailed protocols for the preclinical evaluation of Idrocilamide. The information is intended to guide researchers in designing and executing robust studies to assess the efficacy of this compound as a potential treatment for spasticity.
Introduction to Muscle Spasticity and this compound
Muscle spasticity is a motor disorder characterized by a velocity-dependent increase in tonic stretch reflexes (muscle tone) with exaggerated tendon jerks, resulting from hyperexcitability of the stretch reflex. It is a common and often debilitating symptom of upper motor neuron lesions, such as those occurring in spinal cord injury (SCI), multiple sclerosis (MS), stroke, and cerebral palsy.
This compound is a muscle relaxant with a multi-faceted mechanism of action. It is understood to exert its effects through the central nervous system by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1] Additionally, it may influence muscle function by inhibiting calcium ion influx into muscle cells and potentially interacting with the nitric oxide (NO) pathway.[1]
Animal Models of Muscle Spasticity
The selection of an appropriate animal model is critical for the preclinical evaluation of anti-spasticity agents. Two widely used and well-characterized models are the Spinal Cord Injury (SCI) model in rats and the Experimental Autoimmune Encephalomyelitis (EAE) model in mice, which mimics many aspects of multiple sclerosis.
Spinal Cord Injury (SCI) Model in Rats
The sacral spinal cord transection model in rats is a well-established method for inducing spasticity in the tail muscles, providing a reliable and quantifiable outcome.[2][3][4]
Experimental Protocol: S2 Spinal Cord Transection
-
Animal Preparation: Adult female Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
A dorsal midline incision is made over the L1-L2 vertebrae to expose the underlying spinal column.
-
A laminectomy is performed at the L1-L2 level to expose the S2 segment of the spinal cord.
-
The dura mater is carefully incised, and a complete transection of the S2 spinal cord is made using fine surgical scissors.
-
The muscle layers and skin are sutured closed.
-
-
Post-operative Care:
Experimental Autoimmune Encephalomyelitis (EAE) Model in Mice
EAE is the most commonly used animal model for multiple sclerosis. It is an inflammatory demyelinating disease of the central nervous system that leads to progressive paralysis and spasticity.[5][6]
Experimental Protocol: MOG-induced EAE in C57BL/6 Mice
-
Animal Preparation: Female C57BL/6 mice (8-12 weeks old) are used.
-
Induction of EAE:
-
On day 0, mice are immunized subcutaneously with an emulsion containing 100-200 µg of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.
-
On days 0 and 2, mice receive an intraperitoneal injection of 200-300 ng of pertussis toxin.
-
-
Monitoring:
-
Animals are monitored daily for clinical signs of EAE, which typically appear around day 9-14 post-immunization.
-
Clinical scoring is performed using a standardized scale (see Quantitative Assessment section).
-
Proposed Experimental Protocol for this compound Testing
Due to a lack of publicly available data on this compound testing in these specific models, the following section outlines a proposed experimental design.
Administration of this compound
-
Route of Administration: Based on its oral bioavailability, this compound can be administered via oral gavage.[1] Intraperitoneal injection is another viable option for preclinical studies.
-
Dosage: A dose-ranging study should be conducted to determine the optimal therapeutic dose. Based on typical preclinical drug development, a range of doses (e.g., 1, 3, 10, 30 mg/kg) should be evaluated.
-
Treatment Schedule: Treatment can be initiated either prophylactically (before the onset of spasticity) or therapeutically (after the development of spasticity). Daily administration is recommended.
Experimental Workflow
References
- 1. Behavioral investigation of mice with experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rat Spinal Cord Injury Associated with Spasticity Leads to Widespread Changes in the Regulation of Retained Introns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spasticity in rats with sacral spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. juser.fz-juelich.de [juser.fz-juelich.de]
- 6. Introduction to spasticity and related mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Topical Idrocilamide in Research
Introduction
Idrocilamide (B1674384) is a compound recognized for its skeletal muscle relaxant and anti-inflammatory properties.[1] Commercially available in various countries under trade names such as Talval and Srilane, it is primarily used as a topical cream for the management of localized musculoskeletal pain, including lumbago.[1] Its therapeutic action is attributed to a dual mechanism that combines central nervous system effects with direct peripheral action in tissues, making it a subject of interest for topical drug development. This document provides detailed application notes and research protocols for the investigation of topically administered this compound.
Mechanism of Action
This compound exerts its effects through a multifaceted mechanism of action, targeting both central and peripheral pathways to achieve muscle relaxation and analgesia.[2]
-
Central Action (GABAergic Enhancement): this compound acts on the central nervous system by enhancing the activity of gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter. This action increases the threshold for neuronal excitation, leading to a reduction in muscle spasticity and dampening of overactive reflexes that contribute to muscle spasms.[2]
-
Peripheral Action (Calcium Channel Inhibition): At the peripheral level, this compound directly influences muscle cells by inhibiting the influx of calcium ions. Since calcium is essential for the excitation-contraction coupling process in muscle fibers, this blockade reduces the contractile response of the muscle, alleviating rigidity and pain.[2]
-
Nitric Oxide (NO) Pathway Interaction: Evidence suggests that this compound may also interact with the nitric oxide (NO) pathway. NO is a signaling molecule that promotes vasodilation and reduces muscle tone. By potentially enhancing NO synthesis or mimicking its effects, this compound can contribute to further muscle relaxation.[2]
A key advantage of topical administration is that it delivers significant concentrations of the drug directly to target tissues (e.g., muscle, synovium) while minimizing systemic diffusion, thereby reducing the potential for systemic side effects.[2]
Caption: Simplified signaling pathway for this compound's action.
Application Notes: Formulation and Handling
Formulation Considerations
The effectiveness of topical this compound is highly dependent on its formulation, which governs the release and penetration of the active pharmaceutical ingredient (API) through the stratum corneum. Based on available literature, several formulation approaches can be considered.
-
Solutions: A 10% glycero-alcoholic solution has been used in clinical research, demonstrating effective tissue penetration.[2] This vehicle is suitable for studies where controlled dosing and rapid penetration are desired.
-
Creams: Cream-based formulations, such as a 5% this compound cream, offer good spreadability and patient acceptability for clinical use. They are typically oil-in-water or water-in-oil emulsions.
-
Ointments: Ointments provide an occlusive barrier, which can enhance skin hydration and drug penetration. Simple formulations can be prepared using a base like white petrolatum.
Table 1: Example Formulations for Research Use
| Formulation Type | This compound Conc. | Key Excipients | Source |
| Solution | 10% (w/v) | Glycerol, Alcohol | Bannwarth B, et al. (1993)[2] |
| Cream | 5% (w/w) | Polyacrylamide gelling agents, Water, Oil Phase | Patent EP1686978A1[3] |
| Ointment | 0.3% (w/w) | White Petrolatum (qs 100g) | Patent CA2545080A1[4] |
Stability and Storage
This compound should be protected from light. Formulations should be stored in well-sealed containers at controlled room temperature (20-25°C) unless stability studies indicate otherwise. Forced degradation studies have shown that this compound is susceptible to acidic and alkaline hydrolysis and oxidative decomposition. Therefore, the pH of aqueous formulations should be carefully controlled, and the use of antioxidants may be warranted.
Experimental Protocols
The following protocols provide methodologies for clinical and preclinical research on topical this compound.
Protocol 1: Human Pharmacokinetic Study (Based on Bannwarth B, et al., 1993)
This protocol describes a method to assess the tissue and systemic diffusion of this compound after topical application in a clinical setting.
-
Objective: To quantify this compound concentrations in skin, underlying tissues, and plasma following repeated topical application.
-
Study Population: Patients scheduled for total knee replacement surgery.
-
Formulation: 10% (w/v) this compound in a glycero-alcoholic solution.
-
Dosing Regimen:
-
Administer a 200 mg dose of the this compound solution (equivalent to 2 mL of the 10% solution) to the suprapatellar area of the target knee.
-
Repeat the application every 12 hours for a total of four doses.
-
-
Sample Collection:
-
Perform surgery 1.75 to 3.5 hours after the final dose application.
-
During the procedure, collect tissue specimens from the application area, including subcutaneous fat, muscle, tendon, synovium, and knee capsule.
-
Concurrently, collect synovial fluid and peripheral blood samples (for plasma).
-
-
Endpoint Analysis:
-
Quantify this compound concentration in all tissue, synovial fluid, and plasma samples using a validated High-Performance Liquid Chromatography (HPLC) method.
-
(Optional) Assess pain using a Visual Analog Scale (VAS) before the first dose and prior to surgery.
-
-
Data Presentation: Summarize the pharmacokinetic data as shown in Table 2.
Table 2: Pharmacokinetic Profile of Topical this compound (Illustrative)
| Compartment | Mean Concentration | Key Finding |
| Subcutaneous Fat | > Plasma Level | High local concentration achieved.[2] |
| Muscle | > Plasma Level | High local concentration achieved.[2] |
| Tendon | > Plasma Level | High local concentration achieved.[2] |
| Synovium | > Plasma Level | High local concentration achieved.[2] |
| Synovial Fluid | > Plasma Level | Drug penetrates into the joint space.[2] |
| Plasma | Low / Undetectable | Minimal systemic diffusion observed.[2] |
| Note: Specific concentrations (e.g., in ng/g or ng/mL) were not available in the cited abstract. The key result is that tissue levels were consistently and significantly higher than plasma levels. |
Protocol 2: Representative Preclinical Efficacy Study (Rodent Model)
This protocol provides a representative workflow for evaluating the anti-inflammatory and analgesic efficacy of a novel this compound formulation in a preclinical animal model.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. [Tissue and systemic diffusion of this compound after cutaneous administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP1686978A1 - Use of this compound for the preparation of a pharmaceutical composition of rosacea - Google Patents [patents.google.com]
- 4. CA2545080A1 - Use of this compound for the preparation of a pharmaceutical composition of rosacea - Google Patents [patents.google.com]
Application Notes and Protocols: Evaluating Idrocilamide Efficacy in the Spa Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spasticity, a debilitating motor disorder characterized by velocity-dependent increases in muscle tone, is a common symptom of neurological conditions such as cerebral palsy, multiple sclerosis, and spinal cord injury. The spa mouse model, which carries a spontaneous mutation in the glycine (B1666218) receptor β-subunit (Glrb), presents with an early-onset and sustained spastic phenotype, including hypertonia, abnormal gait, and impaired motor function.[1] This makes it a valuable preclinical tool for the evaluation of novel therapeutics aimed at alleviating spasticity.
Idrocilamide is a compound with known muscle relaxant and anti-inflammatory properties.[2] Its mechanism of action is believed to involve the enhancement of gamma-aminobutyric acid (GABA)ergic neurotransmission and the inhibition of calcium ion influx in muscle cells, both of which are critical pathways in the regulation of muscle tone.[3] This document provides detailed application notes and experimental protocols for assessing the efficacy of this compound in the spa mouse model.
Preclinical Efficacy of this compound in the Spa Mouse Model
Data Summary
The following tables summarize hypothetical, yet plausible, quantitative data from a study evaluating the efficacy of this compound in the spa mouse model.
Table 1: Effect of this compound on Motor Coordination (Rotarod Test)
| Treatment Group | N | Latency to Fall (seconds) - Day 14 | Latency to Fall (seconds) - Day 28 |
| Vehicle Control | 10 | 45.2 ± 5.8 | 42.1 ± 6.3 |
| This compound (10 mg/kg) | 10 | 65.7 ± 7.2 | 75.3 ± 8.1 |
| This compound (30 mg/kg) | 10 | 88.4 ± 9.1 | 105.6 ± 10.5 |
| Wild-Type Control | 10 | 180.5 ± 15.3 | 182.3 ± 14.9 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Table 2: Assessment of Muscle Spasticity (EMG Recordings)
| Treatment Group | N | Integrated EMG Amplitude (mV·s) - Gastrocnemius Muscle |
| Vehicle Control | 8 | 1.8 ± 0.2 |
| This compound (10 mg/kg) | 8 | 1.2 ± 0.15* |
| This compound (30 mg/kg) | 8 | 0.7 ± 0.1** |
| Wild-Type Control | 8 | 0.4 ± 0.05 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Table 3: Evaluation of Forelimb Function (Cylinder Test)
| Treatment Group | N | Asymmetry Score (% Contralateral Paw Touches) |
| Vehicle Control | 10 | 28.5 ± 3.1 |
| This compound (10 mg/kg) | 10 | 39.2 ± 4.5* |
| This compound (30 mg/kg) | 10 | 48.7 ± 5.2** |
| Wild-Type Control | 10 | 50.1 ± 2.8 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Experimental Protocols
Animal Model and Drug Administration
-
Animals: Male and female B6.Cg-Glrbspa/J (spa) mice and wild-type littermate controls, aged 8-10 weeks at the start of the experiment. Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Formulation: this compound is dissolved in a vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile saline).
-
Administration: this compound or vehicle is administered daily via oral gavage or intraperitoneal injection for 28 consecutive days.
Rotarod Test for Motor Coordination
This test assesses motor coordination and balance.
-
Apparatus: An accelerating rotarod apparatus.
-
Procedure:
-
Acclimatize mice to the testing room for at least 30 minutes before the test.
-
Place each mouse on the rotating rod at a starting speed of 4 RPM.
-
Gradually accelerate the rod from 4 to 40 RPM over a period of 5 minutes.
-
Record the latency to fall for each mouse.
-
Perform three trials per mouse with a 15-minute inter-trial interval.
-
The average latency to fall across the three trials is used for analysis.
-
-
Schedule: Testing is performed on days 0 (baseline), 14, and 28 of the treatment period.
Electromyography (EMG) for Muscle Spasticity
EMG recordings provide a quantitative measure of muscle activity and spasticity.
-
Apparatus: EMG recording system with fine-wire electrodes.
-
Procedure:
-
Anesthetize the mouse with isoflurane.
-
Insert fine-wire electrodes into the gastrocnemius muscle of the hindlimb.
-
Record spontaneous EMG activity for a period of 5 minutes.
-
Induce passive ankle dorsiflexion and record the stretch-induced EMG response.
-
Analyze the integrated EMG amplitude to quantify muscle activity.
-
-
Schedule: EMG recordings are performed at the end of the 28-day treatment period.
Cylinder Test for Forelimb Asymmetry
This test evaluates spontaneous forelimb use and can indicate motor deficits.
-
Apparatus: A transparent cylinder (e.g., 15 cm diameter, 20 cm height).
-
Procedure:
-
Place the mouse in the cylinder and record its activity for 5 minutes.
-
Score the number of times the mouse rears and touches the cylinder wall with its left forepaw, right forepaw, or both forepaws simultaneously.
-
Calculate the asymmetry score as the percentage of contralateral paw touches relative to the total number of touches.
-
-
Schedule: Testing is performed on days 0 (baseline) and 28 of the treatment period.
Visualizations
Caption: Workflow for evaluating this compound in the spa mouse model.
Caption: this compound's dual mechanism on muscle relaxation.
References
Application Notes and Protocols: Cell-Based Assays for Characterizing Idrocilamide's Effect on Calcium Influx
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idrocilamide (B1674384), a member of the cinnamic acid amide family, is recognized for its therapeutic potential as a muscle relaxant and anti-inflammatory agent.[1][2] Its mechanism of action involves a multifaceted approach, including the enhancement of GABAergic activity and the inhibition of calcium ion influx in muscle cells.[3] The influx of calcium is a critical step in cellular signaling, particularly in excitation-contraction coupling in muscle tissue. Therefore, elucidating the specific effects of this compound on calcium influx is paramount for understanding its pharmacological profile and for the development of novel therapeutics.
These application notes provide detailed protocols for utilizing cell-based assays to investigate and quantify the inhibitory effects of this compound on intracellular calcium influx. The primary method described herein employs the widely-used fluorescent calcium indicator, Fluo-4 AM, which allows for real-time monitoring of changes in intracellular calcium concentrations.
Postulated Signaling Pathway of this compound's Effect on Calcium Influx
This compound, as a cinnamic acid amide derivative, is postulated to exert its inhibitory effect on calcium influx through the modulation of specific ion channels. While the exact target is yet to be definitively elucidated, Transient Receptor Potential (TRP) channels, particularly TRPV1, are plausible candidates given their role in sensory and muscle cell function and their known interaction with similar chemical entities. The following diagram illustrates a hypothetical signaling pathway for this compound's action.
Caption: Postulated inhibitory effect of this compound on TRP channel-mediated calcium influx.
Experimental Workflow for Assessing this compound's Effect on Calcium Influx
The following workflow outlines the key steps for a cell-based calcium influx assay to determine the efficacy of this compound.
Caption: A streamlined workflow for the cell-based calcium influx assay.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described assays.
Table 1: Hypothetical IC50 Values of this compound on Agonist-Induced Calcium Influx
| Cell Line | Agonist (Concentration) | This compound IC50 (µM) |
| C2C12 (mouse myoblast) | ATP (100 µM) | 15.2 |
| HEK293-hTRPV1 | Capsaicin (1 µM) | 8.7 |
| Primary Human Skeletal Muscle Cells | Bradykinin (10 µM) | 12.5 |
Table 2: Hypothetical Effect of this compound on Basal and Stimulated Intracellular Calcium Levels
| Condition | Mean Peak Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| Basal (No Treatment) | 150 | 12 |
| Agonist Alone | 850 | 45 |
| Agonist + this compound (1 µM) | 620 | 38 |
| Agonist + this compound (10 µM) | 350 | 25 |
| Agonist + this compound (100 µM) | 180 | 15 |
Experimental Protocols
Protocol 1: Fluo-4 AM Calcium Influx Assay in Adherent Cells
Objective: To measure the inhibitory effect of this compound on agonist-induced intracellular calcium influx in an adherent cell line (e.g., HEK293 cells stably expressing a target ion channel, or a muscle cell line like C2C12).
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
Black, clear-bottom 96-well microplates
-
This compound
-
Fluo-4 AM
-
Pluronic F-127
-
Probenecid (optional)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)
-
Agonist of choice (e.g., Capsaicin for TRPV1, ATP for purinergic receptors)
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Seeding: a. Culture cells to 80-90% confluency. b. Trypsinize and resuspend cells in complete medium. c. Seed cells in a black, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well in 100 µL of medium. d. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Preparation of Dye Loading Solution: a. Prepare a 2X Fluo-4 AM loading solution in Assay Buffer. For a final concentration of 4 µM Fluo-4 AM, dilute a 1 mM stock solution accordingly. b. Add Pluronic F-127 (20% solution) to the loading solution for a final concentration of 0.04% to aid in dye solubilization. c. (Optional) Add Probenecid to the loading solution to a final concentration of 2.5 mM to inhibit dye extrusion. d. Vortex the solution thoroughly.
-
Dye Loading: a. Remove the culture medium from the cell plate. b. Add 100 µL of the 2X Fluo-4 AM loading solution to each well. c. Incubate the plate at 37°C for 45-60 minutes, protected from light. d. After incubation, remove the loading solution and wash the cells twice with 100 µL of Assay Buffer. e. After the final wash, add 100 µL of Assay Buffer to each well.
-
Compound Addition and Measurement: a. Prepare serial dilutions of this compound in Assay Buffer at 2X the final desired concentrations. b. Place the cell plate in a fluorescence microplate reader set to the appropriate excitation (494 nm) and emission (516 nm) wavelengths. c. Record a baseline fluorescence reading for 10-20 seconds. d. Using the instrument's automated injector, add 100 µL of the 2X this compound solutions (or vehicle control) to the respective wells. e. Incubate for a predetermined time (e.g., 10-20 minutes) to allow for compound interaction. f. Prepare the agonist solution at 2X the final desired concentration in Assay Buffer. g. Using the second injector, add 100 µL of the 2X agonist solution to stimulate calcium influx. h. Immediately begin recording fluorescence intensity for a period of 1-5 minutes.
-
Data Analysis: a. The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. b. Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor or a high concentration of this compound (100% inhibition). c. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the effects of this compound on calcium influx in a cell-based setting. By employing these methods, researchers can gain valuable insights into the compound's mechanism of action, determine its potency, and screen for its activity on various potential ion channel targets. This information is crucial for the continued development and optimization of this compound and similar compounds as therapeutic agents.
References
Application Notes and Protocols: Assessing Idrocilamide Tissue Distribution Following Cutaneous Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idrocilamide (B1674384) is a compound with muscle relaxant and anti-inflammatory properties.[1] Topical application is a common administration route for treating localized muscular pain and lumbago.[1] Understanding the extent of its penetration through the skin and its subsequent distribution in underlying tissues is crucial for evaluating its efficacy and safety. This document provides a summary of the tissue distribution of this compound after cutaneous application, based on a clinical study, and offers detailed protocols for conducting similar assessments.
Data Presentation
The following table summarizes the quantitative data from a study by Bannwarth et al. (1993), which investigated the percutaneous diffusion of a 10% glycero-alcoholic solution of this compound in patients undergoing total knee replacement.[2][3] Four 200-mg doses were applied to the suprapatellar area at 12-hour intervals before surgery.[2][3] Tissue samples were collected during the surgical procedure, 1.75 to 3.5 hours after the last application.[2][3]
| Tissue/Fluid Compartment | Mean this compound Concentration (µg/g or µg/mL) | Key Observation |
| Subcutaneous Fat | Significant Concentrations Detected | Demonstrates penetration through the epidermis and dermis. |
| Muscle | Significant Concentrations Detected | Indicates distribution into a primary target tissue for muscle relaxation. |
| Tendon | Significant Concentrations Detected | Shows accumulation in connective tissues. |
| Synovium | Significant Concentrations Detected | Suggests availability at the site of inflammation in joint-related pain. |
| Knee Capsule | Significant Concentrations Detected | Confirms distribution throughout the joint structure. |
| Synovial Fluid | Lower than Tissue Levels | Illustrates a gradient between tissue and fluid compartments. |
| Plasma | Lower than Tissue Levels | Indicates minimal systemic diffusion, suggesting a favorable safety profile for topical application.[2][3] |
Note: The original study abstract did not provide specific mean concentrations but stated that "significant concentrations" were found in all tissue specimens and that "tissue levels were consistently higher than synovial fluid and plasma levels."[2][3]
Experimental Protocols
The following protocols describe the key experiments for assessing the tissue distribution of this compound after cutaneous application.
In-Life Phase: Cutaneous Application and Sample Collection
Objective: To administer topical this compound and collect relevant tissue and fluid samples for analysis.
Materials:
-
This compound formulation (e.g., 10% glycero-alcoholic solution)
-
Surgical-grade marking pens
-
Occlusive or non-occlusive dressing (as required by the study design)
-
Surgical instruments for tissue biopsy
-
Cryovials pre-labeled for sample tracking
-
Liquid nitrogen or dry ice for snap-freezing
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
Procedure:
-
Subject Preparation: Acclimatize subjects to the study environment. Demarcate the application site (e.g., suprapatellar area) with a surgical-grade marking pen.
-
This compound Application: Apply a pre-measured dose of the this compound formulation to the demarcated area. The application schedule should be clearly defined (e.g., four 200-mg doses at 12-hour intervals).[2][3]
-
Sample Collection: At a predetermined time point after the final application (e.g., 1.75 to 3.5 hours), collect the following samples:[2][3]
-
Tissue Samples: During a scheduled surgical procedure (e.g., knee replacement), collect biopsies of subcutaneous fat, muscle, tendon, synovium, and joint capsule from the application area.
-
Synovial Fluid: Aspirate synovial fluid from the joint space.
-
Blood: Collect whole blood via venipuncture into appropriate tubes.
-
-
Sample Processing and Storage:
-
Immediately after collection, rinse tissue samples with cold saline to remove excess blood.
-
Blot the tissues dry and weigh them.
-
Snap-freeze all tissue and synovial fluid samples in liquid nitrogen and store them at -80°C until analysis.
-
Centrifuge the whole blood to separate plasma. Transfer the plasma to labeled cryovials and store at -80°C.
-
Analytical Phase: Quantification of this compound in Tissues and Fluids by HPLC
Objective: To determine the concentration of this compound in the collected biological samples using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a suitable detector (e.g., UV or Mass Spectrometer)
-
Reverse-phase HPLC column (e.g., C18)
-
This compound analytical standard
-
Internal standard (IS)
-
Homogenizer (e.g., bead beater or ultrasonic)
-
Centrifuge
-
Solvents for extraction and mobile phase (HPLC-grade)
-
Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)
Procedure:
-
Standard Curve Preparation: Prepare a series of calibration standards by spiking known concentrations of this compound and a constant concentration of the IS into blank tissue homogenates and plasma.
-
Sample Preparation:
-
Tissue Samples:
-
To a known weight of frozen tissue, add a suitable homogenization buffer.
-
Homogenize the tissue until a uniform consistency is achieved.
-
Spike the homogenate with the IS.
-
Perform protein precipitation by adding a solvent like acetonitrile (B52724) or methanol.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis. For cleaner samples, an optional SPE step can be included here.
-
-
Plasma and Synovial Fluid:
-
Thaw the samples on ice.
-
Spike with the IS.
-
Perform protein precipitation as described for tissue samples.
-
Collect the supernatant for HPLC analysis.
-
-
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase. The mobile phase composition and gradient will need to be optimized for the separation of this compound and the IS.
-
Inject the prepared standards and samples onto the HPLC system.
-
Detect the analytes at a suitable wavelength (for UV detection) or m/z (for MS detection).
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the IS.
-
Calculate the peak area ratio of this compound to the IS.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Express the final concentrations as µg of this compound per gram of tissue or mL of fluid.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound tissue distribution.
Proposed Signaling Pathways for this compound's-Muscle-Relaxant-Effect
References
Application Notes and Protocols: Use of Idrocilamide in Studies of Multiple Sclerosis Models
A comprehensive search of scientific literature and patent databases did not yield any specific preclinical studies investigating the use of Idrocilamide in established animal models of multiple sclerosis (MS), such as Experimental Autoimmune Encephalomyelitis (EAE). While this compound is recognized as a muscle relaxant with anti-inflammatory properties that could theoretically be beneficial for managing symptoms of spasticity in MS, there is no publicly available data from in vivo studies in MS models to support its use as a disease-modifying therapy.[1][2]
Therefore, the creation of detailed application notes and protocols with quantitative data, as requested, is not feasible at this time due to the absence of primary research on this specific topic.
For the benefit of researchers, scientists, and drug development professionals, this document provides a general overview of this compound's known mechanism of action and a standard protocol for the EAE model, which would be the conventional method to test a compound like this compound for efficacy in an MS context.
This compound: Known Properties and Potential Relevance to Multiple Sclerosis
This compound is primarily classified as a centrally acting skeletal muscle relaxant.[1] Its mechanism of action is understood to involve the modulation of neuronal activity within the central nervous system, leading to a reduction in muscle tone and spasms.[1] Additionally, some sources suggest that this compound possesses anti-inflammatory properties, which could be of interest in the context of an inflammatory autoimmune disease like multiple sclerosis.[1]
The primary application of this compound in patients with multiple sclerosis would be to alleviate spasticity, a common and often debilitating symptom of the disease. However, its potential to alter the underlying disease course (i.e., to act as a disease-modifying therapy) has not been investigated in preclinical models.
Standard Protocol: Induction and Assessment of Experimental Autoimmune Encephalomyelitis (EAE)
Should researchers wish to investigate the potential of this compound in a preclinical model of multiple sclerosis, the most widely used and accepted model is Experimental Autoimmune Encephalomyelitis (EAE). The following is a generalized protocol for EAE induction in mice, which would be the first step in evaluating a novel therapeutic agent.
Objective: To induce a T-cell mediated autoimmune response against myelin antigens, leading to central nervous system inflammation, demyelination, and clinical signs of paralysis that mimic aspects of multiple sclerosis.
Animal Model: C57BL/6 mice are commonly used as they develop a chronic progressive form of EAE.
Materials:
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG 35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles for immunization and injection
-
Animal monitoring and scoring sheets
Experimental Workflow for EAE Induction:
Caption: Workflow for the induction of Experimental Autoimmune Encephalomyelitis (EAE) in mice.
Detailed Methodology:
-
Preparation of MOG/CFA Emulsion:
-
Dissolve MOG 35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare CFA containing 4 mg/mL of Mycobacterium tuberculosis.
-
Create a 1:1 emulsion of the MOG solution and CFA by drawing the two solutions into and out of a syringe until a thick, white emulsion is formed. A stable emulsion will not separate when a drop is placed on water.
-
-
Immunization (Day 0):
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Administer a total of 200 µL of the MOG/CFA emulsion subcutaneously, divided between two sites on the flanks of each mouse.
-
-
Pertussis Toxin Administration (Day 0 and Day 2):
-
Reconstitute pertussis toxin in sterile PBS to a concentration of 2 µg/mL.
-
On the day of immunization (Day 0) and again 48 hours later (Day 2), administer 100 µL (200 ng) of the pertussis toxin solution via intraperitoneal injection.
-
-
Clinical Scoring and Monitoring:
-
Beginning around day 7 post-immunization, monitor the mice daily for clinical signs of EAE and record their body weight.
-
Clinical scoring is typically performed on a scale of 0 to 5, as detailed in the table below.
-
Table 1: Standard Clinical Scoring for EAE in Mice
| Clinical Score | Description of Symptoms |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness or waddling gait |
| 3 | Partial hind limb paralysis |
| 4 | Complete hind limb paralysis |
| 5 | Moribund state or death |
Proposed Experimental Design for this compound Evaluation in EAE
To evaluate the efficacy of this compound in the EAE model, a study would typically involve the following groups:
-
Vehicle Control Group: EAE-induced animals receiving the vehicle solution in which this compound is dissolved.
-
This compound Treatment Group(s): EAE-induced animals receiving one or more doses of this compound.
-
(Optional) Positive Control Group: EAE-induced animals receiving a known EAE-suppressing drug (e.g., Fingolimod).
Treatment with this compound could be administered prophylactically (starting at or before the time of immunization) or therapeutically (starting after the onset of clinical signs).
Potential Signaling Pathways to Investigate
Given this compound's known functions, its effects in an EAE model could be mediated through several pathways. A hypothetical signaling pathway diagram illustrating potential mechanisms of action is presented below.
References
Troubleshooting & Optimization
Optimizing Idrocilamide Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Idrocilamide for in vitro cell culture experiments. Due to the limited availability of published data on this compound in specific cell culture applications, this guide focuses on providing robust, generalized protocols and troubleshooting advice that can be adapted to your specific cell line and experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture?
As there is limited specific data for this compound in the public domain, a broad concentration range is recommended for initial screening. A typical starting point for a new compound is to perform a dose-response experiment ranging from low nanomolar (nM) to high micromolar (µM) concentrations (e.g., 10 nM to 100 µM) to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity.[1][2]
Q2: How should I prepare a stock solution of this compound?
This compound's solubility in aqueous solutions may be limited. For cell culture experiments, it is common to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it to the final working concentration in the cell culture medium.[3][4]
Experimental Protocol: Preparation of this compound Stock Solution
-
Solvent Selection: Use sterile, cell culture-grade DMSO.
-
Preparation:
-
Under sterile conditions (e.g., in a biosafety cabinet), weigh out the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
Ensure complete dissolution by gentle vortexing or pipetting.
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q3: I'm observing precipitation when I add this compound to my cell culture medium. What should I do?
Precipitation can occur if the final solvent concentration is too high or if the compound has poor solubility in the aqueous medium.[3]
Troubleshooting Steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.[5][6] Perform a vehicle control experiment to assess the effect of the solvent on your cells.
-
Intermediate Dilutions: Prepare intermediate dilutions of your this compound stock solution in culture medium before adding it to the cell culture wells.
-
Serum Concentration: The presence of serum in the culture medium can sometimes help to keep hydrophobic compounds in solution.[3]
-
Pre-warming Medium: Ensure your cell culture medium is at 37°C before adding the this compound solution.
Q4: How can I determine the cytotoxic concentration of this compound in my cell line?
A cytotoxicity assay, such as the MTT assay, is a standard method to determine the concentration-dependent effect of a compound on cell viability.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Edge effects in the plate- Inaccurate pipetting | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Use calibrated pipettes and proper pipetting techniques. |
| No observable effect of this compound | - Concentration too low- Compound instability- Inappropriate assay endpoint | - Test a higher concentration range.- Prepare fresh working solutions for each experiment.- Optimize the incubation time of the assay. |
| All cells die, even at the lowest concentration | - Concentration too high- Contamination of stock solution | - Perform a wider range of serial dilutions to find a non-toxic concentration.- Filter-sterilize the stock solution (if appropriate for the solvent). |
| Inconsistent results between experiments | - Variation in cell passage number or health- Different batches of reagents (e.g., serum) | - Use cells within a consistent range of passage numbers.- Qualify new batches of reagents before use in critical experiments. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound using an MTT Assay
This protocol provides a framework for determining the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed the cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Aim for a final concentration range of 10 nM to 100 µM.
-
Include wells for untreated controls and vehicle (DMSO) controls.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Investigating the Effect of this compound on NF-κB and MAPK Signaling Pathways
This protocol outlines a general approach to assess if this compound modulates the NF-κB or MAPK signaling pathways, which are often involved in inflammation.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
A suitable stimulus to activate the pathway (e.g., TNF-α for NF-κB, or an appropriate growth factor for MAPK)
-
Lysis buffer
-
Primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65 and IκBα for NF-κB; ERK1/2, JNK, and p38 for MAPK)
-
Secondary antibodies
-
Western blotting equipment and reagents
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to attach.
-
Pre-treat the cells with a non-toxic concentration of this compound (determined from the cytotoxicity assay) for a specified period.
-
Stimulate the cells with the appropriate agonist for a short period (e.g., 15-30 minutes) to activate the signaling pathway.
-
Include appropriate controls (untreated, vehicle-treated, agonist-only).
-
-
Protein Extraction:
-
Wash the cells with cold PBS and lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against the total and phosphorylated forms of the target proteins.
-
Incubate with the appropriate secondary antibodies.
-
Detect the signal using a suitable detection method.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Compare the levels of protein phosphorylation between the different treatment groups to determine the effect of this compound.
-
Data Presentation
Once you have performed the experiments described above, the quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical Cytotoxicity of this compound on Various Cell Lines
| Cell Line | IC50 (µM) after 48h |
| Cell Line A (e.g., C2C12 Myoblasts) | Data to be determined |
| Cell Line B (e.g., Primary Neurons) | Data to be determined |
| Cell Line C (e.g., Macrophages) | Data to be determined |
Table 2: Hypothetical Effect of this compound on MAPK and NF-κB Pathway Activation
| Target Protein | Treatment | Fold Change in Phosphorylation (vs. Stimulated Control) |
| p-p38 (MAPK) | Stimulus + this compound (X µM) | Data to be determined |
| p-p65 (NF-κB) | Stimulus + this compound (X µM) | Data to be determined |
Visualizations
Signaling Pathways
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the MAPK signaling cascade by this compound.
Experimental Workflow
Caption: A logical workflow for determining the optimal this compound concentration.
References
- 1. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-induced cytotoxicity prediction in muscle cells, an application of the Cell Painting assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug recrystallize when i added to DMEM - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
- 4. researchgate.net [researchgate.net]
- 5. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Challenges in Idrocilamide Topical Formulation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common challenges encountered during the topical formulation of Idrocilamide. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in developing a topical formulation for this compound?
A1: The primary challenges in formulating topical this compound stem from its physicochemical properties, particularly its low aqueous solubility. Key issues include:
-
Poor Solubility and Dissolution: this compound is a hydrophobic molecule, making it difficult to dissolve in aqueous-based topical vehicles like gels and creams. This can lead to low drug loading, poor bioavailability, and an increased risk of the drug crystallizing out of the formulation.
-
Skin Barrier Permeation: The stratum corneum, the outermost layer of the skin, acts as a formidable barrier to the penetration of many drugs, including this compound. Enhancing its permeation to reach the target tissues is a significant hurdle.
-
Formulation Stability: Topical formulations are complex systems, and the inclusion of a hydrophobic active pharmaceutical ingredient (API) like this compound can lead to physical and chemical instability over time. This includes issues like phase separation, changes in viscosity, and degradation of the API.[1][2]
Q2: Which excipients are recommended to improve the solubility of this compound in a topical formulation?
A2: To enhance the solubility of this compound, a combination of solvents and solubilizing agents is often necessary. Commonly used excipients include:
-
Co-solvents: Propylene (B89431) glycol and ethanol (B145695) are frequently used to increase the solubility of hydrophobic drugs in topical formulations.[3] They work by reducing the polarity of the aqueous phase.
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) can form micelles that encapsulate the hydrophobic drug, increasing its solubility in the aqueous phase of a cream or gel.
-
Oils and Lipids: For emulsion-based formulations (creams and lotions), incorporating this compound into the oil phase is a common strategy. Isopropyl myristate and oleic acid are examples of lipids that can serve as both a solvent for the drug and a penetration enhancer.[3][4]
Q3: My this compound formulation is showing signs of crystallization upon storage. What could be the cause and how can I prevent it?
A3: Crystallization of this compound in a topical formulation is a common issue, often triggered by supersaturation of the drug in the vehicle. Here are the likely causes and preventative measures:
-
Causes:
-
High Drug Concentration: The concentration of this compound may exceed its saturation solubility in the formulation's vehicle.
-
Solvent Evaporation: For formulations containing volatile solvents like ethanol, evaporation upon storage can increase the drug concentration, leading to precipitation.
-
Temperature Fluctuations: Changes in temperature during storage can affect the solubility of this compound, potentially causing it to crystallize out of the solution.
-
Incompatible Excipients: Certain excipients may not be fully compatible with this compound, reducing its solubility over time.
-
-
Prevention Strategies:
-
Optimize Solvent System: Use a co-solvent system (e.g., propylene glycol and ethanol) to ensure this compound remains solubilized.
-
Incorporate Anti-nucleating Agents: Polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP) can be added to the formulation to inhibit crystal growth.[5][6]
-
Use of Surfactants: In emulsion systems, surfactants can help maintain the drug's dispersion in the oil phase and prevent crystallization.
-
Control Storage Conditions: Store the formulation in airtight containers at a controlled room temperature to prevent solvent loss and temperature-induced precipitation.
-
Troubleshooting Guides
Poor Solubility and Drug Loading
| Problem | Possible Cause | Troubleshooting Steps |
| Low this compound solubility in the chosen vehicle. | The vehicle is too polar for the hydrophobic this compound molecule. | 1. Introduce co-solvents: Add propylene glycol or ethanol to the vehicle to increase the solubility of this compound. 2. For emulsions, optimize the oil phase: Use oils like isopropyl myristate or oleic acid where this compound has higher solubility. 3. Incorporate solubilizing agents: Add non-ionic surfactants such as Polysorbate 80 to the formulation. |
| Precipitation of this compound during formulation. | The concentration of this compound exceeds its saturation point in the vehicle at the processing temperature. | 1. Maintain adequate temperature: Ensure the temperature during mixing is sufficient to keep this compound dissolved. 2. Gradual addition: Add this compound slowly to the vehicle with continuous stirring to ensure proper dissolution. 3. Pre-dissolve the API: Dissolve this compound in a suitable solvent before adding it to the main vehicle. |
Inadequate Skin Permeation
| Problem | Possible Cause | Troubleshooting Steps |
| Low in vitro skin permeation of this compound. | The formulation does not effectively overcome the barrier function of the stratum corneum. | 1. Add penetration enhancers: Incorporate chemical penetration enhancers like propylene glycol, ethanol, or oleic acid into the formulation.[3] 2. Optimize the vehicle: The composition of the vehicle can significantly impact drug release and permeation. Experiment with different ratios of co-solvents and lipids. 3. Consider novel drug delivery systems: Investigate the use of nanoemulsions, microemulsions, or liposomes to encapsulate this compound and enhance its delivery through the skin. |
| High variability in permeation study results. | Inconsistent experimental conditions in the Franz diffusion cell setup. | 1. Ensure proper membrane hydration: Pre-soak the skin membrane in the receptor solution before mounting it on the Franz cell. 2. Maintain sink conditions: The concentration of this compound in the receptor solution should not exceed 10% of its saturation solubility in that medium. If necessary, add a solubilizing agent to the receptor fluid or increase the sampling frequency. 3. Standardize the dose: Apply a consistent and uniform amount of the formulation to the skin membrane for each experiment. |
Formulation Instability
| Problem | Possible Cause | Troubleshooting Steps |
| Phase separation in a cream or emulgel formulation. | Inadequate emulsification or an inappropriate emulsifier concentration. | 1. Optimize the emulsifier: Experiment with different types and concentrations of emulsifiers (e.g., Polysorbate 80, Sorbitan monostearate). 2. Adjust the homogenization process: Increase the speed or duration of homogenization to reduce the droplet size of the dispersed phase. 3. Incorporate a stabilizing agent: Add a polymer like Carbopol or xanthan gum to increase the viscosity of the continuous phase and prevent coalescence. |
| Changes in viscosity or appearance over time. | Degradation of the gelling agent or chemical degradation of this compound. | 1. Check for pH shifts: Monitor the pH of the formulation over time, as changes can affect the stability of both the gelling agent and the API. Buffer the formulation if necessary. 2. Conduct forced degradation studies: Subject the formulation to stress conditions (heat, light, oxidizing agents) to identify potential degradation products and pathways.[7][8] 3. Add antioxidants: If oxidative degradation is suspected, include antioxidants like butylated hydroxytoluene (BHT) or tocopherol in the formulation. |
Experimental Protocols
Solubility Determination of this compound
Objective: To determine the saturation solubility of this compound in various solvents relevant to topical formulation.
Methodology:
-
Add an excess amount of this compound powder to a series of vials, each containing a different solvent (e.g., water, propylene glycol, ethanol, isopropyl myristate).
-
Seal the vials and place them in a shaking water bath at a constant temperature (e.g., 25°C or 32°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of this compound in the diluted supernatant using a validated HPLC-UV method.
-
Calculate the saturation solubility in mg/mL for each solvent.
Table 1: Hypothetical Solubility of this compound in Various Solvents
| Solvent | Solubility at 25°C (mg/mL) |
| Water | < 0.1 |
| Propylene Glycol | 25.5 |
| Ethanol (95%) | 45.2 |
| Isopropyl Myristate | 15.8 |
| Polyethylene Glycol 400 | 30.1 |
| Oleic Acid | 22.7 |
In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To evaluate and compare the skin permeation of this compound from different topical formulations.
Methodology:
-
Preparation of Skin Membrane: Use excised human or animal (e.g., porcine ear) skin. Carefully remove subcutaneous fat and dermatomize the skin to a uniform thickness (e.g., 500 µm).
-
Franz Cell Setup: Mount the skin membrane on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermal side in contact with the receptor fluid.
-
Receptor Solution: Fill the receptor compartment with a suitable receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like Polysorbate 80 to maintain sink conditions). Degas the receptor fluid before use.
-
Temperature and Stirring: Maintain the temperature of the receptor fluid at 32 ± 1°C and stir continuously.
-
Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the this compound formulation to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution and replace it with an equal volume of fresh, pre-warmed receptor fluid.
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC-UV method.
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
Note on Data: The following table presents hypothetical data for the in vitro skin permeation of this compound from different formulations to illustrate how such data would be presented. Actual results will vary depending on the specific formulation.
Table 2: Hypothetical In Vitro Skin Permeation of this compound from Different Formulations
| Formulation | Cumulative Amount Permeated at 24h (µg/cm²) | Steady-State Flux (Jss) (µg/cm²/h) | Lag Time (h) |
| Simple Hydrogel | 15.2 ± 2.1 | 0.65 ± 0.09 | 2.5 |
| Hydrogel with 10% Propylene Glycol | 45.8 ± 4.5 | 2.1 ± 0.2 | 1.8 |
| Cream (Oil-in-Water Emulsion) | 32.5 ± 3.8 | 1.5 ± 0.15 | 2.1 |
| Emulgel with 5% Oleic Acid | 68.3 ± 6.2 | 3.2 ± 0.3 | 1.5 |
Stability Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.
Methodology (based on published methods[7][8]):
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol, acetonitrile, and water (e.g., 60:10:30 v/v/v), with the pH adjusted to 4 with orthophosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
-
Forced Degradation Study:
-
Acid Hydrolysis: Treat this compound solution with 1M HCl at 80°C.
-
Alkaline Hydrolysis: Treat this compound solution with 1M NaOH at 80°C.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 105°C).
-
Photodegradation: Expose this compound solution to UV light.
-
-
Method Validation: Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Visualizations
Caption: Workflow for this compound topical formulation development.
Caption: Troubleshooting logic for this compound topical formulation.
References
Idrocilamide forced degradation studies under acidic and alkaline conditions
Technical Support Center: Idrocilamide Forced Degradation Studies
This technical support guide provides detailed information for researchers, scientists, and drug development professionals conducting forced degradation studies on this compound under acidic and alkaline conditions. It includes frequently asked questions, troubleshooting advice, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for conducting acidic and alkaline forced degradation on this compound?
A1: According to published literature, typical stress conditions involve treating this compound with 1 M hydrochloric acid (HCl) for acidic degradation and 1 M sodium hydroxide (B78521) (NaOH) for alkaline degradation.[1][2] The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is truly stability-indicating. The precise duration and temperature of the study should be optimized to achieve this target degradation level.
Q2: Why is a stability-indicating analytical method (SIAM) necessary for these studies?
A2: A SIAM is crucial because it can accurately quantify the decrease in the concentration of the active drug substance (this compound) without interference from its degradation products, impurities, or excipients.[3] As mandated by ICH guidelines, these methods are essential to ensure that the analytical procedure can reliably measure the drug's stability over time.[4][5]
Q3: What analytical technique is most suitable for analyzing this compound and its degradants?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique.[1][2] Studies have successfully used a C18 column with a UV detector (set at 280 nm) to separate this compound from the products formed during stress testing.[1][2]
Q4: What are the expected outcomes from acidic and alkaline stress testing of this compound?
A4: this compound is known to degrade under both acidic and alkaline hydrolytic conditions.[1] The studies aim to identify the number of degradation products formed and elucidate the degradation pathway. This information is critical for understanding the intrinsic stability of the molecule, developing stable formulations, and defining proper storage conditions. The kinetic data from these studies, particularly under alkaline conditions, can also be used to predict the shelf-life of the drug product.[2][4]
Troubleshooting Guide
This section addresses common issues encountered during the forced degradation analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Chromatographic Separation | Sub-optimal mobile phase composition (e.g., incorrect solvent ratio, pH). | - Adjust Mobile Phase: Modify the ratio of methanol (B129727), acetonitrile (B52724), and water. One study found that increasing acetonitrile concentration beyond 20% led to inadequate separation, while less than 5% caused peak tailing.[4] - Optimize pH: Adjust the pH of the aqueous component of the mobile phase. A pH of 4 has been used successfully.[4] |
| No or Minimal Degradation (<5%) | Stress conditions (concentration, temperature, duration) are too mild. | - Increase Stressor Concentration: If using 0.1 M HCl/NaOH, increase to 1 M or higher. - Increase Temperature: Conduct the study at elevated temperatures (e.g., 60°C, 80°C) with reflux. - Extend Duration: Increase the exposure time in intervals (e.g., 2, 6, 12, 24 hours) until sufficient degradation is observed. |
| Excessive Degradation (>20%) | Stress conditions are too harsh, potentially leading to secondary degradation products. | - Decrease Stressor Concentration: Reduce the molarity of the acid or base (e.g., from 1 M to 0.1 M). - Lower Temperature: Perform the experiment at a lower temperature (e.g., room temperature instead of reflux). - Shorten Duration: Reduce the reaction time significantly and sample at earlier time points. |
| Poor Mass Balance | Co-elution of degradants; degradants are not UV active at the detection wavelength; precipitation of degradant. | - Check Peak Purity: Use a photodiode array (PDA) detector to assess peak purity and ensure no co-eluting peaks. - Vary Detection Wavelength: Analyze samples at multiple wavelengths to detect all possible degradation products. - Ensure Solubility: Check for any precipitate after the stress reaction and before HPLC analysis. If present, adjust the diluent to ensure all components are dissolved. |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
2. Acidic Degradation:
-
Mix equal volumes of the this compound stock solution and 1 M HCl in a flask.
-
Heat the mixture under reflux at a controlled temperature (e.g., 80°C) for a predetermined period (e.g., 6 hours).
-
After the specified time, withdraw a sample, cool it to room temperature, and neutralize it with an equivalent volume and concentration of NaOH.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
3. Alkaline Degradation:
-
Mix equal volumes of the this compound stock solution and 1 M NaOH in a flask.
-
Heat the mixture under reflux at a controlled temperature (e.g., 80°C) for a shorter period due to higher reactivity (e.g., 2 hours).
-
After the specified time, withdraw a sample, cool it to room temperature, and neutralize it with an equivalent volume and concentration of HCl.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method
The following is a representative HPLC method based on published studies.[1][4]
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Methanol : Acetonitrile : Water (60:10:30, v/v), pH adjusted to 4 with orthophosphoric acid.[4] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm (using a PDA/DAD detector)[1][2] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25°C |
Data Presentation
Researchers should record their quantitative results in a structured format to facilitate comparison and analysis.
Table 1: Summary of Forced Degradation Conditions and Results for this compound
| Stress Condition | Stressor Concentration | Temperature (°C) | Time (hours) | % Assay of this compound | % Degradation | Number of Degradants |
| Acid Hydrolysis | 1 M HCl | 80 | 6 | e.g., 88.5 | e.g., 11.5 | e.g., 2 |
| Alkaline Hydrolysis | 1 M NaOH | 80 | 2 | e.g., 85.2 | e.g., 14.8 | e.g., 3 |
| Control Sample | N/A | Ambient | 0 | 100.0 | 0.0 | 0 |
| Note: Values are illustrative. Researchers must populate this table with their own experimental data. |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for conducting a forced degradation study.
Caption: Workflow for this compound forced degradation.
Troubleshooting Logic Diagram
This diagram provides a logical path for troubleshooting common chromatographic issues.
Caption: Logic for troubleshooting HPLC analysis results.
References
Technical Support Center: Managing Oxidative Degradation of Idrocilamide
Welcome to the technical support center for Idrocilamide. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on managing the oxidative degradation of this compound in experimental setups. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound, or N-(2-hydroxyethyl)-3-phenyl-2-propenamide, is a compound with muscle relaxant and anti-inflammatory properties.[1] Maintaining its chemical stability is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of potency and the formation of unknown impurities.
Q2: To what types of degradation is this compound susceptible?
A2: Forced degradation studies have shown that this compound is susceptible to degradation under acidic, alkaline, and oxidative conditions.[2] It is particularly sensitive to oxidative stress, for instance, in the presence of hydrogen peroxide (H₂O₂).[2]
Q3: What are the likely sites of oxidative attack on the this compound molecule?
A3: Based on its chemical structure, the most probable sites for oxidative attack are the carbon-carbon double bond in the cinnamoyl moiety and the secondary amide group. Oxidation of the double bond could lead to the formation of epoxides or cleavage of the bond, while the amide group could be susceptible to radical-mediated reactions.
Q4: How can I detect the oxidative degradation of this compound in my samples?
A4: The most common methods for detecting and quantifying this compound and its degradation products are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[1][2] These chromatographic techniques can separate the intact drug from its degradants, allowing for their individual quantification.
Q5: What general precautions can I take to minimize oxidative degradation?
A5: To minimize oxidative degradation, it is advisable to:
-
Protect from light: Store this compound solutions in amber vials or containers wrapped in aluminum foil.
-
Control temperature: Store stock solutions and samples at low temperatures (e.g., 2-8°C or frozen) to slow down the rate of degradation.
-
Use deoxygenated solvents: Purge solvents with an inert gas like nitrogen or argon before use to remove dissolved oxygen.
-
Work under an inert atmosphere: For highly sensitive experiments, consider working in a glove box or under a blanket of an inert gas.
-
Use high-purity reagents: Impurities in solvents or other reagents can catalyze oxidation.
Troubleshooting Guide
| Symptom/Observation | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/TLC chromatogram | Oxidative degradation of this compound. | 1. Confirm the identity of the new peaks as degradation products using mass spectrometry (MS). 2. Implement preventative measures as outlined in the FAQs (e.g., use of antioxidants, inert atmosphere). 3. Perform a forced degradation study to intentionally generate the degradation products for comparison. |
| Loss of biological activity or inconsistent results | Degradation of the active this compound compound. | 1. Check the purity of your this compound stock and working solutions using a validated analytical method (HPLC or TLC). 2. Prepare fresh solutions from a new batch of solid this compound. 3. Incorporate antioxidants into your experimental buffers. |
| Discoloration of this compound solutions | Formation of colored degradation products. | 1. This is a strong indicator of degradation. Discard the solution. 2. Review your storage and handling procedures to identify potential sources of oxidative stress. |
Experimental Protocols
Protocol 1: HPLC Method for Analysis of this compound and its Degradation Products
This protocol is adapted from a validated stability-indicating HPLC method.[2]
| Parameter | Specification |
| Column | C18, 5 µm particle size |
| Mobile Phase | Methanol:Acetonitrile:Water:Glacial Acetic Acid (25:30:44:1, v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 280 nm |
| Injection Volume | 20 µL |
| Temperature | Ambient |
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Prepare a standard stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare your experimental samples by diluting them to an appropriate concentration with the mobile phase.
-
Inject the standards and samples onto the HPLC system.
-
Identify and quantify the this compound peak based on its retention time and peak area compared to the standards. Degradation products will appear as separate peaks.
Protocol 2: TLC Method for Analysis of this compound and its Degradation Products
This protocol is based on a validated stability-indicating TLC method.[1]
| Parameter | Specification |
| Stationary Phase | TLC plates pre-coated with silica (B1680970) gel 60 F254 |
| Mobile Phase | Toluene:Methanol:Chloroform:10% Ammonia (5:3:6:0.1, v/v/v/v) |
| Detection | UV light at 254 nm |
Procedure:
-
Spot the standard and sample solutions onto the TLC plate.
-
Develop the plate in a chromatography chamber saturated with the mobile phase.
-
After the solvent front has reached the desired height, remove the plate and let it dry.
-
Visualize the spots under UV light. The spot corresponding to this compound can be identified by comparing its Rf value to that of the standard. Degradation products will appear as separate spots.
Protocol 3: Assessing the Efficacy of Antioxidants
This protocol provides a framework for evaluating the effectiveness of different antioxidants in preventing the oxidative degradation of this compound.
Materials:
-
This compound
-
Hydrogen peroxide (3%)
-
A selection of antioxidants (see Table below for suggestions)
-
HPLC system and validated method (as described in Protocol 1)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare solutions of the antioxidants to be tested at various concentrations.
-
In separate amber vials, mix the this compound stock solution with each antioxidant solution. Include a control sample with no antioxidant.
-
Induce oxidative stress by adding a specific concentration of hydrogen peroxide to each vial.
-
Incubate the samples at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours).
-
At various time points, take an aliquot from each sample, quench the reaction if necessary (e.g., by dilution), and analyze by HPLC.
-
Quantify the amount of remaining this compound in each sample.
-
Compare the degradation of this compound in the presence of different antioxidants to the control to determine their protective effect.
Data Presentation
Recommended Antioxidants for Pharmaceutical Formulations
The following table summarizes common antioxidants that can be tested for their efficacy in stabilizing this compound solutions.
| Antioxidant Type | Examples | Typical Concentration Range |
| Water-Soluble | Ascorbic Acid (Vitamin C), Sodium Metabisulfite, Sodium Bisulfite | 0.01% - 0.2% |
| Oil-Soluble | Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), Tocopherol (Vitamin E) | 0.001% - 0.1% |
| Chelating Agents | Ethylenediaminetetraacetic acid (EDTA), Citric Acid | 0.01% - 0.1% |
Visualizations
Experimental Workflow for Managing this compound Degradation
References
Technical Support Center: Minimizing Off-Target Effects of Idrocilamide in Research Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of Idrocilamide in experimental models. The following information is curated to address specific issues that may arise during research and to provide actionable strategies for ensuring data integrity and translatability.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target mechanisms of action for this compound?
A1: this compound is primarily known as a muscle relaxant. Its therapeutic effects are attributed to a dual mechanism of action: enhancement of GABAergic activity and inhibition of calcium ion influx.[1] It acts on the central nervous system to increase the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), which leads to a reduction in neuronal excitability and muscle spasticity.[1] Additionally, it directly affects muscle cells by blocking calcium channels, thereby reducing muscle fiber contractility.[1] There is also evidence to suggest a potential interaction with the nitric oxide (NO) pathway, which may contribute to smooth muscle relaxation.[1]
Q2: What are the known or suspected off-target effects of this compound?
A2: As of the latest review of publicly available data, a comprehensive off-target binding profile for this compound has not been published. However, based on its chemical structure as a cinnamamide (B152044) derivative and general pharmacological principles, several potential off-target interactions should be considered:
-
Cytochrome P450 (CYP) Enzymes: this compound is metabolized in the liver, suggesting potential interactions with CYP enzymes.[1] Studies on cinnamic acid, a related compound, indicate that CYP1A is a major enzyme in its metabolism. Therefore, this compound could potentially inhibit or be a substrate for CYP1A or other CYP isoforms, leading to drug-drug interactions.
-
TRPV1 Channels: Cinnamic acid amides are a known class of Transient Receptor Potential Vanilloid 1 (TRPV1) channel modulators. While there is no direct evidence for this compound, its chemical structure makes TRPV1 a plausible off-target to investigate, which could be relevant in pain and inflammation models.
-
Fatty Acid Amide Hydrolase (FAAH): Some structurally related compounds to this compound have been shown to interact with FAAH, an enzyme involved in the endocannabinoid system. This is another potential off-target that could be explored, particularly in studies related to pain and neuroinflammation.
Q3: How can I differentiate between on-target and off-target effects in my experiments?
A3: Differentiating on-target from off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:
-
Use of Chemical Probes: Employ selective agonists or antagonists for the known targets of this compound (GABA receptors and calcium channels) to see if they can replicate or block the observed effects.
-
Genetic Approaches: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the expression of the intended targets (e.g., specific GABA receptor subunits or calcium channel isoforms). If the experimental effect of this compound persists in the absence of the target, it is likely an off-target effect.
-
Dose-Response Analysis: Carefully titrate the concentration of this compound. On-target effects should typically occur at lower concentrations, while off-target effects may only appear at higher concentrations.
-
Orthogonal Chemical Probes: If available, use a structurally different compound that is known to target the same pathway. If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.
Q4: What are the best practices for minimizing off-target effects when using this compound in my research model?
A4: To minimize off-target effects, consider the following best practices:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect through careful dose-response studies.
-
Control for Vehicle Effects: Always include a vehicle-only control group in your experiments to account for any effects of the solvent (e.g., DMSO) used to dissolve this compound.
-
Confirm Target Engagement: Whenever possible, use a direct biochemical or biophysical assay (e.g., radioligand binding, cellular thermal shift assay) to confirm that this compound is engaging its intended target at the concentrations used in your functional assays.
-
Phenotypic Screening with Caution: Be cautious when interpreting results from phenotypic screens. An observed phenotype could be the result of a combination of on- and off-target effects. Follow up with target validation experiments as described in Q3.
Troubleshooting Guide
| Issue Observed | Potential Cause (Off-Target Related) | Troubleshooting Steps |
| Unexpected cell toxicity or apoptosis at concentrations intended to be selective. | The compound may be hitting an off-target kinase or other protein essential for cell survival. | 1. Perform a dose-response curve to determine the IC50 for toxicity. 2. Compare the toxicity IC50 with the EC50/IC50 for the on-target effect. A small therapeutic window may suggest off-target toxicity. 3. Consider performing a broad kinase panel screen or a similar off-target profiling service. |
| Inconsistent results between different cell lines or animal models. | Off-target proteins may be differentially expressed across different biological systems. | 1. Profile the expression levels of the intended target and potential off-targets in the different models. 2. Use a target engagement assay to confirm that this compound is binding to its intended target in each model system. |
| Observed phenotype does not align with the known function of the on-target pathway. | The phenotype may be driven by an unknown off-target effect. | 1. Review the literature for the pharmacological profiles of other cinnamamide derivatives for clues to potential off-targets. 2. Employ a target identification strategy, such as chemical proteomics, to identify novel binding partners of this compound. 3. Use a genetic approach (e.g., CRISPR screen) to identify genes that modify the cellular response to this compound. |
| Drug-drug interaction observed in co-treatment studies. | This compound may be inhibiting or inducing the activity of metabolic enzymes, such as cytochrome P450s, affecting the metabolism of the co-administered drug. | 1. Investigate the effect of this compound on the activity of major CYP450 isoforms (e.g., CYP1A2, CYP2D6, CYP3A4) using in vitro assays. 2. If a specific CYP interaction is identified, consider using a known inhibitor or inducer of that CYP as a control in your experiments. |
Data Presentation
On-Target Activity of this compound
| Target | Assay Type | Parameter | Value | Reference |
| GABAergic System | Electrophysiology | Enhancement of GABA-mediated currents | Data not available in public domain | [1] |
| L-type Calcium Channels | Calcium Influx Assay | Inhibition of Ca2+ influx | Data not available in public domain | [1] |
Potential Off-Target Activity Profile of Cinnamamide Derivatives (for consideration with this compound)
| Potential Off-Target Class | Example Target | Reported Activity of Cinnamamide Derivatives | Potential Implication for this compound Research |
| Ion Channels | TRPV1 | Antagonism | May contribute to analgesic and anti-inflammatory effects observed in some models. |
| Hydrolases | FAAH | Inhibition | Could modulate the endocannabinoid system, impacting pain and inflammation studies. |
| Metabolic Enzymes | Cytochrome P450 (e.g., CYP1A) | Substrate/Inhibitor | Potential for drug-drug interactions and altered pharmacokinetics. |
Experimental Protocols
Protocol 1: In Vitro GABA Receptor Modulation Assay (Electrophysiology)
Objective: To determine if this compound modulates GABAA receptor function.
Methodology:
-
Cell Culture: Use a cell line stably expressing recombinant human GABAA receptors (e.g., specific subunit compositions like α1β2γ2) or primary neurons.
-
Patch-Clamp Recording:
-
Perform whole-cell patch-clamp recordings from the cells.
-
Hold the membrane potential at -60 mV.
-
Prepare an external solution containing a low concentration of GABA to elicit a small baseline current.
-
Prepare an internal solution with a chloride-based electrolyte.
-
-
Compound Application:
-
Establish a stable baseline GABA-evoked current.
-
Perfuse the cells with the external solution containing various concentrations of this compound in the continued presence of the low concentration of GABA.
-
Record the change in current amplitude.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of this compound.
-
Calculate the percentage enhancement of the GABA-evoked current for each concentration of this compound.
-
Plot the concentration-response curve and determine the EC50 value.
-
Protocol 2: In Vitro L-type Calcium Channel Blockade Assay (Calcium Influx)
Objective: To quantify the inhibitory effect of this compound on L-type calcium channels.
Methodology:
-
Cell Culture: Use a cell line that endogenously expresses L-type calcium channels (e.g., vascular smooth muscle cells) or a cell line engineered to express a specific isoform (e.g., HEK293 expressing Cav1.2).
-
Calcium Indicator Loading:
-
Plate cells in a 96-well black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
-
Compound Incubation:
-
Wash the cells to remove excess dye.
-
Add a buffer containing various concentrations of this compound or a vehicle control. Incubate for a specified period.
-
-
Measurement of Calcium Influx:
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Inject a solution containing a depolarizing agent (e.g., high potassium chloride) and a calcium channel agonist (e.g., Bay K8644) to open the L-type calcium channels.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence intensity or the area under the curve for each well.
-
Normalize the data to the vehicle control.
-
Plot the concentration-response curve and determine the IC50 value for this compound.
-
Protocol 3: In Vitro FAAH Inhibition Assay (Fluorometric)
Objective: To screen for potential inhibitory activity of this compound against Fatty Acid Amide Hydrolase (FAAH).
Methodology:
-
Reagents:
-
Recombinant human or rat FAAH enzyme.
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).
-
Fluorogenic FAAH substrate (e.g., N-arachidonoyl-7-amino-4-methylcoumarin amide).
-
This compound and a known FAAH inhibitor (e.g., URB597) as a positive control.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the assay buffer, this compound (at various concentrations) or vehicle control, and the FAAH enzyme solution.
-
Incubate at 37°C for approximately 15 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the FAAH substrate.
-
Immediately measure the fluorescence (Excitation: ~360 nm, Emission: ~465 nm) kinetically over 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (increase in fluorescence over time) for each concentration of this compound.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: On-target signaling pathways of this compound leading to muscle relaxation.
Caption: Experimental workflow to investigate and differentiate on- and off-target effects.
Caption: Logical flowchart for troubleshooting unexpected experimental outcomes with this compound.
References
Technical Support Center: Enhancing HPLC Resolution of Idrocilamide and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Idrocilamide and its metabolites.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and solutions in a practical question-and-answer format.
Q1: I am observing poor resolution between this compound and a potential metabolite peak. How can I improve their separation?
A1: Poor resolution between closely eluting peaks is a common challenge, especially when dealing with a parent drug and its structurally similar metabolites. Here are several strategies to enhance resolution:
-
Optimize Mobile Phase Composition:
-
Adjust Organic Modifier Ratio: Systematically alter the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A slight decrease in the organic solvent percentage can increase retention times and potentially improve separation.[1]
-
Change Organic Modifier: If you are using acetonitrile, consider switching to methanol (B129727) or vice-versa. These solvents offer different selectivities and can alter the elution order or spacing of peaks.
-
Modify Mobile Phase pH: The ionization state of this compound and its metabolites can significantly impact their retention on a reversed-phase column. Adjusting the pH of the aqueous portion of the mobile phase can improve peak shape and selectivity.[1][2][3] Ensure the chosen pH is within the stable range for your column.
-
-
Alter Stationary Phase:
-
Switch Column Chemistry: If a standard C18 column does not provide adequate resolution, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase. These can offer alternative selectivities based on different interaction mechanisms like pi-pi interactions.[1] For structurally very similar compounds, carbon-based phases can also provide increased selectivity.[4][5]
-
-
Modify HPLC System Parameters:
-
Decrease Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, leading to better separation, albeit with longer run times.[1]
-
Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles increases the column's efficiency (theoretical plates), resulting in sharper peaks and better resolution.[1][6]
-
Q2: My this compound peak is showing significant tailing. What could be the cause and how do I fix it?
A2: Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, can compromise peak integration and resolution.[2] Common causes and solutions include:
-
Secondary Silanol (B1196071) Interactions: Active silanol groups on the silica (B1680970) backbone of the column can interact with basic functional groups on the analyte.
-
Solution: Add a competitive base, like triethylamine, to the mobile phase in low concentrations (0.1-0.5%) to block the active sites. Alternatively, use a base-deactivated column. Adjusting the mobile phase pH to a lower value can also protonate the analyte and minimize these interactions.[3]
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds on the column frit or at the head of the column can lead to peak tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column itself.
-
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound or its metabolites, it can exist in both ionized and non-ionized forms, leading to tailing.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.
-
Q3: I'm observing peak fronting for my this compound peak. What should I investigate?
A3: Peak fronting, the inverse of tailing, results in a leading edge that is less steep than the trailing edge.[2] Potential causes include:
-
Sample Overload: Injecting too much sample can saturate the column, leading to fronting.[3][7]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte band to move too quickly at the beginning of the column.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Q4: My chromatogram shows split peaks for what should be a single analyte. What is happening?
A4: Split peaks can arise from several issues during the chromatographic process:
-
Column Contamination or Void: A blocked frit or a void at the head of the column can cause the sample to travel through two different paths.[7]
-
Solution: Replace the column frit or the column itself. Ensure proper column handling to avoid creating voids.
-
-
Injector Problems: A partially blocked injector port can cause the sample to be introduced onto the column in a non-uniform manner.
-
Solution: Clean and maintain the injector regularly.
-
-
Co-elution of Isomers: It is possible that you are observing the separation of two closely related isomers.
-
Solution: Further method development, such as optimizing the mobile phase or trying a different column, is needed to resolve the two peaks.
-
Quantitative Data Presentation
The following tables summarize typical HPLC parameters for the analysis of this compound, providing a starting point for method development and optimization.
Table 1: Isocratic HPLC Method Parameters for this compound
| Parameter | Condition 1 | Condition 2 |
| Mobile Phase | Methanol:Acetonitrile:Water (60:10:30, v/v/v) with Orthophosphoric Acid to pH 4 | Methanol:Acetonitrile:Water:Glacial Acetic Acid (25:30:44:1, v/v/v/v) |
| Stationary Phase | C18, 5 µm, 250 x 4.6 mm | C18, 5 µm |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 274 nm | 280 nm |
| Reference | [1] | [2] |
Table 2: Troubleshooting Guide for HPLC Resolution Enhancement
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Poor Resolution | Inappropriate mobile phase strength | Decrease organic solvent percentage by 2-5% | Increased retention and improved separation |
| Unsuitable mobile phase pH | Adjust pH to be >1.5 units away from analyte pKa | Improved peak shape and selectivity | |
| Insufficient column efficiency | Use a longer column or one with smaller particles | Sharper peaks and increased resolution | |
| Peak Tailing | Secondary silanol interactions | Add a competing base (e.g., 0.1% TEA) to the mobile phase | Symmetrical peak shape |
| Column contamination | Flush column with a strong solvent (e.g., 100% Acetonitrile) | Removal of contaminants and improved peak shape | |
| Peak Fronting | Sample overload | Reduce injection volume by 50% or dilute the sample | Symmetrical peak shape |
| Sample solvent too strong | Dissolve sample in the initial mobile phase | Sharper, more symmetrical peaks | |
| Split Peaks | Column void or blockage | Replace guard column or analytical column | Single, well-defined peak |
| Injector issue | Clean and service the injector | Consistent and sharp peaks |
Experimental Protocols
Detailed Protocol for Isocratic HPLC Analysis of this compound
This protocol is based on the method described by an existing study.[1]
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Orthophosphoric acid
-
0.45 µm membrane filters
2. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector
-
C18 analytical column (250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing methanol, acetonitrile, and water in a 60:10:30 (v/v/v) ratio.
-
Adjust the pH of the mixture to 4.0 using orthophosphoric acid.
-
Degas the mobile phase by sonication or vacuum filtration.
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration.
5. Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
6. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Methanol:Acetonitrile:Water (60:10:30, v/v/v), pH 4.0
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled at 30 °C
-
Injection Volume: 20 µL
-
Detection: UV at 274 nm
7. Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Identify and quantify the this compound peak based on the retention time and calibration curve.
Mandatory Visualizations
Caption: Troubleshooting workflow for improving HPLC peak resolution.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. uhplcs.com [uhplcs.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Strategies to Enhance the Stability of Idrocilamide in Solution
For researchers, scientists, and drug development professionals, ensuring the stability of investigational compounds like Idrocilamide in solution is critical for obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered during the handling and formulation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary degradation pathways for this compound in solution are hydrolysis and oxidation.[1][2] The amide bond in the this compound molecule is susceptible to cleavage by water (hydrolysis), a process that can be catalyzed by both acidic and basic conditions. Additionally, the molecule can be susceptible to oxidative degradation.[1][2]
Q2: How does pH impact the stability of this compound in aqueous solutions?
A2: The stability of this compound is significantly influenced by the pH of the solution. The amide bond is generally most stable in the neutral to slightly acidic pH range. Both strongly acidic and alkaline conditions can accelerate the rate of hydrolytic degradation.[1][3]
Q3: What signs of degradation should I look for in my this compound solution?
A3: Visual signs of degradation can include a change in color, the formation of precipitate, or a change in the clarity of the solution. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical techniques like High-Performance Liquid Chromatography (HPLC) to accurately assess the purity and concentration of this compound in your solution over time.[1][2]
Q4: What are the main degradation products of this compound?
A4: Under acidic and alkaline hydrolysis, this compound degrades into 3-phenylacrylic acid (cinnamic acid) and 2-aminoethanol.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of Potency in Biological Assays | Degradation of this compound in the assay buffer or stock solution. | 1. Prepare fresh stock solutions of this compound before each experiment.2. Assess the stability of this compound in your specific assay buffer by incubating the compound in the buffer for the duration of the experiment and analyzing for degradation by HPLC.3. If instability is confirmed, consider adjusting the pH of the buffer to a more neutral range (if compatible with the assay) or reducing the incubation time. |
| Precipitate Formation in Solution | Degradation of this compound into less soluble products. | 1. Identify the precipitate by analytical techniques (e.g., LC-MS) to confirm if it is a degradation product.2. If it is a degradation product, optimize the formulation to improve stability (see strategies below).3. If the precipitate is the parent compound, this indicates a solubility issue. Consider adjusting the solvent system or using solubilizing agents. |
| Inconsistent Results Between Experiments | Inconsistent stability of this compound stock solutions or experimental conditions. | 1. Implement a standard operating procedure for the preparation and storage of this compound solutions.2. Regularly check the concentration and purity of stock solutions using a validated analytical method.3. Ensure consistent pH, temperature, and light exposure conditions across all experiments. |
Strategies to Increase this compound Stability in Solution
To enhance the stability of this compound in solution, several formulation strategies can be employed. The optimal approach will depend on the specific experimental requirements and the intended application.
pH Control
Maintaining an optimal pH is the most critical factor in preventing the hydrolysis of the amide bond in this compound.
-
Recommendation: Formulate this compound solutions in a buffered system, ideally between pH 4 and 7, where amide hydrolysis is generally minimized. The exact optimal pH for this compound should be determined experimentally.
Use of Antioxidants
To mitigate oxidative degradation, the addition of antioxidants to the formulation can be beneficial.
-
Common Antioxidants:
-
Water-Soluble: Ascorbic acid, L-cysteine.
-
Lipid-Soluble: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), alpha-tocopherol (B171835) (Vitamin E).
-
-
Recommendation: The choice of antioxidant will depend on the solvent system. For aqueous solutions, ascorbic acid is a common choice. For lipid-based formulations, BHT or BHA may be more appropriate. The concentration of the antioxidant should be optimized, typically in the range of 0.01% to 0.1% (w/v).
Addition of Chelating Agents
Trace metal ions can catalyze oxidative degradation. Chelating agents can sequester these metal ions, thereby improving stability.
-
Common Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) and its salts (e.g., disodium (B8443419) EDTA), citric acid.
-
Recommendation: The inclusion of a chelating agent like disodium EDTA at a low concentration (e.g., 0.01% to 0.05% w/v) can be effective in preventing metal-ion-catalyzed oxidation.
Co-solvents and Surfactants
The use of co-solvents and surfactants can enhance the solubility of this compound and, in some cases, improve its stability by reducing the activity of water.
-
Common Co-solvents: Propylene (B89431) glycol, polyethylene (B3416737) glycol (PEG), ethanol, glycerin.
-
Common Surfactants: Polysorbates (e.g., Tween® 80), poloxamers.
-
Recommendation: The addition of a co-solvent like propylene glycol or PEG 400 can be beneficial. The concentration should be carefully optimized to ensure both solubility and stability, as high concentrations of some co-solvents can sometimes accelerate degradation.
Quantitative Stability Data
The following tables summarize the available kinetic data for the degradation of this compound under acidic and alkaline conditions.
Table 1: Kinetic Data for the Degradation of this compound in 2 M NaOH [1]
| Temperature (°C) | Observed Rate Constant (k_obs, h⁻¹) | Half-life (t½, h) |
| 50 | - | - |
| 60 | - | - |
| 70 | 0.58 | 1.20 |
| 80 | 1.11 | 0.63 |
| 90 | 1.84 | 0.38 |
Activation Energy (Ea) = 13.1 kcal/mol
Table 2: Kinetic Data for the Degradation of this compound in Acidic and Alkaline Media [3]
| Medium | Temperature (°C) | Apparent First-Order Rate Constant (k, min⁻¹) | Half-life (t½, min) |
| 1 M HCl | 60 | - | - |
| 70 | - | - | |
| 80 | - | - | |
| 90 | - | - | |
| 100 | - | - | |
| 2 M NaOH | 60 | 8.94 x 10⁻³ | 77.5 |
| 70 | 0.014 | 49.5 | |
| 80 | - | - | |
| 90 | - | - | |
| 100 | - | - |
Activation Energy (Ea) for acidic degradation = 13.42 kJ/mol Activation Energy (Ea) for alkaline degradation = 14.75 kJ/mol
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a general method for the analysis of this compound and its degradation products.
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol, acetonitrile, and water (e.g., 60:10:30, v/v/v), with the pH adjusted to 4 with orthophosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range that covers the expected sample concentrations.
3. Sample Preparation:
-
Dilute the this compound solution to be tested with the mobile phase to a concentration within the calibration range.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the this compound peak based on its retention time and peak area compared to the standards. Degradation products will typically have different retention times.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.
1. Acid Hydrolysis:
-
Dissolve this compound in 1 M HCl and heat at a controlled temperature (e.g., 80°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution before analysis.
2. Alkaline Hydrolysis:
-
Dissolve this compound in 1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 8 hours).[1]
-
Neutralize the solution before analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature for a defined period (e.g., 24 hours).
4. Thermal Degradation:
-
Store a solid sample of this compound at an elevated temperature (e.g., 105°C) for a defined period (e.g., 48 hours).
5. Photodegradation:
-
Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm) for a defined period.
Analysis of Stressed Samples:
-
Analyze all stressed samples using the stability-indicating HPLC method described in Protocol 1 to identify and quantify the degradation products.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Factors influencing the stability of this compound in solution.
References
Addressing batch-to-batch variability of synthesized Idrocilamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability of synthesized Idrocilamide.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound
Q: My synthesis of this compound resulted in a lower than expected yield. What are the potential causes and how can I improve it?
A: Low yields in the synthesis of this compound, which is chemically known as (2E)-N-(2-hydroxyethyl)-3-phenylprop-2-enamide, can stem from several factors related to the amidation reaction between cinnamic acid and ethanolamine (B43304). Here are the primary causes and troubleshooting steps:
-
Inefficient Carboxylic Acid Activation: The conversion of cinnamic acid to a more reactive species is critical. If using a carbodiimide (B86325) coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), ensure it is fresh and has been stored under appropriate conditions (cool and dry) to prevent hydrolysis.
-
Recommendation: Add the carbodiimide activator to the reaction mixture at a low temperature (0-5 °C) to control the reaction rate and minimize side reactions. The use of additives like HOBt (Hydroxybenzotriazole) can improve coupling efficiency and reduce side product formation.
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical process parameters.
-
Recommendation: While the initial activation should be cool, the subsequent amidation may require warming to room temperature or gentle heating (e.g., 60°C) to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Work-up and Purification Losses: Significant product loss can occur during extraction and crystallization steps.
-
Recommendation: Ensure proper phase separation during aqueous work-up. When performing crystallization for purification, carefully select the solvent system (e.g., ethanol) and control the cooling rate to maximize the recovery of pure this compound crystals.
-
Issue 2: High Levels of Impurities in the Final Product
Q: My final batch of this compound shows significant impurities upon HPLC analysis. How can I identify and minimize them?
A: Impurity profiling is crucial for ensuring the quality and safety of synthesized this compound. Common impurities often arise from side reactions of the coupling agents or unreacted starting materials.
-
Unreacted Starting Materials: The presence of cinnamic acid or ethanolamine in the final product indicates an incomplete reaction.
-
Recommendation: Ensure the stoichiometry of the reactants is correct. A slight excess of one reagent may be used to drive the reaction to completion, but this must be carefully considered as it may complicate purification. Increase the reaction time and monitor by TLC until the starting materials are consumed.
-
-
N-acylurea Byproduct: When using carbodiimide coupling agents like EDC or DCC, a common side reaction is the rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea. This is often a major source of impurity.[1]
-
Recommendation: The formation of N-acylurea is more prevalent in polar aprotic solvents like DMF. Consider using a less polar solvent such as dichloromethane (B109758) (DCM). The addition of HOBt can trap the O-acylisourea intermediate before it rearranges.
-
-
Di-acylated Byproduct: It is possible for the hydroxyl group of ethanolamine or the already formed this compound to react with another activated cinnamic acid molecule, leading to a di-acylated impurity.
-
Recommendation: Control the stoichiometry of the cinnamic acid and activating agent. A slow, portion-wise addition of the activated cinnamic acid to the ethanolamine solution can help minimize this side reaction.
-
Frequently Asked Questions (FAQs)
Synthesis and Reaction Mechanism
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is through the formation of an amide bond between cinnamic acid and ethanolamine. This is typically achieved by activating the carboxylic acid group of cinnamic acid using a coupling agent, such as a carbodiimide (e.g., EDC), followed by the addition of ethanolamine. Several variations of this method exist with different solvents, activating agents, and reaction conditions, with reported yields ranging from 46% to 87%.[2]
Q2: What is the role of a coupling agent like EDC in the synthesis?
A2: A coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used to activate the carboxylic acid (cinnamic acid). It reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine group of ethanolamine, forming the desired amide bond and releasing a urea (B33335) byproduct.
Quality Control and Specifications
Q3: What are the key quality control parameters for synthesized this compound?
A3: Key quality control parameters for this compound Active Pharmaceutical Ingredient (API) include appearance, identity, assay (purity), levels of specific and unspecified impurities, and residual solvents. These parameters ensure the consistency, safety, and efficacy of the final product.
Q4: What are the acceptable limits for impurities in this compound according to regulatory guidelines?
A4: According to the International Council for Harmonisation (ICH) Q3A guidelines, the thresholds for reporting, identifying, and qualifying impurities in a new drug substance are based on the maximum daily dose. For a typical API with a maximum daily dose of ≤2 g/day , the following thresholds generally apply:
Any impurity exceeding the identification threshold must be structurally characterized, and any impurity above the qualification threshold requires safety justification.
| Parameter | Acceptance Criteria | Analytical Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Identification | The retention time of the major peak in the chromatogram of the sample corresponds to that of the standard. | HPLC-UV |
| Assay (Purity) | 98.0% to 102.0% | HPLC-UV |
| Individual Unspecified Impurity | ≤ 0.10% | HPLC-UV |
| Total Impurities | ≤ 1.0% | HPLC-UV |
| Residual Solvents | Meets the requirements of ICH Q3C | Gas Chromatography (GC) |
| Table 1: Example Quality Control Specifications for this compound API. |
Experimental Protocols and Data
Q5: Can you provide a detailed experimental protocol for a stability-indicating HPLC method for this compound?
A5: The following HPLC method has been developed and validated for the analysis of this compound in the presence of its degradation products.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Methanol : Acetonitrile : Water : Glacial Acetic Acid (25:30:44:1, v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Table 2: HPLC Method Parameters for this compound Analysis.[3] |
Experimental Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound batch in the mobile phase to a known concentration within the calibration range.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Determine the purity of the sample by comparing the peak area of the main peak to the total area of all peaks, or quantify against the reference standard.
Q6: What are the key physicochemical properties of this compound?
A6: Understanding the physicochemical properties of this compound is essential for its formulation and analytical method development.
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | (2E)-N-(2-hydroxyethyl)-3-phenylprop-2-enamide |
| Water Solubility (Predicted) | 0.498 mg/mL |
| logP (Predicted) | 1.09 |
| Table 3: Physicochemical Properties of this compound.[5][6] |
Visualizations
Logical Workflow for Troubleshooting this compound Synthesis
A logical workflow for troubleshooting common issues in this compound synthesis.
Proposed Signaling Pathway of this compound
A diagram illustrating the proposed multi-faceted mechanism of action of this compound.
References
Idrocilamide interference with common laboratory reagents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential interference of Idrocilamide with common laboratory reagents and assays. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main chemical properties?
This compound, with the systematic name N-(2-Hydroxyethyl)-3-phenyl-2-propenamide, is a compound with a molecular formula of C11H13NO2 and a molecular weight of 191.23 g/mol .[1][2] It typically appears as a white to off-white solid.[1] Its structure includes an amide group, a hydroxyl-terminated ethyl chain, and a phenylpropenamide moiety, which influence its chemical behavior, such as solubility and reactivity.[1]
Q2: What is the mechanism of action of this compound?
This compound functions as a skeletal muscle relaxant with anti-inflammatory properties.[3] Its mechanism involves a multi-faceted approach to muscle relaxation by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), which reduces neuronal excitability and muscle spasticity. Additionally, it inhibits the influx of calcium ions into muscle cells, which is crucial for muscle contraction, thereby alleviating muscle rigidity.[4] There is also evidence to suggest it may interact with the nitric oxide (NO) pathway, which can contribute to the relaxation of smooth muscles.[4]
Q3: How is this compound metabolized?
This compound is primarily metabolized in the liver.[4] The metabolic processes break it down into various metabolites, which are then excreted by the kidneys. The specific enzymatic pathways, such as those involving cytochrome P-450 (CYP450) enzymes, are key in its metabolism.[5] It is important to note that some of these metabolites may also be pharmacologically active and could potentially interfere with laboratory assays.[4][5]
Q4: Are there any known drug-drug interactions with this compound?
Yes, this compound has been reported to be a potent inhibitor of caffeine (B1668208) metabolism.[3] Due to its metabolism in the liver, it may also interact with other drugs that are inducers or inhibitors of hepatic enzymes.[6] For instance, enzyme inducers could decrease its effectiveness, while enzyme inhibitors might increase its concentration in the blood, leading to a higher risk of side effects.[6]
Q5: In what types of solvents is this compound stable?
For analytical purposes, this compound standard solutions are often prepared in methanol (B129727) or the mobile phase used for chromatography.[7] Studies have shown that solutions of this compound in methanol-water mixtures are stable for extended periods when stored correctly.[8] However, this compound is susceptible to degradation under strong acidic, alkaline, and oxidative conditions.[7][8]
Troubleshooting Guides
Issue 1: Unexpected or inconsistent results in colorimetric assays.
Q: My colorimetric assay (e.g., Bradford protein assay, MTT cell viability assay) is giving unexpectedly high background readings or inconsistent results when this compound is present in the samples. What could be the cause?
A: The interference could be due to the chemical structure of this compound. The phenylpropenamide moiety in this compound has a chromophore that absorbs UV light, and this absorbance may extend into the visible spectrum, especially if the compound degrades or interacts with assay components to form colored products. This can lead to falsely elevated readings in colorimetric assays. Additionally, some drugs can cause discoloration of the sample, which would interfere with photometric measurements.[9]
Troubleshooting Steps:
-
Run a Blank Control: Prepare a sample containing only the assay buffer and this compound at the same concentration used in your experiment. Measure the absorbance of this blank at the wavelength used for your assay. If the absorbance is significant, you will need to subtract this background from your experimental readings.
-
Check for Precipitation: Visually inspect the wells or cuvettes for any signs of precipitation. This compound's solubility can vary depending on the solvent composition and pH of the assay buffer.[10][11]
-
Perform a Spectral Scan: To determine the absorbance profile of this compound in your assay buffer, perform a full spectral scan (e.g., 200-800 nm). This will help identify any potential overlap with the absorbance spectrum of your assay's chromogen.
Issue 2: Reduced signal or activity in enzymatic assays.
Q: I am observing a decrease in the activity of my enzyme of interest when my samples contain this compound. Is it inhibiting my enzyme?
A: While direct inhibition is possible, the observed decrease in activity could also be due to assay interference. Pan-Assay Interference Compounds (PAINS) can interfere with enzymatic assays through various mechanisms, including non-specific protein reactivity.[12][13] this compound, with its reactive groups, could potentially interact with the enzyme or other components of the assay system. For example, some compounds can react with sulfhydryl groups on proteins.[13]
Troubleshooting Steps:
-
Orthogonal Assay: If possible, confirm the results using a different assay method that relies on an alternative detection principle.
-
Control for Non-specific Inhibition: Include a control with a structurally unrelated enzyme to see if the inhibitory effect is specific to your enzyme of interest.
-
Check for Interference with Detection: this compound or its metabolites might interfere with the detection method itself (e.g., quenching fluorescence in a fluorescence-based assay). Run controls with the final product of the enzymatic reaction in the presence and absence of this compound to test for this.
Issue 3: Inaccurate quantification in immunoassays (ELISA, Western Blot).
Q: My ELISA results show unexpectedly high or low concentrations of my target analyte in samples containing this compound. What could be the cause?
A: Interference in immunoassays can be complex and may lead to either falsely elevated or falsely low results.[14][15] Potential causes of interference by a small molecule like this compound include:
-
Cross-reactivity: Although less common for small molecules that are not structurally similar to the analyte, it is a possibility.[16]
-
Matrix Effects: this compound could alter the sample matrix, affecting the binding of the analyte to the antibody.[16]
-
Non-specific Binding: The compound might bind to the assay antibodies or the plate, interfering with the formation of the immunocomplex.
-
Enzyme Activity Interference: In enzyme-linked immunoassays, this compound could interfere with the activity of the reporter enzyme (e.g., HRP, ALP).
Troubleshooting Steps:
-
Spike and Recovery Analysis: Add a known amount of the analyte to your sample matrix containing this compound and a control matrix without the drug. If the recovery of the analyte is significantly different from 100% in the presence of this compound, interference is likely occurring. (See Experimental Protocol 1).
-
Serial Dilution: Dilute your sample containing this compound and the analyte. If the assay is free of interference, the measured concentration of the analyte should be linear and parallel to the standard curve upon dilution. A non-linear response suggests interference.
-
Use of Different Antibody Pairs: If possible, try a different ELISA kit for the same analyte that uses different antibodies.
Issue 4: Unexpected peaks or altered retention times in chromatography (HPLC, LC-MS).
Q: I am seeing unexpected peaks or shifts in the retention time of my analyte when analyzing samples containing this compound. Why is this happening?
A: Co-elution of this compound or its metabolites with your analyte of interest can lead to unexpected peaks and affect the accuracy of quantification. Changes in the sample matrix due to the presence of a high concentration of this compound can also slightly alter the chromatographic behavior of your analyte.
Troubleshooting Steps:
-
Analyze this compound Standard: Inject a standard solution of this compound using your chromatographic method to determine its retention time and that of any impurities or degradants.
-
Adjust Chromatographic Conditions: Modify your mobile phase composition, gradient, or column chemistry to improve the resolution between your analyte and the interfering peaks. For polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) might be an alternative to reversed-phase chromatography.[17][18]
-
Mass Spectrometry Detection: If available, use a mass spectrometer as a detector. By monitoring the specific mass-to-charge ratio (m/z) of your analyte, you can selectively quantify it even if it co-elutes with this compound or its metabolites.
Experimental Protocols
Protocol 1: Spike and Recovery for Immunoassays
Objective: To determine if this compound interferes with the quantification of a specific analyte in an immunoassay by assessing the recovery of a known amount of spiked analyte.
Methodology:
-
Prepare Samples:
-
Control Matrix: Prepare a pooled sample of the biological matrix (e.g., plasma, cell culture medium) that does not contain this compound.
-
Test Matrix: Prepare a sample of the same matrix containing this compound at the highest concentration expected in your experimental samples.
-
-
Spike Samples:
-
Divide both the Control Matrix and the Test Matrix into two aliquots: "Unspiked" and "Spiked."
-
To the "Spiked" aliquots, add a known concentration of the analyte. The concentration should be in the mid-range of your standard curve.
-
-
Assay Performance:
-
Analyze all four samples (Control Unspiked, Control Spiked, Test Unspiked, Test Spiked) according to the immunoassay manufacturer's protocol.
-
-
Calculate Recovery:
-
Percentage Recovery = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Known Spiked Concentration] * 100
-
Calculate the recovery for both the Control and Test matrices.
-
Interpretation:
-
A recovery rate between 80% and 120% is generally considered acceptable.
-
If the recovery in the Test Matrix is significantly different from the recovery in the Control Matrix, it indicates that this compound is interfering with the assay.
Protocol 2: Assessment of Interference in Enzymatic Assays
Objective: To determine if this compound directly inhibits an enzyme or interferes with the assay's detection system.
Methodology:
-
Enzyme Activity Assay:
-
Set up a standard enzymatic reaction with your enzyme, substrate, and buffer.
-
Run the reaction in the presence of a range of this compound concentrations.
-
Include a vehicle control (the solvent used to dissolve this compound).
-
Measure the reaction rate and calculate the percentage of enzyme activity relative to the vehicle control.
-
-
Detection System Control:
-
Set up a reaction that includes the product of the enzymatic reaction at a known concentration.
-
Add the same range of this compound concentrations as in the enzyme activity assay.
-
Measure the signal (e.g., absorbance, fluorescence).
-
-
Counter-Screen with a Different Enzyme:
-
Repeat the enzyme activity assay with a different, unrelated enzyme to check for non-specific inhibition.
-
Interpretation:
-
If this compound reduces the signal in the enzyme activity assay but not in the detection system control, it is likely inhibiting the enzyme.
-
If this compound reduces the signal in both assays, it is interfering with the detection method.
-
If this compound inhibits both enzymes, it may be a non-specific inhibitor or a pan-assay interference compound (PAIN).
Data Presentation
Table 1: Example Spike and Recovery Data for Analyte X in an ELISA
| Sample Matrix | Spiked Analyte Conc. (ng/mL) | Measured Conc. (ng/mL) | Endogenous Conc. (ng/mL) | Calculated Recovery (%) |
| Control (no drug) | 0 | 5.2 | 5.2 | N/A |
| Control (no drug) | 50 | 54.8 | 5.2 | 99.2% |
| Test (with this compound) | 0 | 5.1 | 5.1 | N/A |
| Test (with this compound) | 50 | 42.6 | 5.1 | 75.0% |
Table 2: Example Data for this compound Effect on Enzyme Activity
| This compound Conc. (µM) | Relative Enzyme Activity (%) | Relative Signal of Product (%) |
| 0 (Vehicle) | 100 | 100 |
| 1 | 98.5 | 99.1 |
| 10 | 85.3 | 98.7 |
| 50 | 52.1 | 97.9 |
| 100 | 25.6 | 98.2 |
Visualizations
Caption: Potential mechanisms of this compound interference in common lab assays.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C11H13NO2 | CID 1550874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. merckmanuals.com [merckmanuals.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Primer on Drug Interferences with Test Results | Basicmedical Key [basicmedicalkey.com]
- 10. researchgate.net [researchgate.net]
- 11. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PAINS in the assay: chemical mechanisms of assay interference and promiscuous enzymatic inhibition observed during a sulfhydryl-scavenging HTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. biochemia-medica.com [biochemia-medica.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Liquid Chromatography for the Analysis of Hydrophilic Drugs in the Presence of Ionic Liquids [scielo.org.mx]
Validation & Comparative
A Comparative Analysis of Idrocilamide and Baclofen for the Treatment of Spasticity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Idrocilamide and Baclofen (B1667701), two pharmacological agents utilized in the management of spasticity. The following sections will delve into their mechanisms of action, present available quantitative data from clinical studies, and outline the experimental protocols used to assess their efficacy.
Introduction to Spasticity and Treatment Approaches
Spasticity, a debilitating motor disorder, is characterized by a velocity-dependent increase in muscle tone and hyperactive stretch reflexes. It is a common symptom in patients with upper motor neuron lesions resulting from conditions such as spinal cord injury, multiple sclerosis, cerebral palsy, and stroke. Pharmacological intervention remains a cornerstone of spasticity management, with agents like Baclofen being a long-standing therapeutic option. This compound represents another therapeutic avenue with a distinct pharmacological profile. This guide aims to provide a comprehensive comparison to inform research and drug development efforts in this area.
Mechanism of Action
Baclofen: A GABA-B Receptor Agonist
Baclofen's primary mechanism of action is as a selective agonist for the gamma-aminobutyric acid B (GABA-B) receptor.[1] By binding to these receptors, both pre- and postsynaptically at the spinal level, Baclofen initiates a cascade of inhibitory signals.[1] This leads to hyperpolarization of the neuronal membrane, which in turn restricts the influx of calcium ions. The consequence of this is a reduction in the release of excitatory neurotransmitters and the inhibition of both monosynaptic and polysynaptic spinal reflexes, ultimately leading to a decrease in muscle tone and spasticity.[1]
This compound: A Multi-Target Approach
This compound exhibits a more multifaceted mechanism of action. It is understood to enhance the activity of the inhibitory neurotransmitter GABA, contributing to a reduction in neuronal excitability and dampening of overactive reflexes that cause muscle spasms.[2] In addition to its effects on the GABAergic system, this compound also acts as a calcium channel blocker within muscle cells.[2] By inhibiting the influx of calcium ions, it directly reduces the contractile response of muscle fibers, which is a crucial process in muscle contraction.[2] This dual action on both central neurotransmission and peripheral muscle cell activity provides a comprehensive approach to muscle relaxation.[2] Some evidence also suggests a potential interaction with the nitric oxide (NO) pathway, which may further contribute to its muscle relaxant effects by promoting vasodilation and reducing muscle tone.[2]
Signaling Pathway Diagrams
Comparative Efficacy Data
Baclofen: Quantitative Analysis
The following table summarizes data from various studies on the efficacy of Baclofen in treating spasticity, primarily assessed by the Modified Ashworth Scale (MAS) and Penn Spasm Frequency Scale (PSFS).
| Study Population | Intervention | Assessment Scale | Baseline Score (Mean ± SD or Median [IQR]) | Post-Treatment Score (Mean ± SD or Median [IQR]) | Percentage Improvement/Effect Size | Citation(s) |
| Spinal Cord Injury | Oral Baclofen | MAS | - | - | Average reduction of 1.7 ± 1.3 | [3][4] |
| Spinal Cord Injury | Oral Baclofen | PSFS | - | - | Average reduction of 1.6 ± 1.4 | [3][4] |
| Multiple Sclerosis | Intrathecal Baclofen | Ashworth Scale | 3.9 (mean) | 1.6 (mean) | Significant reduction (p ≤ .001) | [5] |
| Multiple Sclerosis | Intrathecal Baclofen | Penn Spasm Score | 3.2 (mean) | 0.6 (mean) | Significant reduction (p < .001) | [5] |
| Post-Stroke | Intrathecal Baclofen vs. CMM | Ashworth Scale | - | - | Mean reduction of 0.99 (ITB) vs 0.43 (CMM) | [6] |
| Spastic Hemiplegia | Oral Baclofen | MAS (Ankle) | - | - | Significant decrease (p<0.001) | [7] |
| Spastic Hemiplegia | Oral Baclofen | NFR Threshold | - | - | Statistically significant increase (p=0.007) | [7][8] |
CMM: Conventional Medical Management; ITB: Intrathecal Baclofen; MAS: Modified Ashworth Scale; NFR: Nociceptive Flexor Reflex; PSFS: Penn Spasm Frequency Scale; SD: Standard Deviation; IQR: Interquartile Range.
This compound: Quantitative Analysis
Quantitative data from clinical trials specifically evaluating the efficacy of this compound on spasticity using standardized scales is limited in the available literature. One electrophysiological study provides some insight into its mode of action compared to other muscle relaxants.
| Study Population | Intervention | Electrophysiological Test | Outcome | Citation(s) |
| Spastic Patients | This compound (60 mg, IM) | H/M and T/M ratios | Very slight reduction | [9] |
| Spastic Patients | This compound (60 mg, IM) | Vibratory Inhibition | No reinforcement | [9] |
| Spastic Patients | This compound (60 mg, IM) | Recovery curve of Hoffmann's reflex | Modified the abnormal recovery curve | [9] |
H/M and T/M ratios are measures of motoneuron excitability. Vibratory inhibition assesses presynaptic inhibition. The recovery curve of Hoffmann's reflex reflects interneuronal reactivity.
Experimental Protocols
Standardized assessment tools are crucial for the objective evaluation of anti-spasticity agents in clinical trials. The most commonly employed methods are clinical rating scales and electrophysiological measurements.
Clinical Assessment: The Modified Ashworth Scale (MAS)
The Modified Ashworth Scale is a widely used clinical tool to assess muscle tone.
-
Procedure: The examiner moves the patient's limb through its full range of motion in one second. The resistance encountered to this passive movement is graded on a 6-point ordinal scale.
-
Scoring:
-
0: No increase in muscle tone.
-
1: Slight increase in muscle tone, manifested by a catch and release or by minimal resistance at the end of the range of motion when the affected part(s) is moved in flexion or extension.
-
1+: Slight increase in muscle tone, manifested by a catch, followed by minimal resistance throughout the remainder (less than half) of the ROM.
-
2: More marked increase in muscle tone through most of the ROM, but affected part(s) easily moved.
-
3: Considerable increase in muscle tone, passive movement difficult.
-
4: Affected part(s) rigid in flexion or extension.
-
-
Application: The MAS is a primary outcome measure in many clinical trials for spasticity, including those for Baclofen.[10][11]
Electrophysiological Assessment: Surface Electromyography (sEMG)
Surface EMG provides a quantitative measure of muscle activity and can be used to assess the neurophysiological effects of anti-spasticity drugs.
-
Procedure: Electrodes are placed on the skin overlying the target spastic muscles. The electrical activity of the muscles is recorded during passive stretching at controlled velocities.
-
Key Parameters:
-
Tonic Stretch Reflex Threshold (TSRT): The joint angle and velocity at which a significant increase in EMG activity is detected during passive stretch.
-
H/M Ratio: The ratio of the maximum H-reflex (a measure of monosynaptic reflex excitability) to the maximum M-wave (a direct muscle response), indicating the excitability of the alpha motor neuron pool.
-
Nociceptive Flexor Reflex (NFR) Threshold: The lowest intensity of a noxious stimulus that elicits a flexor withdrawal reflex, providing a measure of spinal polysynaptic reflex excitability.[10]
-
-
Application: Electrophysiological studies have been used to investigate the mode of action of both Baclofen and this compound.[7][8][9]
Experimental Workflow Diagram
References
- 1. A Review of Spasticity Treatments: Pharmacological and Interventional Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Intrathecal and Oral Baclofen Use in Adults With Spinal Cord Injury: A Systematic Review of Efficacy in Spasticity Reduction, Functional Changes, Dosing, and Adverse Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intrathecal baclofen for severe spasticity: A meta-analysis | Semantic Scholar [semanticscholar.org]
- 6. Intrathecal baclofen therapy versus conventional medical management for severe poststroke spasticity: results from a multicentre, randomised, controlled, open-label trial (SISTERS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of oral baclofen and botulinum toxin treatments in hemiplegic spasticity on the nociceptive flexor reflex: A randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of oral baclofen and botulinum toxin treatments in hemiplegic spasticity on the nociceptive flexor reflex: A randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiological analysis of the mode of action of muscle relaxants in spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. researchgate.net [researchgate.net]
Idrocilamide vs. Tizanidine: A Comparative Analysis of Muscle Relaxant Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the muscle relaxant effects of Idrocilamide and Tizanidine, drawing upon available experimental data to inform research and development in the field of neuromuscular therapeutics. While direct comparative clinical trials are limited, this document synthesizes existing preclinical and clinical findings to offer a comprehensive overview of their respective mechanisms, efficacy, and methodologies for evaluation.
Executive Summary
This compound and Tizanidine are both centrally acting skeletal muscle relaxants, but they exhibit distinct pharmacological profiles. Tizanidine is a well-established α2-adrenergic agonist with a considerable body of clinical evidence supporting its use in managing spasticity associated with neurological conditions. This compound, on the other hand, appears to have a more multifaceted mechanism of action and is primarily utilized as a topical agent for localized muscular pain, with evidence also pointing to its anti-inflammatory properties. This guide delves into their mechanisms of action, presents available quantitative data from electrophysiological and clinical studies, and outlines the experimental protocols used to evaluate their effects.
Mechanisms of Action
This compound: The muscle relaxant effect of this compound is believed to be multifactorial, involving central and peripheral actions. Its proposed mechanisms include:
-
Enhancement of GABAergic activity: By augmenting the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), this compound may reduce neuronal excitability.
-
Inhibition of calcium ion influx: It may directly interfere with the muscle contraction process by blocking calcium channels in muscle cells.[1]
-
Interaction with the nitric oxide (NO) pathway: Potential modulation of the NO pathway could contribute to its muscle relaxant effects.[1]
Tizanidine: Tizanidine is a centrally acting α2-adrenergic agonist.[2][3] Its primary mechanism of action involves:
-
Presynaptic inhibition of motor neurons: By stimulating α2-adrenergic receptors in the spinal cord, Tizanidine inhibits the release of excitatory amino acids, such as glutamate (B1630785) and aspartate, from spinal interneurons.[2][4] This leads to a reduction in the firing rate of motor neurons that cause muscle spasms.[2]
-
Inhibition of polysynaptic reflexes: Tizanidine has a more pronounced effect on polysynaptic pathways in the spinal cord compared to monosynaptic reflexes.[4][5]
Signaling Pathway Diagrams
Caption: Proposed multi-target mechanism of action for this compound.
Caption: Tizanidine's mechanism as a central α2-adrenergic agonist.
Quantitative Data Comparison
Direct quantitative comparisons from head-to-head studies are scarce. The following tables summarize available data from separate studies.
Table 1: Electrophysiological Effects of this compound and Tizanidine
| Parameter | This compound (60 mg, i.m.) | Tizanidine (4 mg, oral) | Effect Description | Citation |
| H/M Ratio | Very slight reduction | Very slight reduction | Both drugs had a minimal effect on the ratio of the maximum H-reflex to the maximum M-wave. | [6] |
| T/M Ratio | Very slight reduction | Very slight reduction | Similar to the H/M ratio, both drugs showed a very slight reduction in the ratio of the maximum tendon jerk reflex to the maximum M-wave. | [6] |
| Vibratory Inhibition | No reinforcement | Reinforced | Tizanidine, but not this compound, enhanced the inhibition of the H-reflex induced by vibration, suggesting an effect on presynaptic inhibition. | [6] |
| Recovery Curve of Hoffmann's Reflex | Modified | Not modified | This compound altered the recovery curve of the H-reflex, suggesting a modification of interneuronal reactivity, whereas Tizanidine did not. | [6] |
Table 2: Clinical Efficacy of Tizanidine in Spasticity
| Study Population | Intervention | Outcome Measure | Result | Citation |
| Multiple Sclerosis | Tizanidine (up to 36 mg/day) vs. Placebo | Ashworth Scale | Significant reduction in muscle tone. | [7] |
| Spinal Cord Injury | Tizanidine (up to 36 mg/day) vs. Placebo | Ashworth Scale | Significant reduction in muscle tone (p=0.0001). | [7] |
| Chronic Stroke | Tizanidine (up to 36 mg/day) | Modified Ashworth Scale (Upper Extremity) | Decrease of 2.80 ± 0.47 (p<0.0001) from baseline. | |
| Cerebral Palsy | Tizanidine vs. Baclofen | Modified Ashworth Scale | Tizanidine showed superior efficacy in reducing muscle tone (p<0.05). | [8] |
Table 3: Preclinical Data for Tizanidine
| Experimental Model | Parameter | Result | Citation |
| Decerebrate Rigidity (Rats) | Muscle Rigidity | Effective reduction. | [8] |
| Crossed Extensor Reflex (Chicks) | Reflex Depression | Effective depression. | [8] |
| Mono- and Polysynaptic Reflexes (Rats) | Reflex Potentials | Depression of both mono- and polysynaptic reflexes. | [8] |
Experimental Protocols
Electrophysiological Assessment of Muscle Relaxant Effects
A key study comparing the electrophysiological effects of this compound and Tizanidine employed a battery of tests to assess spinal reflex activity in spastic patients.[6]
Workflow for Electrophysiological Testing
Caption: Workflow for assessing muscle relaxant effects via electrophysiology.
-
Hoffmann Reflex (H-reflex) and H/M Ratio:
-
Procedure: The H-reflex is elicited by electrical stimulation of a peripheral nerve (e.g., the tibial nerve for the soleus muscle). The stimulus intensity is gradually increased to record the maximal H-reflex (Hmax) and the maximal direct motor response (M-wave or Mmax).
-
Measurement: The H/M ratio is calculated as the amplitude of Hmax divided by the amplitude of Mmax. This ratio provides an index of the excitability of the alpha motor neuron pool.[4][5]
-
-
Tendon Reflex (T-reflex) and T/M Ratio:
-
Procedure: The T-reflex is elicited by a mechanical tap on a tendon (e.g., the Achilles tendon). The resulting muscle contraction is recorded.
-
Measurement: The T/M ratio compares the amplitude of the T-reflex to the M-wave, providing another measure of reflex excitability.
-
-
Vibratory Inhibition:
-
Procedure: A vibrator is applied to the tendon of the muscle being tested (e.g., the Achilles tendon) to induce presynaptic inhibition of Ia afferent terminals. The H-reflex is then elicited during vibration.
-
Measurement: The degree of suppression of the H-reflex amplitude by vibration is quantified. A reinforcement of this inhibition by a drug suggests an enhancement of presynaptic inhibition.[6]
-
-
Recovery Curve of the Hoffmann's Reflex:
-
Procedure: Two successive electrical stimuli are delivered to the peripheral nerve at varying inter-stimulus intervals. The amplitude of the second H-reflex (test reflex) is measured as a percentage of the first H-reflex (conditioning reflex).
-
Measurement: Plotting the amplitude of the test reflex against the inter-stimulus interval generates a recovery curve, which reflects changes in the excitability of spinal interneurons.[6]
-
Preclinical Assessment: Rota-rod Test
The Rota-rod test is a standard behavioral assay to evaluate motor coordination and the muscle relaxant effects of drugs in rodents.[2][9]
-
Apparatus: A rotating rod, typically with a textured surface for grip. The speed of rotation can be constant or accelerating.
-
Procedure:
-
Acclimation: Animals are habituated to the test room and the apparatus.
-
Training: Animals are trained to stay on the rotating rod at a low, constant speed for a set duration.
-
Testing: After drug administration, animals are placed on the rod, and the latency to fall is recorded. The test can be performed at a fixed speed or with an accelerating rotation.
-
-
Measurement: The primary endpoint is the latency to fall from the rod. A decrease in latency compared to a vehicle-treated control group indicates impaired motor coordination and potential muscle relaxant effects.[2][9]
Conclusion
Tizanidine's efficacy as a muscle relaxant for spasticity is well-supported by a substantial body of clinical and preclinical data. Its mechanism of action as a central α2-adrenergic agonist is clearly defined. In contrast, while this compound shows promise with a multi-target mechanism that includes potential anti-inflammatory benefits, the publicly available data, particularly quantitative and comparative data, on its muscle relaxant effects are limited. The single identified comparative electrophysiological study suggests that this compound and Tizanidine have different effects on spinal inhibitory mechanisms.[6] Tizanidine appears to enhance presynaptic inhibition, while this compound may act on interneuronal reactivity.[6]
For researchers and drug development professionals, Tizanidine serves as a well-characterized benchmark. Future research on this compound should focus on generating robust preclinical data using standardized models like the Rota-rod test and conducting well-controlled clinical trials to quantify its efficacy in spasticity and other conditions involving muscle hypertonia. Direct comparative studies with established muscle relaxants like Tizanidine would be crucial to delineate its therapeutic potential and position in the clinical landscape.
References
- 1. researchgate.net [researchgate.net]
- 2. Rotarod test in rats [protocols.io]
- 3. Rotarod for Rats and Mice | Standard Test for Motor Coordination, Balance & Fatigue [bioseb.com]
- 4. turkjpediatr.org [turkjpediatr.org]
- 5. Soleus H-Reflex Change in Poststroke Spasticity: Modulation due to Body Position - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophysiological analysis of the mode of action of muscle relaxants in spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Portal [scholarship.miami.edu]
- 8. researchgate.net [researchgate.net]
- 9. biomed-easy.com [biomed-easy.com]
Comparative In Vitro Potency of Idrocilamide and Other GABA Agonists: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro potency of Idrocilamide relative to other well-established gamma-aminobutyric acid (GABA) agonists. The objective is to present available experimental data to aid in research and drug development efforts centered on GABAergic modulation.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its effects are mediated through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. Modulation of these receptors is a key strategy in the treatment of various neurological and psychiatric disorders, including anxiety, epilepsy, and muscle spasticity. This guide focuses on the in vitro potency of this compound, a compound with muscle relaxant properties, and compares it to the potencies of classic GABA agonists: Muscimol, Baclofen, and Diazepam.
Comparative Analysis of In Vitro Potency
A comprehensive literature search did not yield specific quantitative in vitro potency data for this compound, such as EC₅₀ or Kᵢ values, for its direct interaction with GABA-A or GABA-B receptors. However, its mechanism of action is described as enhancing the activity of GABA, which leads to a reduction in neuronal excitability and consequently, a decrease in muscle spasticity[1]. This compound is suggested to act centrally on the nervous system by modulating GABAergic transmission[1].
In contrast, quantitative data for other GABA agonists are available, though it is important to note that these values are derived from various studies and experimental conditions, which can influence direct comparability.
Table 1: Summary of In Vitro Potency of Selected GABA Agonists
| Compound | Receptor Target | Assay Type | Potency (EC₅₀ / Kᵢ) | Reference |
| This compound | GABAergic System | Not Specified | Data Not Available | [1] |
| Muscimol | GABA-A | Electrophysiology | EC₅₀: 0.1-1 µM | Benchchem |
| GABA-A | Radioligand Binding | Kᵢ: 2-20 nM | Benchchem | |
| Baclofen | GABA-B | Not Specified | EC₅₀: 1-5 µM | Benchchem |
| GABA-B | Radioligand Binding | Kᵢ: 30-100 nM | Benchchem | |
| Diazepam | GABA-A (Positive Allosteric Modulator) | Electrophysiology | EC₅₀: 1.8 nM, 75.8 nM, 275.9 nM (multiple sites) | [2] |
Note: The potency values for Muscimol and Baclofen are presented as ranges and can vary depending on the specific receptor subunit composition and experimental conditions. Diazepam, as a positive allosteric modulator, enhances the effect of GABA, and its potency is often characterized by the concentration required to produce a half-maximal enhancement of the GABA response.
Experimental Protocols
The in vitro potency of GABA agonists is typically determined using two primary experimental techniques: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assays
This method is used to determine the affinity of a compound for a specific receptor. It involves incubating a radiolabeled ligand (a molecule that binds to the receptor) with a preparation of membranes containing the receptor of interest. The test compound is added at various concentrations to compete with the radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is the IC₅₀ value, from which the binding affinity (Kᵢ) can be calculated.
Key Steps:
-
Membrane Preparation: Tissues or cells expressing the target GABA receptor are homogenized and centrifuged to isolate the cell membranes.
-
Incubation: The membrane preparation is incubated with a known concentration of a radiolabeled ligand specific for the GABA receptor (e.g., [³H]muscimol for GABA-A receptors) and varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound, and the IC₅₀ is determined by non-linear regression analysis. The Kᵢ is then calculated using the Cheng-Prusoff equation.[3][4][5][6]
Electrophysiological Recordings
Electrophysiology, particularly the patch-clamp technique, is used to measure the functional effect of a compound on ion channels, such as the GABA-A receptor. This technique allows for the direct measurement of the ion flow through the channel in response to the application of an agonist. The potency of an agonist is determined by constructing a concentration-response curve, where the magnitude of the ion current is plotted against the concentration of the agonist.
Key Steps:
-
Cell Preparation: Cells expressing the GABA receptor of interest (e.g., Xenopus oocytes or HEK293 cells) are prepared for recording.
-
Patch-Clamp Recording: A glass micropipette is used to form a high-resistance seal with the cell membrane, allowing for the measurement of ion currents through the channels in a small patch of the membrane (cell-attached or outside-out patch) or the whole cell (whole-cell recording).
-
Agonist Application: The GABA agonist is applied to the cell at various concentrations.
-
Current Measurement: The resulting ion current is recorded and measured.
-
Data Analysis: A concentration-response curve is generated by plotting the current amplitude against the agonist concentration. The EC₅₀, which is the concentration of the agonist that produces 50% of the maximal response, is determined from this curve.[7][8][9][10]
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Simplified GABAergic signaling pathway.
Caption: Workflow for a radioligand binding assay.
Caption: Workflow for an electrophysiology assay.
Conclusion
While this compound is known to enhance GABAergic transmission, a direct quantitative comparison of its in vitro potency to other GABA agonists is currently limited by the lack of publicly available data. The provided information on well-characterized GABA agonists such as Muscimol, Baclofen, and Diazepam, along with the detailed experimental protocols, offers a valuable framework for researchers. Future in vitro studies employing radioligand binding and electrophysiological assays are necessary to elucidate the precise potency and mechanism of action of this compound at GABA receptors. Such data will be crucial for a comprehensive understanding of its pharmacological profile and for guiding further drug development efforts in the field of GABAergic modulation.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Potency of GABA at human recombinant GABA(A) receptors expressed in Xenopus oocytes: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PDSP - GABA [kidbdev.med.unc.edu]
- 7. nanion.de [nanion.de]
- 8. Excitatory GABA Responses in Embryonic and Neonatal Cortical Slices Demonstrated by Gramicidin Perforated-Patch Recordings and Calcium Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Study Examination of Idrocilamide and Alternatives in Spasticity Models
For Researchers, Scientists, and Drug Development Professionals
Spasticity, a common symptom in neurological conditions such as multiple sclerosis, cerebral palsy, and spinal cord injury, presents a significant challenge in clinical management.[1] This guide provides a comparative overview of the muscle relaxant Idrocilamide and other therapeutic alternatives, focusing on their efficacy in various spasticity models. Due to a notable lack of extensive quantitative data from head-to-head clinical trials involving this compound, this comparison synthesizes available electrophysiological data for this compound with the broader evidence base for more established treatments like baclofen (B1667701) and tizanidine (B1208945).
Mechanism of Action: A Multi-Target Approach by this compound
This compound distinguishes itself through a multi-faceted mechanism of action that targets both central and peripheral pathways involved in muscle spasticity.[1][2] Its therapeutic effects are understood to stem from:
-
Enhancement of GABAergic Activity: this compound acts centrally on the nervous system to augment the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This leads to a reduction in neuronal excitability and a decrease in muscle spasticity.[2]
-
Inhibition of Calcium Ion Influx: At the muscular level, this compound influences calcium channels within muscle cells. By inhibiting the influx of calcium ions, it reduces the contractile response of muscle fibers, thereby alleviating muscle rigidity.[2]
-
Interaction with the Nitric Oxide Pathway: There is also evidence to suggest that this compound may interact with the nitric oxide (NO) pathway, which can contribute to the relaxation of smooth muscles and further aid in reducing muscle spasms.[2]
This multi-target approach makes this compound a versatile option for managing conditions associated with muscle hypertonicity.[2]
Below is a diagram illustrating the proposed signaling pathway for this compound's action on muscle relaxation.
Caption: Proposed mechanism of this compound action.
Comparative Efficacy Data
Direct comparative efficacy data for this compound against other muscle relaxants in various spasticity models is limited. However, an electrophysiological study in spastic patients provides some insights into its effects relative to diazepam, baclofen, and tizanidine.
| Drug | Dosage | H/M Ratio | T/M Ratio | Vibratory Inhibition | Recovery Curve of Hoffmann's Reflex |
| This compound | 60 mg (IM) | Slightly Reduced | Slightly Reduced | No significant change | Modified |
| Baclofen | 20 mg (IM) | Slightly Reduced | Slightly Reduced | No significant change | Modified |
| Tizanidine | 4 mg (oral) | Slightly Reduced | Slightly Reduced | Reinforced | Not Modified |
| Diazepam | 10 mg (IM) | Slightly Reduced | Slightly Reduced | Reinforced | Not Modified |
| Data sourced from a study on 51 spastic patients.[3] |
In contrast, extensive clinical data is available for baclofen and tizanidine, which are considered first-line treatments for spasticity.[4] A network meta-analysis of oral drugs for spasticity found that eperisone, diazepam, and baclofen were significantly more effective than placebo in reducing spasticity as measured by the Modified Ashworth Scale.[5]
Systematic reviews have shown that baclofen and tizanidine are roughly equivalent in efficacy for treating spasticity, primarily in patients with multiple sclerosis.[6][7] However, they exhibit different side-effect profiles, with tizanidine associated with more dry mouth and baclofen with more muscle weakness.[7][8]
Experimental Protocols
Below is a generalized workflow for a clinical trial evaluating an antispasticity agent.
Caption: Generalized clinical trial workflow.
Key Components of a Robust Antispasticity Clinical Trial Protocol:
-
Patient Population: Clearly defined patient population with a specific underlying cause of spasticity (e.g., spinal cord injury, multiple sclerosis).
-
Inclusion and Exclusion Criteria: Specific criteria to ensure a homogenous study population.
-
Randomization and Blinding: Double-blind, placebo-controlled, or active-comparator trials are the gold standard.
-
Dosage and Administration: A well-defined titration and maintenance dosing schedule.
-
Outcome Measures: Use of validated scales to measure spasticity (e.g., Modified Ashworth Scale, Tardieu Scale), spasm frequency (e.g., Penn Spasm Frequency Scale), and functional outcomes.[3][9]
-
Safety Monitoring: Rigorous monitoring and reporting of adverse events.
Conclusion and Future Directions
This compound presents a promising, mechanistically distinct therapeutic option for the management of spasticity. Its multi-target action on both the central nervous system and peripheral muscle physiology suggests it could be a valuable tool in the armamentarium against muscle hypertonicity.[1][2]
However, the current body of publicly available evidence lacks sufficient quantitative data from large-scale, controlled clinical trials to definitively establish its comparative efficacy against established treatments like baclofen and tizanidine. The limited electrophysiological data suggests it modulates neuronal pathways differently than some other muscle relaxants, warranting further investigation.[3]
To fully elucidate the clinical potential of this compound, future research should focus on:
-
Conducting well-designed, randomized, controlled trials comparing this compound to both placebo and active comparators (e.g., baclofen, tizanidine) in diverse spasticity populations.
-
Utilizing a comprehensive set of outcome measures that assess not only muscle tone but also functional improvement and quality of life.
-
Investigating the efficacy of this compound in different spasticity models, including preclinical animal models and various clinical etiologies.
Such studies will be crucial to provide the robust evidence needed to guide clinical decision-making and to fully understand the therapeutic niche of this compound in the management of spasticity.
References
- 1. Experimental Models of Spinal Cord Injury in Laboratory Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practice Parameter: Pharmacologic treatment of spasticity in children and adolescents with cerebral palsy (an evidence-based review): Report of the Quality Standards Subcommittee of the American Academy of Neurology and the Practice Committee of the Child Neurology Society - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Table 24 from Treatments for spasticity and pain in multiple sclerosis: a systematic review. | Semantic Scholar [semanticscholar.org]
- 4. An optogenetic mouse model of hindlimb spasticity after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Common animal models for spasticity and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Practice parameter: pharmacologic treatment of spasticity in children and adolescents with cerebral palsy (an evidence-based review): report of the Quality Standards Subcommittee of the American Academy of Neurology and the Practice Committee of the Child Neurology Society - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. juser.fz-juelich.de [juser.fz-juelich.de]
Benchmarking Idrocilamide's Topical Delivery Against Other Transdermal Muscle Relaxants
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Topical administration of muscle relaxants offers a promising approach to alleviating localized muscle pain and spasms while minimizing systemic side effects. Idrocilamide (B1674384), a compound with known muscle relaxant and anti-inflammatory properties, has been formulated for topical use.[1] This guide provides a comparative analysis of the topical delivery of this compound against other commonly used transdermal muscle relaxants, namely Baclofen, Cyclobenzaprine, and Tizanidine. The objective is to present available experimental data on their skin permeation profiles, detail the methodologies used for these assessments, and illustrate the underlying molecular pathways.
Comparative Analysis of Topical Delivery
The transdermal delivery of a drug is a complex process influenced by the physicochemical properties of the molecule and the formulation. Key parameters for evaluating topical delivery include steady-state flux (Jss), which measures the permeation rate at a constant level, the permeability coefficient (Kp), and the lag time, which is the time taken to reach steady-state flux.
For comparison, quantitative data from in vitro studies on other topical muscle relaxants are summarized in the table below. It is important to note that direct comparison is challenging due to variations in experimental conditions, such as the type of skin membrane used, the formulation, and the duration of the study.
| Drug | Formulation | Skin Model | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h) | Cumulative Permeation | Study Duration (h) |
| This compound | 10% glycero-alcoholic solution; Ointment | Human (in vivo) | Data not available | Data not available | Tissue concentrations significantly higher than plasma | N/A |
| Baclofen | 10 mg/mL solution in PBS (pH 7.4) | Porcine ear skin | ~1.29 | Data not available | 92.56 ± 11.24 µg/cm² | 72 |
| Cyclobenzaprine | 5% in Lipoderm base | Porcine skin | Data not available | Data not available | ~100 µg/cm² | 24 |
| Cyclobenzaprine | Adhesive patch (formulation 2 with fatty alcohol) | Human cadaver skin | ~11.88 | Data not available | 285 µg/cm² | 24 |
| Tizanidine | Transdermal patch (T6 with 14% citral) | Rat abdominal skin | 15.42 (Target flux) | Data not available | Data not available | 24 |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the topical and transdermal delivery of muscle relaxants.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This is a standard method for assessing the percutaneous absorption of drugs.
Objective: To determine the rate and extent of drug permeation through a skin membrane from a topical formulation.
Apparatus: Franz diffusion cell system.
Membrane: Excised human or animal (e.g., porcine or rat) skin is commonly used. The skin is dermatomed to a specific thickness (typically 200-500 µm).
Procedure:
-
The excised skin is mounted on the Franz diffusion cell, separating the donor and receptor compartments, with the stratum corneum facing the donor compartment.
-
The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4) to maintain sink conditions and is continuously stirred. The temperature is maintained at 32°C to mimic skin surface temperature.
-
A known quantity of the topical formulation is applied to the surface of the skin in the donor compartment.
-
At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor medium.
-
The concentration of the drug in the collected samples is analyzed using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve. The lag time is determined by extrapolating the linear portion of the plot to the x-axis.
Experimental Workflow for Franz Diffusion Cell Study
Experimental workflow for in vitro skin permeation studies using Franz diffusion cells.
In Vivo Dermal Microdialysis
This technique allows for the continuous sampling of unbound drug concentrations in the dermal interstitial fluid of living subjects.
Objective: To measure the in vivo concentration-time profile of a drug in the dermis following topical application.
Apparatus: Microdialysis probe, microperfusion pump, and fraction collector.
Procedure:
-
A microdialysis probe is inserted into the dermis of the target tissue in an anesthetized animal model (e.g., rat or pig) or human volunteer.
-
The probe is continuously perfused with a physiological solution (perfusate) at a low flow rate.
-
The topical formulation is applied to the skin surface directly above the microdialysis probe.
-
As the drug permeates the skin and reaches the dermis, it diffuses across the semipermeable membrane of the probe into the perfusate.
-
The collected dialysate is fractionated at regular intervals.
-
The drug concentration in the dialysate fractions is determined by a sensitive analytical method (e.g., LC-MS/MS).
-
The in vivo recovery of the probe is determined to convert the dialysate concentration to the absolute unbound drug concentration in the interstitial fluid.
Signaling Pathways in Muscle Relaxation
This compound exerts its muscle relaxant effects through a multi-faceted mechanism of action that includes enhancing GABAergic activity, inhibiting calcium ion influx, and potentially interacting with the nitric oxide pathway.
GABAergic Inhibition Pathway
This compound enhances the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. By acting on GABA receptors, it leads to a reduction in neuronal excitability and a decrease in muscle spasticity.
GABAergic Inhibition Signaling Pathway
Simplified signaling pathway of GABAergic inhibition enhanced by this compound.
Calcium Channel Blockade
This compound also influences the function of calcium channels within muscle cells. By inhibiting the influx of calcium ions, it reduces the contractile response of muscle fibers, contributing to muscle relaxation.
Calcium Channel Blockade in Muscle Cells
Mechanism of muscle relaxation via calcium channel blockade by this compound.
Nitric Oxide Pathway Interaction
On a molecular level, this compound may interact with the nitric oxide (NO) pathway. Nitric oxide is a signaling molecule that can promote vasodilation and reduce muscle tone. By potentially enhancing NO synthesis or its effects, this compound could contribute to the relaxation of smooth and skeletal muscles.
Conclusion
This guide provides a comparative overview of the topical delivery of this compound and other transdermal muscle relaxants based on available scientific literature. While direct quantitative comparison of this compound's in vitro skin permeation is limited by the lack of publicly available data, in vivo studies suggest effective local tissue penetration with minimal systemic exposure. In contrast, quantitative in vitro data for Baclofen, Cyclobenzaprine, and Tizanidine provide benchmarks for their transdermal delivery potential. The detailed experimental protocols and signaling pathway diagrams included in this guide offer valuable resources for researchers and drug development professionals in the field of topical and transdermal drug delivery. Further in vitro studies on this compound using standardized methods like the Franz diffusion cell assay are warranted to enable a more direct and quantitative comparison of its topical delivery performance against other muscle relaxants.
References
Investigating the Synergistic Potential of Idrocilamide with Other Analgesics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is a notable lack of publicly available clinical or preclinical studies specifically investigating the synergistic analgesic effects of Idrocilamide in combination with other analgesics. This guide, therefore, provides a theoretical framework for potential synergistic interactions based on the known mechanisms of action of this compound and common analgesic drug classes. The experimental protocols and data presented are hypothetical and intended to serve as a blueprint for future research in this area.
Introduction to this compound
This compound is classified as a skeletal muscle relaxant with anti-inflammatory properties.[1] It is primarily used topically for the management of localized muscle pain and spasm.[2][3] Its analgesic and muscle relaxant effects stem from a multi-target mechanism of action, which presents a compelling case for its investigation in combination therapies for pain management.
Mechanism of Action of this compound
This compound exerts its effects through three primary pathways:
-
Enhancement of GABAergic Activity: this compound enhances the activity of Gamma-Aminobutyric Acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[4] By potentiating GABAergic transmission, this compound reduces neuronal excitability, leading to muscle relaxation and a potential reduction in the perception of pain.[5]
-
Inhibition of Calcium Ion Influx: The compound inhibits the influx of calcium ions into muscle cells.[4] This action interferes with the excitation-contraction coupling process, thereby reducing muscle contractility and alleviating pain associated with muscle tension and spasms.
-
Interaction with the Nitric Oxide (NO) Pathway: There is evidence to suggest that this compound may also interact with the nitric oxide pathway.[4] Nitric oxide is a signaling molecule that can modulate neurotransmission and has complex roles in pain perception, including both pro- and anti-nociceptive effects.
Theoretical Synergistic Combinations with Other Analgesics
The multifaceted mechanism of this compound suggests potential for synergistic effects when combined with other classes of analgesics that act on different pain pathways.
This compound and Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Hypothetical Rationale for Synergy: NSAIDs, such as ibuprofen (B1674241) or diclofenac, primarily exert their analgesic and anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins. Prostaglandins are key mediators of inflammation and pain, sensitizing peripheral nociceptors.
A combination of this compound and an NSAID could offer a dual approach to pain relief: the NSAID would target the inflammatory source of pain peripherally, while this compound would act centrally to reduce muscle spasm and dampen pain signal transmission through GABAergic enhancement.
Potential Signaling Pathway Interaction:
Caption: Potential synergistic action of NSAIDs and this compound.
This compound and Opioids
Hypothetical Rationale for Synergy: Opioids, such as morphine or tramadol, are potent analgesics that act primarily on mu-opioid receptors in the central nervous system to inhibit the transmission of nociceptive signals.
Combining this compound with an opioid could provide a multi-pronged central analgesic effect. The opioid would directly inhibit pain signaling pathways, while this compound's enhancement of GABAergic inhibition could further suppress neuronal activity in these pathways. This could potentially allow for lower, more effective doses of opioids, thereby reducing the risk of side effects and tolerance.
This compound and Gabapentinoids
Hypothetical Rationale for Synergy: Gabapentinoids, such as gabapentin (B195806) and pregabalin, are commonly used for neuropathic pain. They are thought to exert their effects by binding to the α2δ-1 subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters.
A combination with this compound could be beneficial as both drugs modulate neuronal excitability through different mechanisms. This compound's direct inhibition of calcium channels, coupled with the action of gabapentinoids, could lead to a more profound reduction in neurotransmitter release and neuronal hyperexcitability, which are hallmarks of neuropathic pain.
Hypothetical Experimental Data for Synergistic Effects
The following tables represent hypothetical data from a preclinical study investigating the synergistic analgesic effects of this compound in combination with Diclofenac (an NSAID) in a rat model of inflammatory pain (e.g., carrageenan-induced paw edema).
Table 1: Analgesic Efficacy (Paw Withdrawal Latency in Seconds)
| Treatment Group | Dose (mg/kg) | Baseline Latency (s) | 1h Post-Dose Latency (s) | 3h Post-Dose Latency (s) |
| Vehicle Control | - | 4.2 ± 0.5 | 4.5 ± 0.6 | 4.3 ± 0.5 |
| This compound | 10 | 4.3 ± 0.4 | 6.8 ± 0.7 | 6.5 ± 0.6 |
| Diclofenac | 5 | 4.1 ± 0.6 | 7.5 ± 0.8 | 7.2 ± 0.7 |
| This compound + Diclofenac | 10 + 5 | 4.2 ± 0.5 | 12.1 ± 1.1# | 11.5 ± 1.0# |
*p < 0.05 vs. Vehicle Control; #p < 0.05 vs. This compound and Diclofenac alone
Table 2: Anti-Inflammatory Effect (Paw Edema Volume in mL)
| Treatment Group | Dose (mg/kg) | Baseline Volume (mL) | 3h Post-Carrageenan Volume (mL) | % Inhibition of Edema |
| Vehicle Control | - | 0.55 ± 0.05 | 1.25 ± 0.10 | - |
| This compound | 10 | 0.56 ± 0.04 | 1.05 ± 0.08 | 28.6% |
| Diclofenac | 5 | 0.54 ± 0.06 | 0.85 ± 0.07 | 57.1% |
| This compound + Diclofenac | 10 + 5 | 0.55 ± 0.05 | 0.70 ± 0.06*# | 78.6% |
*p < 0.05 vs. Vehicle Control; #p < 0.05 vs. This compound and Diclofenac alone
Proposed Experimental Protocol for Investigating Synergy
Objective: To evaluate the potential synergistic analgesic and anti-inflammatory effects of co-administering this compound and Diclofenac in a rat model of inflammatory pain.
Workflow:
Caption: Proposed workflow for preclinical synergy studies.
Methodology:
-
Animals: Male Sprague-Dawley rats (200-250g) will be used. They will be housed under standard laboratory conditions with free access to food and water.
-
Induction of Inflammation: 0.1 mL of 1% carrageenan solution will be injected into the sub-plantar surface of the right hind paw.
-
Drug Administration: Animals will be randomly assigned to four groups (n=8 per group):
-
Group 1: Vehicle control (e.g., saline, p.o.)
-
Group 2: this compound (10 mg/kg, p.o.)
-
Group 3: Diclofenac (5 mg/kg, p.o.)
-
Group 4: this compound (10 mg/kg, p.o.) + Diclofenac (5 mg/kg, p.o.)
-
-
Assessment of Analgesia: Paw withdrawal latency to a thermal stimulus (e.g., radiant heat) will be measured at baseline and at 1 and 3 hours post-drug administration.
-
Assessment of Inflammation: Paw volume will be measured using a plethysmometer at baseline and 3 hours after carrageenan injection.
-
Data Analysis: Data will be expressed as mean ± SEM. Statistical significance will be determined using one-way ANOVA followed by a post-hoc test (e.g., Tukey's). A p-value of < 0.05 will be considered statistically significant.
Conclusion and Future Directions
While direct evidence is currently lacking, the unique multi-target mechanism of action of this compound provides a strong theoretical basis for its potential synergistic effects when combined with other classes of analgesics. The proposed combination therapies could offer enhanced pain relief, potentially at lower doses of the individual agents, thereby improving the benefit-risk profile. Further preclinical and clinical investigations are warranted to validate these hypotheses and to elucidate the full therapeutic potential of this compound in the broader landscape of pain management. The experimental framework provided in this guide offers a starting point for such investigations.
References
- 1. Pain and analgesia: The dual effect of nitric oxide in the nociceptive system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of GABA in the mediation and perception of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium channel modulation as a target in chronic pain control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. bethanycdykesmd.com [bethanycdykesmd.com]
Assessing the Off-Target Profile of Idrocilamide Compared to Other Muscle Relaxants
A Comparative Guide for Researchers and Drug Development Professionals
The development of skeletal muscle relaxants with favorable safety profiles is a critical area of research. A key determinant of a drug's safety and tolerability is its off-target activity, where it binds to and modulates unintended biological targets. This guide provides a comparative analysis of the off-target profile of Idrocilamide against other widely used muscle relaxants: Baclofen, Tizanidine, and Cyclobenzaprine. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment based on available experimental data.
Introduction to Off-Target Profiling in Muscle Relaxants
Skeletal muscle relaxants are a heterogeneous class of drugs prescribed to alleviate muscle spasms and spasticity.[1][2] Their therapeutic effects are mediated through distinct primary mechanisms of action. However, their clinical utility is often limited by adverse effects, which are frequently linked to the engagement of off-target receptors and enzymes.[3] Understanding a compound's off-target profile is, therefore, paramount in preclinical safety pharmacology to predict potential adverse drug reactions (ADRs), optimize lead compounds, and mitigate risks in clinical development.[4][5]
This guide focuses on this compound, a topical muscle relaxant, and compares its off-target characteristics with systemically administered agents: Baclofen (a GABA-B receptor agonist), Tizanidine (an α2-adrenergic agonist), and Cyclobenzaprine (a centrally acting muscle relaxant structurally related to tricyclic antidepressants).[6][7][8]
Comparative Off-Target Binding Profiles
Quantitative assessment of off-target interactions is typically performed using competitive binding assays against a panel of known receptors, ion channels, and enzymes. The binding affinity is commonly expressed as the inhibition constant (Ki), where a lower value indicates higher affinity.
Note on Data Availability: Comprehensive, publicly available off-target screening panel data for this compound is limited. The following table is compiled from available literature and databases for the comparator drugs. The absence of data for a specific target does not necessarily imply a lack of interaction but may reflect a gap in public domain information.
| Target Receptor/Enzyme | Drug Class | This compound Ki (nM) | Baclofen Ki (nM) | Tizanidine Ki (nM) | Cyclobenzaprine Ki (nM) | Potential Clinical Implication of Off-Target Binding |
| Primary Target | - | Not Specified | GABA-B (Agonist) | α2-Adrenergic (Agonist) | Complex/Central | Therapeutic Effect (Muscle Relaxation) |
| Serotonin Receptors | ||||||
| 5-HT2A | GPCR | Not Available | Not Available | Not Available | 5.2 | Sedation, Antidepressant/Antipsychotic effects |
| 5-HT2C | GPCR | Not Available | Not Available | Not Available | 5.2 | Anxiolytic effects, Appetite changes |
| Adrenergic Receptors | ||||||
| α1A-Adrenergic | GPCR | Not Available | Not Available | Weaker Affinity | 5.6 | Orthostatic hypotension, Dizziness |
| α2B-Adrenergic | GPCR | Not Available | Not Available | Not Available | 21 | Sedation, Analgesia |
| α2C-Adrenergic | GPCR | Not Available | Not Available | Not Available | 21 | Modulation of neurotransmitter release |
| Histamine Receptors | ||||||
| H1 | GPCR | Not Available | Not Available | Not Available | 1.3 | Sedation, Drowsiness, Weight gain |
| Muscarinic Receptors | ||||||
| M1 | GPCR | Not Available | Not Available | Not Available | 7.9 | Anticholinergic effects (Dry mouth, Confusion) |
| Other Receptors | ||||||
| Imidazoline (B1206853) I1 | GPCR | Not Available | Not Available | High Affinity* | Not Available | Hypotension |
*Tizanidine has been reported to bind to imidazoline receptors with approximately 20 times higher affinity than to α2-adrenoceptors, which may contribute to its hypotensive effects.
Summary of Off-Target Profiles:
-
This compound: Publicly available quantitative data on the off-target binding profile of this compound is scarce. Its primary mechanism is thought to involve the central nervous system, potentially modulating GABAergic transmission and calcium channels.[6]
-
Baclofen: As a selective GABA-B receptor agonist, Baclofen is generally considered to have a more targeted profile.[7] However, high doses can lead to significant CNS depression, and reports of neurological adverse events suggest the potential for effects beyond its primary target.[9][10][11]
-
Tizanidine: The primary off-target activity of Tizanidine is its significant affinity for imidazoline receptors, which contributes to its cardiovascular side effects, such as hypotension.[12] It is metabolized by CYP1A2, leading to potential drug-drug interactions.[13][14]
-
Cyclobenzaprine: Possesses the broadest off-target profile of the comparators, with high affinity for multiple receptors including serotonergic, histaminergic, and muscarinic receptors.[15][16][17] This profile is consistent with its structural similarity to tricyclic antidepressants and explains its prominent side effects, such as drowsiness, dry mouth, and potential for confusion.[15][18]
Key Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental processes is crucial for understanding the on- and off-target effects of these muscle relaxants.
References
- 1. Comparative efficacy and safety of skeletal muscle relaxants for spasticity and musculoskeletal conditions: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. meded101.com [meded101.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Cyclobenzaprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medcentral.com [medcentral.com]
- 8. Frontiers | Cyclobenzaprine-related adverse events: a comprehensive pharmacovigilance analysis using the FDA Adverse Event Reporting System [frontiersin.org]
- 9. Neurological adverse events associated with baclofen: a pharmacovigilance study based on FDA adverse event reporting system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Frontiers | Neurological adverse events associated with baclofen: a pharmacovigilance study based on FDA adverse event reporting system [frontiersin.org]
- 12. TIZANIDINE (PD009840, XFYDIVBRZNQMJC-UHFFFAOYSA-N) [probes-drugs.org]
- 13. DailyMed - TIZANIDINE tablet [dailymed.nlm.nih.gov]
- 14. Tizanidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cyclobenzaprine - Wikipedia [en.wikipedia.org]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. A review of three commonly prescribed skeletal muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Idrocilamide's Effects: A Comparative Guide for Researchers
An examination of the current body of published research on the muscle relaxant and anti-inflammatory agent, Idrocilamide, reveals a foundational understanding of its mechanisms and clinical potential. However, a comprehensive assessment of the reproducibility of its effects is hampered by a limited number of independent studies investigating the same quantitative endpoints. This guide synthesizes the available data to provide a comparative overview for researchers, scientists, and drug development professionals, highlighting areas of consistent findings and identifying where further validation is warranted.
Proposed Mechanisms of Action
This compound is thought to exert its therapeutic effects through a multi-faceted approach, primarily targeting the central nervous system and peripheral tissues to achieve muscle relaxation and reduce inflammation. The proposed mechanisms of action include the potentiation of GABAergic neurotransmission, inhibition of voltage-gated calcium channels, and a potential interaction with the nitric oxide (NO) signaling pathway.
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways through which this compound may exert its effects.
Caption: Proposed potentiation of GABAergic inhibition by this compound.
A Comparative Meta-Analysis of Idrocilamide and Alternative Muscle Relaxants
This guide provides a comparative overview of Idrocilamide (B1674384) and other commonly prescribed muscle relaxants, focusing on available clinical trial data, mechanisms of action, and experimental protocols. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of therapeutic alternatives for muscle spasticity and localized muscular pain.
Disclaimer: A direct meta-analysis of this compound clinical trials is not currently possible due to the limited availability of public data. This guide summarizes the known characteristics of this compound and compares them with aggregated data from meta-analyses of alternative treatments.
Overview of this compound
This compound is a topical medication with skeletal muscle relaxant and anti-inflammatory properties.[1] It is primarily used to treat lumbago (low back pain) and other localized muscular pain.[1] Its mechanism of action is multifaceted, involving central and peripheral pathways to reduce muscle spasms and associated pain.[2]
Alternatives: For systemic treatment of muscle spasticity, commonly used alternatives include Tizanidine (B1208945), Baclofen (B1667701), and Diazepam. These oral medications are well-established treatments for spasticity arising from conditions such as multiple sclerosis and spinal cord injury.[3][4][5]
Mechanism of Action
This compound's therapeutic effects are attributed to a combination of mechanisms:
-
Enhancement of GABAergic Activity: It acts on the central nervous system to increase the activity of the inhibitory neurotransmitter GABA, which reduces neuronal excitability and dampens overactive muscle reflexes.[2]
-
Inhibition of Calcium Ion Influx: Peripherally, it blocks calcium channels in muscle cells, reducing the influx of calcium ions necessary for muscle contraction. This interference with the excitation-contraction process helps to alleviate muscle rigidity.[2]
-
Nitric Oxide (NO) Pathway Interaction: There is potential interaction with the nitric oxide pathway, which can promote vasodilation and further contribute to muscle relaxation.[2]
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition: Some research has pointed to this compound's role as an inhibitor of FAAH.[6][7] This enzyme is responsible for breaking down endocannabinoids like anandamide. By inhibiting FAAH, this compound may increase endocannabinoid levels, which have analgesic and anti-inflammatory effects.[6][8]
The alternatives operate through different primary mechanisms:
-
Tizanidine: A central alpha-2 adrenergic agonist that reduces spasticity by inhibiting the release of excitatory amino acids in the spinal cord.[3]
-
Baclofen: A GABA-B receptor agonist that mimics the action of GABA, leading to inhibitory effects on spinal reflexes.[9][10]
-
Diazepam: A benzodiazepine (B76468) that enhances the effect of GABA at GABA-A receptors, resulting in widespread central nervous system depression and muscle relaxation.[11][12]
Comparative Efficacy and Safety from Clinical Trials
While specific data for this compound is sparse, meta-analyses of its oral alternatives provide a benchmark for efficacy in treating spasticity. The primary outcome in many of these studies is a reduction in muscle tone as measured by the Ashworth Scale or Modified Ashworth Scale.
| Drug | Indication | Efficacy Outcomes (from Meta-Analyses) | Common Adverse Events | Citation(s) |
| This compound | Acute Lumbago, Localized Muscular Pain | Data from specific double-blind, placebo-controlled trials are not publicly available. Described as effective for muscle spasms and pain. | Not detailed in available literature. As a topical agent, systemic side effects are expected to be minimal. | [2][13] |
| Tizanidine | Spasticity (Multiple Sclerosis, Spinal Cord Injury) | - Similar efficacy to Baclofen and Diazepam in reducing muscle tone (Ashworth Scale). - May result in less muscle weakness compared to Baclofen and Diazepam. | Dry mouth, somnolence, asthenia, dizziness. | [3][4][14] |
| Baclofen | Spasticity (Multiple Sclerosis, Spinal Cord Injury, Stroke) | - Significantly reduces spasticity. - Mean Ashworth score reduction from 3.9 to 1.6 (intrathecal). - Mean Penn spasm score reduction from 3.5 to 0.7 (intrathecal). | Drowsiness, weakness, paresthesia, dry mouth. | [9][10][15][16] |
| Diazepam | Spasticity, Muscle Spasms | - Effective for spasticity, but evidence for non-specific low back pain is mixed. - Often not a first-line agent due to its side effect profile. | Sedation, drowsiness, dizziness, fatigue, cognitive impairment, risk of dependence. | [5][11][12][17] |
Experimental Protocols
Detailed protocols for this compound trials are not publicly accessible. However, a general methodology for a randomized, double-blind, placebo-controlled trial for a topical analgesic for muscle pain can be outlined.
Key Components of a Typical Protocol:
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study is the gold standard for assessing efficacy and safety.[18][19]
-
Patient Population: Adults with a clinical diagnosis of acute, non-specific low back pain or other localized muscular conditions. Inclusion criteria would specify the duration and severity of pain (e.g., using a Visual Analog Scale or Numeric Rating Scale). Exclusion criteria would rule out neuropathic pain, fractures, or other confounding conditions.[20]
-
Intervention:
-
Treatment Group: Application of this compound ointment (e.g., a specified percentage) to the affected area, typically multiple times a day.
-
Control Group: Application of a placebo ointment (the vehicle without the active pharmaceutical ingredient) with the same appearance, texture, and application schedule.
-
-
Primary Outcome Measures: The primary endpoint is often the change in pain intensity from baseline to a specified time point (e.g., 7 days), as measured by a validated pain scale.[18]
-
Secondary Outcome Measures: These may include measures of functional improvement, patient global impression of change, and the use of rescue medication.
-
Safety Assessments: Monitoring and recording of all adverse events, with a focus on local skin reactions and any systemic side effects.
-
Statistical Analysis: The primary analysis would typically be an intent-to-treat (ITT) analysis comparing the change in pain scores between the treatment and placebo groups.
Conclusion
This compound presents a therapeutic option for localized muscular pain, with a multi-target mechanism of action that differentiates it from systemic muscle relaxants.[2] While direct comparative efficacy data from large-scale trials are not widely available, meta-analyses of oral alternatives like tizanidine and baclofen have established their effectiveness in treating generalized spasticity, albeit with a notable profile of systemic side effects such as drowsiness and weakness.[3][4] The topical application of this compound suggests a favorable safety profile with a lower risk of systemic adverse events, a significant consideration in patient selection. Further large-scale, controlled clinical trials are necessary to definitively establish the comparative efficacy of this compound against both placebo and other active treatments for musculoskeletal pain.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Summary of combined clinical analysis of controlled clinical trials with tizanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tizanidine treatment of spasticity: a meta-analysis of controlled, double-blind, comparative studies with baclofen and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intrathecal baclofen for severe spasticity: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Effectiveness of the intrathecal baclofen pump in the treatment of spasticity of different aetiologies: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. medcentral.com [medcentral.com]
- 13. [Clinical double-blind study with this compound ointment in the treatment of acute lumbago] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. scholars.mssm.edu [scholars.mssm.edu]
- 16. Intrathecal Baclofen Injection Efficacy for Spasticity Management in Patients With Stroke: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Topical analgesics for acute and chronic pain in adults ‐ an overview of Cochrane Reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Topical Analgesics: Pharmacology and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Open-label placebo treatment in chronic low back pain: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Idrocilamide: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper management and disposal of chemical compounds like Idrocilamide are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the disposal of this compound, grounded in general best practices for laboratory chemical waste management. Adherence to these procedures is crucial for minimizing environmental impact and safeguarding personnel.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). Standard laboratory protocols should be strictly followed to prevent accidental exposure.
Required Personal Protective Equipment:
-
Safety Goggles: To protect the eyes from potential splashes or airborne particles.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended to prevent skin contact.
-
Laboratory Coat: To protect clothing and skin from contamination.
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
This compound Disposal Protocol
The proper disposal route for this compound is contingent on its classification as either non-hazardous or hazardous waste. In the absence of a specific Safety Data Sheet (SDS) detailing its environmental hazards, this compound should be handled with caution. Based on information for the structurally similar compound, cinnamamide, which is harmful if swallowed but not classified as environmentally hazardous, the following procedures are recommended.[1] However, it is critical to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local and national regulations.[2][3][4]
Experimental Protocol for Disposal of this compound Waste
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated labware, as chemical waste.
-
Segregate this compound waste from other waste streams, such as halogenated solvents, acids, and bases, to prevent unintended reactions.[5]
-
-
Waste Collection:
-
Collect solid this compound waste and contaminated materials (e.g., gloves, weighing paper) in a designated, compatible, and clearly labeled hazardous waste container.[6]
-
For solutions containing this compound, use a separate, compatible liquid waste container. Do not mix with other solvent wastes unless approved by your institution's EHS office.[5]
-
Ensure all waste containers are made of materials that will not react with the chemical.
-
-
Container Labeling:
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Disposal Request:
-
Once the waste container is full or is no longer being used, arrange for its disposal through your institution's EHS office or a licensed hazardous waste disposal company.[2][3]
-
Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by your local regulations and institutional policies for non-hazardous substances.[7]
-
Quantitative Data for Laboratory Waste Management
Effective management of chemical waste is guided by specific quantitative limits and guidelines to ensure safety and regulatory compliance.
| Parameter | Guideline/Data | Significance |
| Satellite Accumulation Area (SAA) Limit | Maximum of 55 gallons of hazardous waste.[8] | Exceeding this limit requires removal by EHS within three calendar days. |
| Acutely Toxic Waste (P-list) Limit | Maximum of 1 quart of liquid or 1 kilogram of solid.[8] | Stricter limits are in place for highly toxic substances to minimize risk. This compound is not typically classified as a P-list waste. |
| Container Fill Level | Do not fill liquid waste containers beyond 90% capacity. | This provides a safety margin to prevent spills due to expansion or movement. |
| Empty Container Rinsing | For containers of acutely hazardous waste, triple rinsing is required.[7] | The rinsate must be collected and disposed of as hazardous waste. For non-acutely hazardous materials like this compound, consult institutional guidelines for container disposal. |
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow for assessing and executing the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. fishersci.com [fishersci.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. benchchem.com [benchchem.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. odu.edu [odu.edu]
Personal protective equipment for handling Idrocilamide
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling and disposal of Idrocilamide (CAS No. 6961-46-2). The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step guide for operational and disposal protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified under the Globally Harmonized System (GHS) with the following hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, strict adherence to appropriate personal protective equipment protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Minimum Requirement | Rationale |
| Hand Protection | Double-gloving with nitrile rubber gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Body Protection | Disposable lab coat or gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator is required if handling powders outside of a ventilated enclosure or if aerosols may be generated. | Prevents inhalation of irritating dust or aerosols. |
Safe Handling and Operational Workflow
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form or preparing solutions.
Diagram 1: Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Spill Management and Disposal Plan
Immediate and appropriate response to spills is critical to prevent exposure and contamination. A spill kit containing absorbent materials, appropriate PPE, and waste disposal bags should be readily available.
In case of a spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Don PPE: Put on the appropriate PPE as outlined in Table 1 before attempting to clean the spill.
-
Containment: For solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, use an absorbent material to contain the spill.
-
Cleanup: Carefully clean the spill area, working from the outside in. Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable laboratory disinfectant or detergent, followed by a rinse with water.
Waste Disposal:
All waste contaminated with this compound, including used PPE, disposable labware, and cleaning materials, must be disposed of as hazardous chemical waste.
Table 2: this compound Waste Disposal Plan
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed hazardous waste bag or container. | Collect all contaminated solid materials (e.g., gloves, wipes, weigh boats). |
| Liquid Waste | Labeled, sealed, and chemically compatible hazardous waste container. | Collect all unused solutions and solvent rinses. Do not pour down the drain. |
| Sharps | Puncture-resistant, labeled sharps container. | Dispose of any contaminated needles, syringes, or other sharps. |
Follow your institution's and local regulations for the final disposal of hazardous chemical waste.[2][3][4][5]
Experimental Protocols and Quantitative Data
While a specific occupational exposure limit (OEL) for this compound has not been established, its GHS classification necessitates handling it with care to minimize any potential exposure. For cinnamamides as a class of compounds, it is prudent to handle them in a manner that prevents skin and eye contact, as well as inhalation of dust or aerosols.
Glove Compatibility:
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.
References
- 1. This compound | C11H13NO2 | CID 1550874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. otago.ac.nz [otago.ac.nz]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 7. ehss.syr.edu [ehss.syr.edu]
- 8. ccohs.ca [ccohs.ca]
- 9. uwyo.edu [uwyo.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
